molecular formula C6H12O2S B1583963 Methyl 2-(methylthio)butyrate CAS No. 51534-66-8

Methyl 2-(methylthio)butyrate

Cat. No.: B1583963
CAS No.: 51534-66-8
M. Wt: 148.23 g/mol
InChI Key: PBYSEUNXLXTEAN-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)butyrate, also known as fema 3708, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methyl 2-(methylthio)butyrate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl 2-(methylthio)butyrate has been primarily detected in urine. Within the cell, methyl 2-(methylthio)butyrate is primarily located in the cytoplasm. Methyl 2-(methylthio)butyrate is a fruity, green, and musty tasting compound that can be found in milk and milk products. This makes methyl 2-(methylthio)butyrate a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O2S/c1-4-5(9-3)6(7)8-2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYSEUNXLXTEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866205
Record name Methyl 2-(methylsulfanyl)butanoate
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Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

149.00 to 151.00 °C. @ 760.00 mm Hg
Record name Methyl 2-(methylthio)butyrate
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CAS No.

51534-66-8
Record name Methyl α-(methylsulfanyl)butyrate
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Record name Methyl 2-(methylthio)-butyrate
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Record name Butanoic acid, 2-(methylthio)-, methyl ester
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Record name METHYL 2-(METHYLTHIO)-BUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Methyl 2-(methylthio)butyrate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Racemic Methyl 2-Hydroxy-4-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-hydroxy-4-(methylthio)butyrate (MHM) is the methyl ester derivative of the methionine hydroxy analogue (HMTBA). While HMTBA is a dominant feed supplement for livestock, the methyl ester variant offers distinct pharmacokinetic advantages, including enhanced lipophilicity and passive diffusion rates in ruminant absorption models.

This guide details two primary synthesis routes:

  • The Industrial Cyanohydrin Route: A de novo synthesis starting from 3-(methylthio)propionaldehyde (MMP), suitable for large-scale production.

  • Direct Esterification: A derivatization protocol converting commercially available HMTBA to its ester, suitable for laboratory optimization and pharmacokinetic studies.

Retrosynthetic Analysis & Strategic Considerations

The synthesis of MHM hinges on the construction of the


-hydroxy ester motif appended to a thioether chain.
Strategic Disconnections
  • Bond A (Esterification): The simplest disconnection cleaves the methoxy group, leading to the carboxylic acid (HMTBA) and methanol. This relies on equilibrium-driven Fischer esterification.

  • Bond B (Nitrile Hydrolysis): Disconnecting the ester to a nitrile precursor reveals 2-hydroxy-4-(methylthio)butyronitrile (MMP-Cyanohydrin). This is the standard industrial entry point.

  • Bond C (Nucleophilic Addition): The nitrile precursor is formed via the addition of HCN to 3-(methylthio)propionaldehyde (MMP).

Pathway Visualization

The following diagram illustrates the chemical logic and material flow for both strategies.

SynthesisPathways MMP 3-(Methylthio) propionaldehyde Cyanohydrin Intermediate: MMP-Cyanohydrin MMP->Cyanohydrin Nucleophilic Addition HCN HCN / NaCN HCN->Cyanohydrin HMTBA HMTBA (Free Acid) Cyanohydrin->HMTBA Full Hydrolysis Product TARGET: Methyl 2-hydroxy-4- (methylthio)butyrate Cyanohydrin->Product Pinner-like Alcoholysis Hydrolysis Acid Hydrolysis (H2SO4) HMTBA->Product Fischer Esterification Methanol Methanol (Excess) Methanol->Product

Figure 1: Retrosynthetic map showing the direct conversion of Cyanohydrin to Ester (dashed) vs. the stepwise isolation of HMTBA.

Route A: The Industrial Cyanohydrin Protocol

Best for: Large-scale synthesis, cost efficiency, and raw material integration.

This route avoids the isolation of the free acid (HMTBA). Instead, it utilizes a "Pinner-like" reaction where the nitrile intermediate is converted directly to the ester in the presence of methanol and acid.

Step 1: Synthesis of MMP-Cyanohydrin

The reaction of MMP with HCN is highly exothermic. Temperature control is the Critical Process Parameter (CPP) to prevent the polymerization of MMP or the decomposition of the cyanohydrin.

  • Reagents: 3-(methylthio)propionaldehyde (1.0 eq), NaCN (1.05 eq), H₂SO₄ (0.6 eq), Water.

  • Conditions: pH 4.0–5.0, Temperature < 20°C.

Protocol:

  • Charge a glass-lined reactor with MMP and cool to 5°C.

  • Slowly add a saturated aqueous solution of NaCN.

  • Simultaneously dose H₂SO₄ to maintain pH between 4.0 and 5.0. Note: Deviating from this pH range drastically reduces yield; high pH causes aldol condensation of MMP, low pH risks HCN off-gassing.

  • Stir for 2 hours at 15°C.

  • Validation: Monitor disappearance of aldehyde peak via GC or IR (carbonyl stretch at ~1720 cm⁻¹ disappears; nitrile band at ~2240 cm⁻¹ appears).

Step 2: Acid-Catalyzed Alcoholysis

Instead of hydrolyzing to the acid, we introduce methanol directly to the acidified nitrile.

  • Reagents: Crude Cyanohydrin, Methanol (6.0 eq), H₂SO₄ (1.5 eq).

  • Mechanism: Nitrile

    
     Imidate Ester (intermediate) 
    
    
    
    Methyl Ester.

Protocol:

  • Add Methanol (excess) to the crude cyanohydrin.

  • Slowly add concentrated H₂SO₄, maintaining temp < 60°C initially to manage exotherm.

  • Heat the mixture to reflux (approx. 75–80°C) for 4–6 hours.

  • Water Management: The reaction generates ammonium bisulfate (

    
    ) and water. To drive the equilibrium to the right, water must be sequestered or removed (e.g., via azeotropic distillation if a co-solvent like toluene is used, though pure methanol reflux is often sufficient if excess is used).
    

Route B: Direct Esterification of HMTBA

Best for: Laboratory synthesis, derivatization of commercial standards, and high-purity requirements.

This method utilizes commercially available HMTBA (often sold as "Alimet" or "Methionine Hydroxy Analogue"). Commercial HMTBA is typically an 88% aqueous solution or a calcium salt.

Pre-treatment (If using Calcium Salt)

If starting with the calcium salt (MHA-Ca), acidification is required:

  • Suspend MHA-Ca in water.

  • Add 1N HCl until pH < 2.

  • Extract with Ethyl Acetate (

    
    ).
    
  • Dry organic layer (

    
    ) and concentrate to yield the free acid oil.
    
Esterification Protocol

Reagents: HMTBA (1.0 eq), Methanol (10.0 eq), H₂SO₄ (0.1 eq), Toluene (optional, for Dean-Stark).

Step-by-Step Methodology:

  • Setup: Equip a 500mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. (Optional: Use a Dean-Stark trap if using Toluene as an entrainer).

  • Charging: Add 20g of HMTBA (approx. 0.13 mol) and 150mL of anhydrous Methanol.

  • Catalyst Addition: Add 1.0 mL of conc. H₂SO₄ dropwise.

  • Reaction: Reflux at 65°C for 8 hours.

    • Self-Validating Check: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The polar acid spot (Rf ~0.1) should disappear, replaced by the less polar ester spot (Rf ~0.6).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate in vacuo to remove excess methanol.

    • Dissolve residue in Dichloromethane (DCM).

    • Wash with sat.

      
       (to remove unreacted acid and catalyst).
      
    • Wash with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Vacuum distillation is recommended for high purity (bp ~110°C at 10 mmHg).

Quantitative Data & Process Parameters

The following table summarizes the Critical Process Parameters (CPPs) derived from patent literature and optimization studies.

ParameterCyanohydrin Route (Industrial)Direct Esterification (Lab)Impact on Quality
Starting Material MMP + HCNHMTBA (Acid)Cost vs. Convenience
Catalyst H₂SO₄ (Stoichiometric)H₂SO₄ (Catalytic)Reaction Rate
Temperature 10°C (Step 1)

80°C (Step 2)
65°C (Reflux)Polymerization risk at high T
Molar Ratio (MeOH) 4:1 to 6:110:1Drives Equilibrium
Typical Yield 85–92%90–95%Economic viability
Major Impurity MMP-Trimer, Ammonium saltsHMTBA-Oligomers (Dimers)Purity profile

Process Workflow & Engineering Controls

The following diagram outlines the unit operations required for the Direct Esterification route, emphasizing the separation logic.

ProcessFlow Reactor Reactor: HMTBA + MeOH + H2SO4 (Reflux 65°C) Evaporator Rotary Evaporator: Remove Excess MeOH Reactor->Evaporator Crude Mix Extraction Liquid-Liquid Extraction: DCM / NaHCO3 Wash Evaporator->Extraction Residue Drying Drying: Na2SO4 Filtration Extraction->Drying Organic Phase Waste Aqueous Waste: Acid + Salts Extraction->Waste Aqueous Phase Distillation Vacuum Distillation: Final Purification Drying->Distillation Filtered Organics Product Product Distillation->Product Pure Ester

Figure 2: Unit operation workflow for the isolation of Methyl 2-hydroxy-4-(methylthio)butyrate.

Safety & Toxicology (HSE)

Hydrogen Cyanide (Route A)
  • Hazard: Acute toxicity (Category 1). Inhalation of 50 ppm for 30 min can be fatal.

  • Control: Route A must be performed in a facility equipped with cyanide detectors and scrubber systems (NaOH/Hypochlorite). The reactor must be maintained at negative pressure.

Methyl Mercaptan / MMP
  • Hazard: Extreme stench threshold (0.002 ppm). Precursor MMP is toxic to aquatic life.

  • Control: All vents must pass through a thermal oxidizer or activated carbon scrubber.

Product Handling
  • Classification: Skin Irritant (Cat 2), Eye Damage (Cat 1).[1][4]

  • PPE: Nitrile gloves, chemical splash goggles, and lab coat are mandatory.

References

  • Preparation of 2-hydroxy-4-(methylthio)butanoic acid esters. European Patent EP0961769B1. Detailed industrial protocols for the cyanohydrin conversion.

  • Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters. World Intellectual Property Organization WO2001058864A1. Describes the kinetics of esterification and water removal strategies.

  • Synthesis of Racemic Methyl 2-Hydroxy-4-(methylthio)butyrate. PrepChem. Laboratory scale protocol for direct esterification.

  • Nucleophilic Addition of HCN - Cyanohydrin Formation. Chemistry LibreTexts. Mechanistic grounding for the formation of the nitrile intermediate.

Sources

"methyl 2-(methylthio)butyrate chemical and physical properties"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2-(methylthio)butyrate, a seemingly simple molecule, occupies a unique space at the intersection of flavor chemistry and biochemical relevance. While widely recognized for its characteristic sulfurous and fruity aroma, its structural motifs—a thioether and a butyrate ester—hint at a deeper potential within the realms of chemical synthesis and biomedical research. This guide, intended for the discerning scientific professional, moves beyond the superficial to provide a comprehensive technical overview of this compound. We will delve into its fundamental chemical and physical properties, explore its synthesis and reactivity, and discuss its known and potential applications, particularly those of interest to the fields of drug discovery and development. As Senior Application Scientists, our goal is to not only present the data but to also provide the causal context behind experimental choices and to ground the information in authoritative references, ensuring a trustworthy and comprehensive resource.

Molecular Identity and Physical Characteristics

Methyl 2-(methylthio)butyrate, systematically named methyl 2-(methylsulfanyl)butanoate, is a fatty acid ester. Its core structure consists of a four-carbon butyrate backbone with a methylthio (-SCH₃) group at the alpha position and a methyl ester at the carboxyl group.

Table 1: Chemical and Physical Properties of Methyl 2-(methylthio)butyrate

PropertyValueSource(s)
CAS Number 51534-66-8[1][2]
Molecular Formula C₆H₁₂O₂S[1]
Molecular Weight 148.22 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Odor Sulfurous, musty, onion, fruity, tropical, green[3]
Boiling Point 149-151 °C at 760 mmHg[1]
Density 0.944 - 0.952 g/mL at 25 °C[3]
Refractive Index 1.457 - 1.463 at 20 °C[3]
Flash Point 91 °F (32.8 °C)[3]
Solubility Soluble in alcohol; very slightly soluble in water[3]
logP (o/w) ~1.7[1]

Synthesis and Reactivity

The synthesis of methyl 2-(methylthio)butyrate can be approached through several established organic chemistry transformations. A common strategy involves the nucleophilic substitution of a suitable leaving group at the α-position of a butyrate precursor with a methylthiolate source.

Synthetic Pathway Overview

A plausible and efficient laboratory-scale synthesis can be envisioned starting from methyl 2-bromobutyrate. This method leverages the high nucleophilicity of the thiolate anion.

Synthesis_Pathway Reactant1 Methyl 2-bromobutyrate Synthesis Nucleophilic Substitution (SN2) Reactant1->Synthesis Reactant2 Sodium thiomethoxide (NaSMe) Reactant2->Synthesis Solvent Polar aprotic solvent (e.g., DMF, Acetone) Solvent->Synthesis Reaction Medium Product Methyl 2-(methylthio)butyrate Byproduct Sodium bromide (NaBr) Synthesis->Product Synthesis->Byproduct

A representative synthetic route to methyl 2-(methylthio)butyrate.
Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a representative procedure based on common organic synthesis techniques for thioether formation.

Materials:

  • Methyl 2-bromobutyrate

  • Sodium thiomethoxide

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium thiomethoxide (1.1 equivalents) in anhydrous DMF.

  • Addition of Substrate: Cool the solution to 0 °C in an ice bath. Add a solution of methyl 2-bromobutyrate (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure methyl 2-(methylthio)butyrate.

Reactivity Profile

The reactivity of methyl 2-(methylthio)butyrate is primarily dictated by the ester and thioether functional groups.

  • Ester Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 2-(methylthio)butyric acid and methanol.

  • Thioether Oxidation: The sulfur atom can be oxidized to a sulfoxide and subsequently to a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). This transformation can be a strategic tool in modifying the compound's polarity and biological activity.

  • Alpha-Carbon Chemistry: The presence of the sulfur atom can influence the reactivity of the adjacent C-H bond, potentially allowing for deprotonation and subsequent alkylation under strong basic conditions.

  • Reactivity towards Nucleophiles: Thioesters are generally more reactive towards nucleophiles than their oxygen-containing ester counterparts. This is due to the poorer orbital overlap between the carbonyl carbon and the larger 3p orbital of sulfur, which results in a more electrophilic carbonyl carbon. Additionally, the thiolate anion is a better leaving group than an alkoxide.[4]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of methyl 2-(methylthio)butyrate.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the different proton environments in the molecule.

  • Triplet (δ ~0.9-1.1 ppm): Corresponds to the methyl protons (-CH₃) of the ethyl group.

  • Multiplet (δ ~1.5-1.8 ppm): Represents the methylene protons (-CH₂-) of the ethyl group.

  • Singlet (δ ~2.1-2.3 ppm): A sharp singlet for the methyl protons of the thioether group (-SCH₃).

  • Triplet or Doublet of Doublets (δ ~3.2-3.4 ppm): The methine proton (-CH-) at the α-position, coupled to the adjacent methylene protons.

  • Singlet (δ ~3.7 ppm): The methyl protons of the ester group (-OCH₃).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework.

  • δ ~10-15 ppm: The methyl carbon of the ethyl group.

  • δ ~15-20 ppm: The methyl carbon of the thioether group.

  • δ ~25-30 ppm: The methylene carbon of the ethyl group.

  • δ ~45-50 ppm: The methine carbon at the α-position.

  • δ ~50-55 ppm: The methyl carbon of the ester group.

  • δ ~170-175 ppm: The carbonyl carbon of the ester group.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z = 148. Common fragmentation patterns for esters and thioethers would be expected, including the loss of the methoxy group (-OCH₃, m/z = 31) and the methylthio group (-SCH₃, m/z = 47).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present.

  • ~2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1740 cm⁻¹: A strong C=O stretching vibration characteristic of the ester carbonyl group.

  • ~1460-1370 cm⁻¹: C-H bending vibrations.

  • ~1200-1100 cm⁻¹: C-O stretching vibration of the ester.

Applications in Research and Drug Development

While the primary commercial application of methyl 2-(methylthio)butyrate is in the flavor and fragrance industry, its chemical structure suggests potential for broader applications in scientific research and drug development.[3]

Role of the Thioester and Butyrate Moieties
  • Thioesters as Bioactive Scaffolds: Thioester-containing molecules are known to be important intermediates in various biochemical pathways.[5] They can act as acylating agents and have been explored as precursors for the synthesis of more complex molecules in medicinal chemistry.

  • Butyrate as a Histone Deacetylase (HDAC) Inhibitor: Butyrate is a well-known short-chain fatty acid that functions as an HDAC inhibitor, leading to changes in gene expression.[6] This activity has implications for cancer therapy and the treatment of inflammatory diseases. While methyl 2-(methylthio)butyrate is not butyrate itself, it could potentially be hydrolyzed in vivo to release 2-(methylthio)butyric acid, a butyrate analog.

Potential Research Applications
  • Pro-drug Design: The ester and thioether functionalities could be exploited in pro-drug strategies. For instance, the compound could be designed to be cleaved by specific enzymes at a target site to release a pharmacologically active molecule.

  • Chemical Biology Probes: As a stable, small molecule containing a thioether, it could serve as a building block for the synthesis of chemical probes to study biological processes involving sulfur-containing molecules.

  • Metabolic Studies: Given its structural similarity to metabolic intermediates, it could be used in studies investigating fatty acid metabolism and the role of thioethers in biological systems.

At present, specific, high-profile applications of methyl 2-(methylthio)butyrate in late-stage drug development are not widely documented in publicly available literature. However, the functional groups present in the molecule align with current areas of interest in medicinal chemistry, suggesting that it and similar structures may find utility in future research endeavors.

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions must be observed when handling methyl 2-(methylthio)butyrate.

Hazard Identification

Methyl 2-(methylthio)butyrate is classified as a flammable liquid and is irritating to the eyes, respiratory system, and skin.[3] GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Handling and Storage
  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[7][8]

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Disposal

Dispose of in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical waste disposal facility.[10]

Conclusion

Methyl 2-(methylthio)butyrate is a multifaceted compound with well-defined chemical and physical properties. While its current primary application lies in the flavor industry, its structural features, particularly the thioester-like linkage and the butyrate backbone, suggest a latent potential for broader applications in chemical synthesis, medicinal chemistry, and as a tool for biochemical research. A thorough understanding of its synthesis, reactivity, and spectroscopic signature is essential for any scientist looking to explore the untapped possibilities of this intriguing molecule. This guide has aimed to provide a solid foundation of technical knowledge to facilitate such explorations.

References

Sources

"methyl 2-(methylthio)butyrate flavor profile analysis"

Author: BenchChem Technical Support Team. Date: February 2026

FEMA 3708 | CAS 51534-66-8 [1][2]

Executive Summary

Methyl 2-(methylthio)butyrate (FEMA 3708) represents a critical class of high-impact sulfur volatiles used in advanced flavor formulation. Unlike simple thioethers, this alpha-substituted ester exhibits a bimodal sensory profile : at ultra-trace levels (<10 ppb), it imparts desirable "tropical," "fresh," and "fruity" nuances essential for realistic strawberry and exotic fruit profiles. At slightly higher concentrations (>50 ppb), the profile shifts dramatically toward "savory," "cheesy," and "sulfurous/onion" notes.

This guide provides a rigorous analysis of the physicochemical properties, sensory thresholds, biosynthetic origins, and validated analytical protocols for Methyl 2-(methylthio)butyrate. It is designed for researchers requiring precise control over sulfur volatiles to modulate flavor perception without introducing off-notes.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the physical behavior of FEMA 3708 is prerequisite to its successful encapsulation and release in a matrix. As a lipophilic ester, it partitions strongly into fat phases, which significantly alters its headspace concentration and perceived intensity in high-fat matrices (e.g., cream cheese) versus aqueous systems (e.g., beverages).

Molecular Specifications
ParameterSpecification
IUPAC Name Methyl 2-(methylsulfanyl)butanoate
Common Name Methyl 2-(methylthio)butyrate
CAS Number 51534-66-8
FEMA Number 3708
Molecular Formula C₆H₁₂O₂S
Molecular Weight 148.22 g/mol
Structure CH₃-CH₂-CH(S-CH₃)-COOCH₃
Key Physicochemical Parameters[4][10][11]
PropertyValueImplication for Application
LogP (Octanol/Water) ~1.66 (Experimental/Est)Moderate lipophilicity; binds to fat/protein; higher retention in dairy bases.
Boiling Point ~153–158 °C @ 760 mmHgMid-volatility; survives mild pasteurization but susceptible to stripping during vacuum concentration.
Water Solubility ~4.4 g/L (Predicted)Low; requires co-solvents (ethanol, propylene glycol) for aqueous dosing.
Flash Point 42.78 °C (109 °F)Flammable; requires safety handling in neat form.

Sensory Profile Analysis[6][8]

The utility of Methyl 2-(methylthio)butyrate lies in its concentration-dependent duality . It acts as a "bridge" molecule, capable of linking green/fatty notes with fruity/ester notes.

The Bimodal Threshold Effect
  • Zone A: The "Tropical" Bridge (0.1 – 10 ppb)

    • Perception:[3][4][5][6][7] Ripe strawberry, pineapple, passion fruit, green vegetative background.

    • Mechanism:[6][7] At sub-threshold or near-threshold levels, it enhances the perception of other esters (e.g., ethyl butyrate) through synergistic odor integration, adding "juiciness" without distinct sulfur character.

  • Zone B: The "Savory" Core (> 50 ppb)

    • Perception:[4][5][6][7] Camembert/Brie rind, cooked onion, metallic, sulfuric.

    • Mechanism:[6][7] Direct activation of sulfur-responsive olfactory receptors dominates the ester character.

Comparative Descriptors[10][11]
  • Positive: Fruity, Green, Tropical, Cheesy (in context), Nutty.

  • Negative (Overdose): Musty, Cabbage-like, Metallic, Septic.

Formation & Synthesis Mechanisms[10]

Biosynthetic Origin (Nature)

In nature, specifically in Fragaria (strawberry) species, this compound accumulates during the late ripening stages. It is hypothesized to arise from the metabolism of methionine. Unlike the standard Ehrlich pathway which yields methionol/methional, the formation of the alpha-methylthio ester suggests a pathway involving the transamination of methionine followed by alpha-modification or the methylation of a 2-mercapto intermediate.

Chemical Synthesis (Industrial)

For high-purity applications, the compound is synthesized via nucleophilic substitution. This protocol ensures high yield and minimizes the formation of disulfide off-odors.

  • Precursors: Methyl 2-bromobutyrate and Sodium Thiomethoxide (NaSMe).

  • Reaction: S_N2 Nucleophilic Substitution.

    • Step 1: Methyl 2-bromobutyrate is dissolved in a polar aprotic solvent (e.g., DMF or THF).

    • Step 2: Sodium thiomethoxide is added under controlled temperature (0°C to RT) to prevent ester hydrolysis.

    • Step 3: The methanethiolate anion attacks the alpha-carbon, displacing the bromide.

SynthesisPathway Precursor1 Methyl 2-bromobutyrate (Electrophile) Intermediate Transition State (SN2 Attack at Alpha-C) Precursor1->Intermediate Solvation (THF) Precursor2 Sodium Thiomethoxide (Nucleophile) Precursor2->Intermediate Product Methyl 2-(methylthio)butyrate (FEMA 3708) Intermediate->Product Substitution Byproduct Sodium Bromide (Salt) Intermediate->Byproduct

Figure 1: Nucleophilic substitution pathway for the synthesis of Methyl 2-(methylthio)butyrate.

Analytical Methodology: A Self-Validating Protocol

Quantifying FEMA 3708 requires distinguishing it from structurally similar isomers (e.g., Methyl 4-(methylthio)butyrate) and other sulfur volatiles. Standard FID (Flame Ionization Detection) is often insufficient due to matrix interference. The Gold Standard method utilizes SPME-GC-PFPD (Solid Phase Microextraction coupled with Gas Chromatography and Pulsed Flame Photometric Detection).

Protocol Workflow
  • Sample Preparation (SPME):

    • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen layer is critical for trapping small, volatile sulfur species.

    • Incubation: 40°C for 30 minutes with agitation. Higher temps may induce thermal degradation of the matrix (e.g., Maillard reactions generating artifacts).

  • Chromatographic Separation:

    • Column: Polar phase (e.g., DB-Wax or SolGel-Wax). Sulfur compounds often tail on non-polar columns; polar phases provide better peak shape and separation from lipid hydrocarbons.

    • Carrier Gas: Helium @ 1.0 mL/min constant flow.

  • Detection (PFPD vs. MS):

    • PFPD: Selected for its equimolar response to sulfur and high selectivity (eliminating hydrocarbon background).

    • MS (SIM Mode): Used for confirmation. Target ions: m/z 61 (CH3-S-CH2+), m/z 75 , and m/z 148 (Molecular Ion).

Analytical Logic Diagram

AnalyticalWorkflow Sample Complex Matrix (Fruit Puree / Dairy) Extraction Headspace SPME (DVB/CAR/PDMS Fiber) Temp: 40°C | Time: 30 min Sample->Extraction Volatilization GC GC Separation Column: DB-Wax (Polar) Prevents hydrocarbon co-elution Extraction->GC Desorption Split Splitter GC->Split PFPD Detector A: PFPD (Sulfur Specific) Quantification Split->PFPD Sulfur Trace MS Detector B: MS (SIM) (m/z 61, 75, 148) Identification Split->MS Structural ID Data Data Correlation Retention Index (LRI) + Sulfur Mode PFPD->Data MS->Data

Figure 2: Validated analytical workflow for trace quantification of Methyl 2-(methylthio)butyrate.

Applications in Formulation

Flavor Modulation
  • Strawberry & Red Fruit: At 1–5 ppb , it restores the "freshly picked" green/sulfurous note often lost during thermal processing of jams and purees.

  • Tropical Fruit (Durian/Mango): At 10–20 ppb , it supports the heavy, sulfury backbone characteristic of exotic varietals.

  • Cheese & Dairy: At >50 ppb , it enhances the savory complexity of enzyme-modified cheese (EMC) flavors, particularly Cheddar and Camembert types.

Stability Considerations
  • Oxidation: The sulfide linkage (-S-) is susceptible to oxidation to sulfoxide (-SO-) and sulfone (-SO2-), which are odorless or possess faint metallic notes. Antioxidants (Tocopherols) are recommended in the flavor concentrate.

  • pH Sensitivity: Stable in acidic media (fruit bases) but may undergo hydrolysis in high-pH alkaline environments.

References

  • The Good Scents Company. (2023).[8] Methyl 2-(methylthio)butyrate Flavor and Fragrance Information. Retrieved from [Link]

  • Du, X., Plotto, A., Song, M., Olmstead, J., & Rouseff, R. (2011). Identification of New Strawberry Sulfur Volatiles and Changes during Maturation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA GRAS Flavoring Substances 3708. Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (2023). Methyl 2-(methylthio)butyrate Compound Summary. Retrieved from [Link]

  • FooDB. (2023). Compound Summary: Methyl 2-(methylthio)butyrate.[1][3][9][10][7][11] Retrieved from [Link]

Sources

Technical Monograph: Methyl 2-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 51534-66-8 FEMA Number: 3708[1][2][3][4]

Executive Summary

Methyl 2-(methylthio)butyrate (CAS 51534-66-8) is a specialized sulfur-containing ester widely utilized in the flavor and fragrance industry for its potent organoleptic profile, characterized by sulfurous, cheesy, and fruity nuances.[2][3][5][6][7] Beyond its role as a FEMA-GRAS flavoring agent (FEMA 3708), it serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical precursors involving


-thio functionalization.

This guide provides a comprehensive technical analysis of Methyl 2-(methylthio)butyrate, detailing its physicochemical properties, a validated synthesis protocol via nucleophilic substitution, analytical characterization standards, and safety handling procedures.

Chemical Identity & Nomenclature

Precise identification is paramount in research and regulatory compliance. The compound is an ester derivative of 2-(methylthio)butanoic acid.[2][4][6]

ParameterDetail
CAS Number 51534-66-8
IUPAC Name Methyl 2-(methylsulfanyl)butanoate
Synonyms Butanoic acid, 2-(methylthio)-, methyl ester; FEMA 3708; Methyl

-(methylthio)butyrate
Molecular Formula C

H

O

S
Molecular Weight 148.22 g/mol
SMILES CCC(C(=O)OC)SC
InChI Key PBYSEUNXLXTEAN-UHFFFAOYSA-N

Physicochemical Profile

The following data represents the standard physicochemical baseline for high-purity (>98%) Methyl 2-(methylthio)butyrate. These parameters are critical for process engineering and quality control.

PropertyValue / RangeCondition
Appearance Colorless to pale yellow liquidAmbient
Boiling Point 149.0 – 151.0 °C@ 760 mmHg
Density (Specific Gravity) 0.944 – 0.952 g/mL@ 25 °C
Refractive Index (

)
1.457 – 1.463@ 20 °C
Flash Point ~32.8 °C (91 °F)Tag Closed Cup (TCC)
Vapor Pressure ~1.11 mmHg@ 25 °C (est)
Solubility Soluble in ethanol, propylene glycolMiscible
Water Solubility ~5239 mg/LSlightly soluble
LogP (o/w) 1.70Octanol/Water partition

Synthesis & Manufacturing Protocol

Reaction Mechanism: Nucleophilic Substitution ( )

The most robust laboratory and industrial synthesis involves the nucleophilic displacement of a halide from an


-halo ester by a thiolate anion. Specifically, Methyl 2-bromobutyrate is reacted with Sodium Thiomethoxide (

).

Reaction:



Validated Experimental Protocol

Objective: Synthesis of 100g of Methyl 2-(methylthio)butyrate.

Reagents:

  • Methyl 2-bromobutyrate (CAS 3153-37-5): 1.0 equiv.

  • Sodium Thiomethoxide (21% wt in Ethanol or solid): 1.1 equiv.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Methanol.

Step-by-Step Methodology:

  • Setup: Equip a 1L 3-neck round-bottom flask with a magnetic stir bar, addition funnel, nitrogen inlet, and temperature probe.

  • Charging: Charge the flask with Sodium Thiomethoxide (1.1 equiv) and solvent (THF, approx. 10 volumes relative to substrate). Cool the mixture to 0–5 °C using an ice bath.

  • Addition: Add Methyl 2-bromobutyrate (1.0 equiv) dropwise via the addition funnel over 60 minutes. Note: The reaction is exothermic. Maintain internal temperature <10 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor reaction progress via GC-FID or TLC (Hexane:EtOAc 9:1).

  • Quench: Once the starting material is consumed (<0.5%), quench the reaction with saturated ammonium chloride solution.

  • Workup:

    • Extract the aqueous layer with Diethyl Ether or Methyl tert-butyl ether (MTBE) (3x).

    • Combine organic layers and wash with water (1x) and Brine (1x).

    • Dry over anhydrous Magnesium Sulfate (

      
      ).
      
    • Filter and concentrate under reduced pressure (Rotary Evaporator).

  • Purification: Distill the crude oil under vacuum. Collect the fraction boiling at ~65–70 °C @ 10 mmHg (approximate reduced pressure BP).

Process Flow Diagram

SynthesisFlow Start Start: Methyl 2-bromobutyrate Mix Reaction: SN2 Displacement (0°C -> RT, 4-6h) Start->Mix Reagent Reagent: NaSMe (1.1 eq) Reagent->Mix Quench Quench: Sat. NH4Cl Mix->Quench Extract Extraction: MTBE/Brine Wash Quench->Extract Distill Vacuum Distillation Extract->Distill Product Final Product: Methyl 2-(methylthio)butyrate Distill->Product

Caption: Figure 1. Process flow for the synthesis of Methyl 2-(methylthio)butyrate via SN2 displacement.

Analytical Characterization

To ensure scientific integrity, the synthesized product must be validated using the following spectral data.

Gas Chromatography-Mass Spectrometry (GC-MS)[2][8]
  • Column: DB-5 or equivalent non-polar capillary column.

  • Retention Index: ~1000–1100 (dependent on specific temperature ramp).

  • Mass Spectrum (EI, 70eV):

    • Molecular Ion (

      
      ):  m/z 148 (distinct).[8]
      
    • Base Peak: Often m/z 61 (

      
      ) or m/z 89 (
      
      
      
      ).
    • Key Fragments:

      • m/z 148 (

        
        )[3][5][7][8]
        
      • m/z 119 (

        
        )
        
      • m/z 101 (

        
        )
        
      • m/z 89 (

        
        )
        
      • m/z 75 (

        
        )
        
Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, 

):
  • 
     3.74 (s, 3H, 
    
    
    
    ) – Methyl ester singlet.
  • 
     3.15 (t, 
    
    
    
    Hz, 1H,
    
    
    -CH) – Methine proton adjacent to S and Carbonyl.
  • 
     2.12 (s, 3H, 
    
    
    
    ) – Methyl thioether singlet.
  • 
     1.85 (m, 2H, 
    
    
    
    ) – Methylene multiplet.
  • 
     1.02 (t, 
    
    
    
    Hz, 3H,
    
    
    ) – Terminal methyl triplet.

Applications & Regulatory Status

Flavor & Fragrance

Methyl 2-(methylthio)butyrate is a high-impact aroma chemical.[9]

  • FEMA Number: 3708.[1][2][3][4]

  • Organoleptic Description: Sulfurous, metallic, cheesy, with nuances of onion and tropical fruit (pineapple/durian) at low concentrations.

  • Use Levels: Typically <1 ppm in finished products due to low odor threshold. Used in savory flavors (cheese, potato) and exotic fruit blends.

Pharmaceutical & Agrochemical

Acts as a building block for:

  • 
    -Thio Acids:  Precursors for various enzyme inhibitors.
    
  • Heterocycle Synthesis: The 1,3-functional relationship allows for cyclization into thiazoles or thiophenes.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[2]
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.[2]

Handling Protocols:

  • Ventilation: Always handle in a functioning chemical fume hood due to potent sulfur odor and respiratory irritation potential.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Odor Control: Treat glassware with dilute bleach (sodium hypochlorite) solution before washing to oxidize the sulfur moiety and neutralize odor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 560572, Methyl 2-(methylthio)butyrate. Retrieved from [Link][2]

  • The Good Scents Company (2024). Methyl 2-(methylthio)butyrate Data Sheet. Retrieved from [Link]

  • FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS Flavoring Substances 3708. Retrieved from [Link]

Sources

"IUPAC name for methyl 2-(methylthio)butyrate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-(Methylthio)butyrate

Authored by: A Senior Application Scientist

Introduction

Methyl 2-(methylthio)butyrate, a fascinating molecule at the intersection of ester and sulfur chemistry, presents a unique profile of organoleptic properties and synthetic utility. This guide provides a comprehensive technical overview of its nomenclature, physicochemical characteristics, a validated synthetic protocol, and its applications, tailored for researchers, chemists, and professionals in the fields of flavor chemistry and drug development. We will delve into the causal reasoning behind its structural attributes and the methodologies for its synthesis and characterization, ensuring a robust and field-proven perspective.

Systematic Nomenclature and Structural Elucidation

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is methyl 2-(methylsulfanyl)butanoate [1][2]. Let us deconstruct this name to understand the underlying molecular architecture.

  • Butanoate : This is the root of the name, indicating the ester is derived from butanoic acid, a four-carbon carboxylic acid.

  • Methyl : This prefix specifies the alcohol-derived portion of the ester, indicating a methyl group (-CH₃) is attached to the carboxyl oxygen.

  • 2-(methylsulfanyl) : This denotes a substituent on the main carbon chain. The "(methylsulfanyl)" part (an alternative and more modern term for methylthio) indicates a -SCH₃ group. The "2-" specifies that this group is attached to the second carbon atom of the butanoate chain (the alpha-carbon, adjacent to the carbonyl group).

This systematic naming precisely describes a single, unambiguous chemical structure.

Chemical Structure

The logical assembly of these components yields the following structure:

Caption: 2D structure of methyl 2-(methylsulfanyl)butanoate.

Physicochemical and Organoleptic Properties

Understanding the physical and sensory characteristics of a compound is paramount for its application, particularly in flavor and fragrance science. Methyl 2-(methylthio)butyrate is a colorless liquid with distinct properties.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical data for methyl 2-(methylthio)butyrate, compiled from authoritative chemical databases.

PropertyValueSource
CAS Number 51534-66-8[3][4][5]
Molecular Formula C₆H₁₂O₂S[3][5]
Molecular Weight 148.22 g/mol [3][5]
Boiling Point 103-104 °C at 35 mmHg; 149-151 °C at 760 mmHg[2][3]
Density 1.028 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.457 - 1.463[1][3]
Flash Point 91.00 °F (32.78 °C)[1]
LogP (o/w) 1.7[3]
Water Solubility 4.43 g/L (Predicted)[4]
Organoleptic Profile (Odor and Flavor)

The presence of a sulfur atom profoundly influences the sensory profile of the molecule. Its character is complex and concentration-dependent.

  • Odor : Described as sulfurous, musty, with notes of onion, fruit (tropical), and greenness.[1][3]

  • Flavor : Characterized as savory, eggy, and vegetable-like with notes of onion and a tropical fruitiness.[1]

This duality of savory and fruity notes makes it a powerful tool for flavorists. Sulfur-containing compounds like this add realism and complexity to fruit flavors, and can introduce savory, cooked notes at higher concentrations.[6]

Synthesis Protocol: A Validated Approach

While various synthetic routes exist for thioethers and esters, a robust and common approach involves a nucleophilic substitution reaction. The following protocol describes the synthesis of methyl 2-(methylthio)butyrate from methyl 2-bromobutyrate and sodium thiomethoxide. This method is chosen for its high efficiency and the ready availability of starting materials.

Reaction Scheme

The overall transformation is a classic Williamson ether synthesis, adapted for a thioether. The thiomethoxide anion (CH₃S⁻) acts as a potent nucleophile, displacing the bromide ion from the alpha-carbon of the butyrate ester.

G sub_a Methyl 2-bromobutyrate conditions Stirring Room Temperature sub_a->conditions sub_b Sodium Thiomethoxide (CH₃SNa) sub_b->conditions solvent Solvent (e.g., Ethanol) solvent->conditions prod_a Methyl 2-(methylthio)butyrate conditions->prod_a prod_b Sodium Bromide (NaBr) conditions->prod_b

Sources

Technical Whitepaper: Chemical Profiling of Methyl 2-(methylthio)butyrate

[1]

Executive Summary

Methyl 2-(methylthio)butyrate (CAS 51534-66-8) is a high-impact volatile sulfur compound (VSC) utilized extensively in flavor chemistry for its dualistic sensory profile.[1][2] Depending on concentration and matrix interaction, it bridges the gap between sulfurous/savory notes (reminiscent of ripened cheese and onion) and exotic fruity nuances (melon, tropical fruit).[1] This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and analytical fingerprints, designed to serve as a reference for application scientists and process chemists.[1]

Molecular Identity & Structural Descriptors

The compound is an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1
DescriptorValue / Identifier
IUPAC Name Methyl 2-(methylsulfanyl)butanoate
Common Name Methyl 2-(methylthio)butyrate
CAS Number 51534-66-8
FEMA Number 3708
Molecular Formula C₆H₁₂O₂S
SMILES CCC(C(=O)OC)SC
InChI Key PBYSEUNXLXTEAN-UHFFFAOYSA-N
Molecular Weight 148.22 g/mol

Physicochemical Properties

Accurate physical constants are critical for process design, particularly in distillation and encapsulation workflows.[1] The following data consolidates experimental values from safety data sheets and technical literature.

PropertyValueCondition / Note
Boiling Point 149 – 151 °C@ 760 mmHg
Flash Point 64 °C (147 °F)Closed Cup (Combustible Liquid)
Density 1.028 g/mL@ 25 °C
Refractive Index (

)
1.457 – 1.463@ 20 °C
LogP (o/w) 1.70Estimated (Hydrophobic)
Solubility Soluble in Alcohol, OilsInsoluble in Water
Vapor Pressure ~1.1 mmHg@ 25 °C (Est.)

Note: The flash point of 64°C places this compound in the Combustible category (Class IIIA), requiring specific handling precautions distinct from highly flammable lower esters.[1]

Organoleptic Profile & Sensory Science

The sensory perception of methyl 2-(methylthio)butyrate is non-linear and highly concentration-dependent.[1] Its utility lies in its ability to add "depth" and "ripeness" to flavor systems.[1]

Sensory Perception Flow

The following diagram illustrates the concentration-dependent shift in perception and primary application vectors.[1]

SensoryProfilecluster_perceptionPerception ThresholdsCompoundMethyl 2-(methylthio)butyrateLowConc< 1 ppm(Fruity / Tropical)Compound->LowConcDilutionMedConc1 - 10 ppm(Musty / Green / Onion)Compound->MedConcHighConc> 10 ppm(Sulfurous / Cheesy / Eggy)Compound->HighConcConcentrationApplicationsTarget ApplicationsLowConc->ApplicationsMelon, PineappleHighConc->ApplicationsCheddar, Camembert, Potato

Figure 1: Concentration-dependent sensory attributes and application mapping.

Sensory Descriptors:

  • Primary: Sulfurous, metallic, cheesy.[1]

  • Secondary: Fruity (melon-like), green, onion-like.[1]

  • Threshold: Detection thresholds are typically in the low ppb range, necessitating high-precision dosing in formulations.[1]

Synthesis & Manufacturing Pathways

The industrial synthesis typically follows a nucleophilic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Reaction Mechanism

The synthesis involves the displacement of the bromide leaving group by the methanethiolate anion.

SynthesisPathwayPrecursorMethyl 2-bromobutyrate(Electrophile)ReactionSN2 Substitution(Solvent: DMF or MeOH, 0-25°C)Precursor->ReactionReagentSodium Methanethiolate(Nucleophile)Reagent->ReactionProductMethyl 2-(methylthio)butyrate(Target)Reaction->ProductMain PathByproductSodium Bromide(Salt Waste)Reaction->ByproductSide Product

Figure 2: Nucleophilic substitution pathway for the synthesis of methyl 2-(methylthio)butyrate.[1]

Experimental Protocol (Lab Scale)

Objective: Synthesis of 100g of Methyl 2-(methylthio)butyrate.

  • Reagent Preparation:

    • Charge a 3-neck round bottom flask with Sodium Methanethiolate (NaSMe) (1.1 equivalents) and anhydrous Methanol or DMF (Dimethylformamide).[1]

    • Note: NaSMe is hygroscopic and oxidizes to dimethyl disulfide; handle under nitrogen atmosphere.[1]

  • Addition:

    • Cool the suspension to 0–5 °C using an ice bath.[1]

    • Add Methyl 2-bromobutyrate (1.0 equivalent) dropwise over 60 minutes.[1] The reaction is exothermic; maintain internal temperature < 15 °C to prevent elimination side reactions (formation of methyl crotonate derivatives).[1]

  • Reaction & Quench:

    • Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor via GC-FID until the bromide precursor is < 1%.[1]

    • Quench by pouring the reaction mixture into ice-cold water (3x volume).

  • Work-up:

    • Extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (3x).[1]

    • Wash the combined organic layers with brine, then dry over anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .[3]
      
    • Concentrate under reduced pressure.[1]

  • Purification:

    • Distill the crude oil under vacuum.[1]

    • Target Fraction: Collect fraction boiling at ~70–75 °C @ 15 mmHg (approximate reduced pressure BP).

Analytical Characterization

For quality control and identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[1]

Mass Spectrum Fragmentation (EI, 70eV)

The fragmentation pattern is driven by cleavage alpha to the carbonyl and sulfur groups.[1]

  • Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  m/z 148 (Distinct, moderate intensity).
    
  • Base Peak: m/z 89.[1]

    • Mechanism:[1][2][4][5][6] Loss of the carbomethoxy group (

      
      , mass 59).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      . This fragment corresponds to the stable cation ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
      
      
      
      .
  • Secondary Peak: m/z 61.[1]

    • Mechanism:[1][2][4][5][6] Likely

      
      , a common rearrangement fragment in methylthio compounds.
      
  • Other Fragments: m/z 41 (Propyl/Allyl cation), m/z 101 (Loss of SMe, less common).[1]

NMR Signatures ( NMR, )
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     0.98 (t, 3H):  Terminal methyl of the butyrate chain.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     1.7-1.9 (m, 2H):  Methylene protons (
    
    
    ).
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     2.15 (s, 3H):  Methylthio group (
    
    
    ).
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     3.15 (t, 1H):  Alpha-proton (
    
    
    ).
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     3.75 (s, 3H):  Methyl ester (
    
    
    ).

Regulatory & Safety Profile

  • FEMA GRAS: 3708.[1][7] Approved for use in food flavorings.[1][8]

  • EU Flavis: 12.083.[1]

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H227: Combustible liquid (US OSHA).[1]

  • Handling: Must be handled in a fume hood due to potent odor and potential for respiratory irritation.[1] Sulfur compounds can cause olfactory fatigue; do not rely on odor for detection of spills.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 560572, Methyl 2-(methylthio)butyrate.[1] Retrieved from [Link]

  • The Good Scents Company (2024). Methyl 2-(methylthio)butyrate: Organoleptic Properties and Safety Data.[1] Retrieved from [Link][1]

  • FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS Flavoring Substances 3708.[1] Retrieved from [Link][1]

Technical Whitepaper: Solubility Profile and Solvent Interactions of Methyl 2-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a reference for formulation scientists and analytical chemists working with flavor compounds and pharmaceutical intermediates.

CAS Registry Number: 51534-66-8 Molecular Formula: C₆H₁₂O₂S Molecular Weight: 148.22 g/mol Document Type: Technical Reference & Protocol Guide[1]

Executive Summary

Methyl 2-(methylthio)butyrate is a volatile, sulfur-containing ester widely utilized in the flavor and fragrance industry for its distinct organoleptic profile (cheesy, sulfurous, fruity, and tropical nuances). As a lipophilic liquid with a LogP of approximately 1.70, it exhibits significant hydrophobic character while maintaining limited water solubility.

This guide provides a comprehensive analysis of its solubility behavior across varying solvent classes. It synthesizes experimental data with predictive physicochemical modeling to aid in the design of emulsions, extraction processes, and analytical workflows.

Physicochemical Characterization & Mechanism

To predict and manipulate the solubility of Methyl 2-(methylthio)butyrate, one must understand the competition between its functional groups. The molecule consists of three distinct interaction domains:

  • The Butyrate Backbone (Hydrophobic): A short alkyl chain contributing to non-polar Van der Waals interactions.

  • The Methyl Ester Group (Polar Aprotic): Provides a dipole moment and acts as a weak Hydrogen Bond Acceptor (HBA).

  • The Methylthio Ether Group (Polarizable): The sulfur atom adds significant polarizability and weak polarity but does not participate in hydrogen bonding as a donor.

Solubility Mechanism:

  • In Water: The hydrophobic effect dominates. The energy required to disrupt the hydrogen-bonded water network is not compensated by the weak dipole-dipole interactions of the ester/thio groups, resulting in low solubility (~4–5 g/L).

  • In Alcohols: The ester oxygen accepts hydrogen bonds from the hydroxyl group of ethanol/methanol, facilitating complete miscibility.

  • In Hydrocarbons: The alkyl backbone and methyl groups allow for favorable dispersion forces, ensuring high solubility in oils and non-polar solvents.

Table 1: Physicochemical Properties
PropertyValueSource/Method
Physical State Colorless to pale yellow liquidVisual Inspection
LogP (Octanol/Water) 1.66 – 1.70Calculated/Estimated [1][2]
Water Solubility ~4.4 – 5.2 g/L (at 25°C)Estimated [2][3]
Density 1.028 g/mLExperimental [4]
Boiling Point 149–151°CExperimental [1]
Vapor Pressure ~1.11 mmHg (at 25°C)Estimated [5]

Solubility Profile by Solvent Class

The following data categorizes solvent interactions based on polarity and experimental miscibility.

Polar Protic Solvents (Water, Alcohols)
  • Water: Sparingly Soluble.[2][3] While not insoluble, it reaches saturation quickly. In formulation, this requires the use of emulsifiers (e.g., Tweens) or co-solvents (PG, Ethanol) to maintain stability in aqueous media.

  • Ethanol / Methanol: Miscible. The compound dissolves freely.[4] Ethanol is the preferred carrier solvent for flavor concentrates.

Polar Aprotic Solvents (DMSO, Acetonitrile)
  • Dimethyl Sulfoxide (DMSO): Miscible. Excellent solvent for stock solution preparation in biological assays.

  • Acetonitrile: Miscible.[5] Standard solvent for HPLC analysis.

Non-Polar / Lipophilic Solvents (Hexane, Oils)
  • Hexane / Heptane: Miscible.

  • Vegetable Oils (MCT, Corn Oil): Miscible. This is critical for food applications where the compound is often plated onto oil carriers.

  • Dipropylene Glycol (DPG): Soluble.[6][2][3] Common carrier for fragrance applications.[2]

Table 2: Solubility Matrix
Solvent ClassRepresentative SolventSolubility StatusPrimary Interaction Force
Aqueous Water (pH 7)Low (~0.5%)Hydrophobic Effect (Barrier)
Alcohol Ethanol (96%)MiscibleH-Bonding (Acceptor) + Dipole
Glycol Propylene GlycolSolubleH-Bonding + Dipole
Organic (Polar) DMSOMiscibleDipole-Dipole
Organic (Non-Polar) HexaneMiscibleVan der Waals (Dispersion)
Lipid Triacetin / MCT OilMiscibleHydrophobic Interaction

Experimental Protocols

For researchers needing to validate specific solubility limits (e.g., in a novel formulation buffer), the following self-validating protocol is recommended.

Protocol: Saturation Shake-Flask Method (Liquid-Liquid)

Since Methyl 2-(methylthio)butyrate is a liquid, solubility determination involves establishing the miscibility limit or the partition coefficient.

Objective: Determine the saturation point in an aqueous buffer.

Workflow Diagram:

SolubilityProtocol Start Start: Preparation Mix Add Excess Solute (Liquid) to Solvent Start->Mix Equilibrate Agitate (24h at 25°C) Thermostatic Shaker Mix->Equilibrate PhaseSep Phase Separation (Centrifuge/Settle) Equilibrate->PhaseSep Sampling Sample Aqueous Phase (Avoid Oil Layer) PhaseSep->Sampling Clear Supernatant Analysis Quantification (GC-FID or HPLC-UV) Sampling->Analysis Analysis->Start Re-validate if RSD > 5%

Figure 1: Workflow for determining the aqueous solubility limit of liquid esters.

Step-by-Step Methodology:

  • Preparation: Add excess Methyl 2-(methylthio)butyrate (approx. 100 µL) to 10 mL of the target solvent (e.g., Phosphate Buffer pH 7.4) in a glass vial.

  • Agitation: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Since the density (1.028 g/mL) is very close to water, centrifugation (10,000 x g for 10 min) is critical to separate the micro-emulsion droplets. Note: The organic layer may sink or float depending on the exact buffer density.

  • Sampling: Carefully aspirate the aqueous phase without disturbing the organic interface.

  • Quantification:

    • GC-FID: Extract the aqueous sample with Hexane (1:1 ratio) and inject.

    • HPLC-UV: Dilute with Acetonitrile and inject (Detection @ ~210 nm, though weak chromophore).

Implications for Application Scientists

Flavor Emulsions

Due to its LogP of 1.7, Methyl 2-(methylthio)butyrate is prone to Ostwald Ripening in oil-in-water emulsions. It will diffuse from small droplets to large droplets through the aqueous phase.

  • Recommendation: Use a weighting agent (e.g., Damar gum, SAIB) in the oil phase or ensure a high surfactant load to stabilize the interface.

Extraction & Analysis

When extracting this compound from complex food matrices:

  • Do not use pure water. Recovery will be poor.

  • Use Dichloromethane or Diethyl Ether. These solvents align with the compound's polarity and provide >98% recovery.

Solvent Interaction Map

The following diagram illustrates the intermolecular forces driving these solubility behaviors.

Interactions cluster_groups Functional Group Contributions Molecule Methyl 2-(methylthio)butyrate Water Water (Incompatible) Molecule->Water Hydrophobic Repulsion (High Energy Cost) Ethanol Ethanol (Compatible) Molecule->Ethanol H-Bond Acceptance (Ester Group) Hexane Hexane (Compatible) Molecule->Hexane Van der Waals (Alkyl Chain) Ester Ester (-COO-) Polar Molecule->Ester Thio Thioether (-S-) Polarizable Molecule->Thio Alkyl Butyrate Chain Non-Polar Molecule->Alkyl

Figure 2: Interaction map showing the dominant forces between the solute and various solvent classes.

References

  • The Good Scents Company. (n.d.). Methyl 2-(methylthio)butyrate.[6][7][3][8][9] Retrieved from [Link]

  • FooDB. (n.d.). Methyl 2-(methylthio)butyrate (FDB021225).[6] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 560572, Methyl 2-(methylthio)butyrate. Retrieved from [Link]

Sources

Spectroscopic Data Guide: Methyl 2-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic and analytical profile of Methyl 2-(methylthio)butyrate (CAS 51534-66-8), often associated with FEMA 3412. It is designed for analytical chemists and flavor scientists requiring rigorous identification standards.

Chemical Identity & Significance

Methyl 2-(methylthio)butyrate is a sulfur-containing ester characterized by a potent sulfurous, cheesy, and fruity aroma.[1] It serves as a critical savory flavorant in the food industry (e.g., cheese, potato, and meat analogs). Its structural uniqueness lies in the


-positioning of the methylthio group, which significantly influences both its mass spectral fragmentation and NMR splitting patterns compared to its 

- or

-isomers.
Parameter Data
IUPAC Name Methyl 2-(methylsulfanyl)butanoate
CAS Number 51534-66-8
Molecular Formula

Molecular Weight 148.22 g/mol
FEMA Number 3412
Organoleptic Sulfurous, fruity, cheesy, onion-like nuances

Synthesis & Impurity Profile (Causality of Spectra)

To understand the spectroscopic background, one must recognize the synthesis route. The standard industrial preparation involves the nucleophilic substitution of methyl 2-bromobutyrate with sodium methanethiolate (


).

Experimental Causality:

  • Starting Material: Methyl 2-bromobutyrate.[2]

  • Reagent: Sodium methanethiolate (15% aq. or solid).

  • Mechanism:

    
     displacement at the chiral center (C2).
    
  • Implications: Incomplete reaction leads to traces of the bromo-ester in GC-MS. Oxidation leads to the sulfoxide (M+164), observable in MS and causing downfield NMR shifts.

Synthesis Workflow Diagram

Synthesis Start Methyl 2-bromobutyrate (Precursor) Reaction SN2 Substitution (Exothermic) Start->Reaction Reagent NaSMe (Nucleophile) Reagent->Reaction Workup Aq. Wash & Distillation (Purification) Reaction->Workup Crude Mixture Product Methyl 2-(methylthio)butyrate (Target) Workup->Product >98% Purity

Figure 1: Synthetic pathway explaining potential impurities and structural origin.[2]

Mass Spectrometry (EI-MS)

Method: Electron Ionization (70 eV). The mass spectrum of methyl 2-(methylthio)butyrate is dominated by cleavage adjacent to the heteroatoms. The stability of the sulfur atom directs the fragmentation.

Key Fragmentation Ions
m/zIntensityAssignmentMechanism
148 Low/Med

(Molecular Ion)
Parent molecule.
117 Low

Loss of methoxy group from ester.
101 Low

Loss of thiomethyl group.
89 100 (Base)


-Cleavage:
Loss of carbomethoxy group (

).
61 Medium

Rearrangement ion common in methyl sulfides.
41 High

Propyl/Allyl cation (hydrocarbon backbone).

Mechanistic Insight: The base peak at m/z 89 is diagnostic. The bond between the carbonyl carbon and the


-carbon is weakened by the electron-donating capability of the sulfur atom and the stability of the resulting carbocation stabilized by sulfur (sulfonium resonance).
Fragmentation Pathway Diagram

MS_Frag M Molecular Ion (M+) m/z 148 Base Base Peak [M - COOCH3]+ m/z 89 M->Base - 59 Da (COOMe) Minor1 Fragment [M - OMe]+ m/z 117 M->Minor1 - 31 Da (OMe) Minor2 Sulfur Fragment [CH3-S=CH2]+ m/z 61 Base->Minor2 Rearrangement

Figure 2: Primary fragmentation pathway yielding the diagnostic base peak at m/z 89.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d).
The NMR spectrum is distinct due to the chiral center at C2, which renders the C3 methylene protons diastereotopic (magnetically non-equivalent), often appearing as a complex multiplet rather than a simple quartet.
NMR Data (400 MHz)
Shift (

ppm)
MultiplicityIntegralAssignmentCoupling (

Hz)
3.76 Singlet (s)3HEster Methyl (

)
-
3.18 Doublet of doublets (dd)1HH-C(2) (

-proton)

2.12 Singlet (s)3HS-Methyl (

)
-
1.95 - 1.75 Multiplet (m)2HH-C(3) (

-protons)
Complex (diastereotopic)
1.02 Triplet (t)3HH-C(4) (

-methyl)

Interpretation:

  • The H-C(2) signal at ~3.18 ppm is significantly deshielded by both the ester carbonyl and the sulfur atom.

  • The S-Methyl singlet at ~2.12 ppm is characteristic of methyl thioethers.

  • The H-C(3) protons are adjacent to a chiral center, making them diastereotopic. They typically do not appear as a clean quartet but as a complex multiplet.

NMR Data (100 MHz)
Shift (

ppm)
Assignment
172.5 C=O (Carbonyl)
52.3 O-Me (Methoxy carbon)
51.8 C(2) (

-carbon)
25.4 C(3) (

-carbon)
13.8 S-Me (Thiomethyl carbon)
11.6 C(4) (

-methyl)

Infrared Spectroscopy (IR)

Method: ATR (Attenuated Total Reflectance) or Thin Film. The IR spectrum confirms the ester functionality and the aliphatic chain. The C-S stretch is weak but observable in the fingerprint region.

  • 1735 - 1745 cm⁻¹: Strong C=O stretch (Ester).

  • 2950 - 2870 cm⁻¹: C-H stretch (Aliphatic).

  • 1435, 1380 cm⁻¹: C-H bend (Methyl/Methylene).

  • 1150 - 1200 cm⁻¹: C-O stretch (Ester).

  • ~600 - 700 cm⁻¹: C-S stretch (Weak, often obscured).

Analytical Workflow (Quality Control)

For routine analysis in a drug development or flavor chemistry lab, the following GC-MS protocol is recommended to ensure separation from the 4-(methylthio) isomer.

GC-MS Protocol
  • Column: DB-WAX or polar equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Retention Index (RI): Approx. 1450-1480 on Wax; ~1050 on DB-5.

Analysis Logic Diagram

QC_Workflow Sample Unknown Sample GC Gas Chromatography (Polar Column) Sample->GC MS Mass Spectrometry (EI Source) GC->MS Check1 Check RI (Target: ~1460 Wax) MS->Check1 Check2 Check Base Peak (Target: m/z 89) MS->Check2 Result Confirm Identity Check1->Result Check2->Result

Figure 3: Quality control decision tree for validating Methyl 2-(methylthio)butyrate.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 560572, Methyl 2-(methylthio)butyrate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Methyl 2-(methylthio)butyrate Mass Spectrum. NIST Standard Reference Database. Retrieved from [Link]

  • The Good Scents Company. (2024). Methyl 2-(methylthio)butyrate Flavor and Fragrance Data. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA Flavor Ingredient Library - FEMA 3412.[3] Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-(methylthio)butyrate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(methylthio)butyrate (CAS No. 51534-66-8) is a sulfur-containing ester utilized in laboratory settings and as a flavoring agent.[1][2] Its distinct sulfurous, fruity odor profile makes it a compound of interest, but its chemical properties also necessitate a thorough understanding of its associated hazards and handling requirements.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth safety protocols and handling information grounded in established safety data. The primary objective is to empower laboratory personnel to work with this compound confidently and safely, mitigating risks through a combination of engineering controls, appropriate personal protective equipment, and robust emergency preparedness.

Compound Identification and Physicochemical Properties

A precise understanding of a chemical's properties is the foundation of a reliable risk assessment. The key physicochemical characteristics of Methyl 2-(methylthio)butyrate are summarized below. It is critical to note the discrepancy in reported flash points; for maximum safety, personnel should adhere to protocols suitable for the lower, more conservative value.

PropertyValueSource(s)
CAS Number 51534-66-8[1]
Molecular Formula C₆H₁₂O₂S[1][3]
Molecular Weight ~148.23 g/mol [3][4]
Appearance Clear, colorless liquid[1][2]
Odor Sulfurous, musty, onion, fruity, tropical[1][2]
Boiling Point 153°C (307.4°F)[1]
Flash Point 64°C / 148°F (Closed Cup) or 32.78°C / 91°F (TCC)[1][2]
Stability Stable under recommended storage conditions[1]

Hazard Identification and Risk Assessment

Methyl 2-(methylthio)butyrate is classified as a hazardous chemical. A thorough risk assessment must account for its potential health effects and physical hazards.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]

Causality of Hazards: The irritant nature of this compound is characteristic of some esters and organosulfur compounds. Direct contact with the skin or eyes can lead to inflammation and redness.[1] Inhalation of vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and breathing difficulties.[1] The flammability, indicated by its flash point, presents a significant physical hazard. Vapors are heavier than air and can travel to a source of ignition and flash back.[5] Therefore, preventing the accumulation of vapors and eliminating ignition sources is a critical safety measure.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering and administrative controls are the primary means of mitigating exposure, with PPE serving as the final barrier.

Engineering Controls

The most effective method for controlling exposure to Methyl 2-(methylthio)butyrate vapors is through robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and mixing, must be conducted inside a properly functioning chemical fume hood. This is non-negotiable, as it directly addresses the respiratory irritation hazard (H335) by capturing vapors at the source.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[6] All electrical equipment used in the vicinity should be explosion-proof.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal and ocular exposure.

Protection TypeSpecificationRationale
Eye/Face Chemical splash goggles or a full-face shield.Required to prevent direct contact with the liquid, which causes serious eye irritation (H319).[1][7]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene; consult manufacturer's compatibility data) and a lab coat.Essential for preventing skin contact and subsequent irritation (H315).[1] Contaminated clothing must be removed and washed before reuse.[1]
Respiratory NIOSH-approved respirator with appropriate cartridges.To be used if engineering controls fail, are not available, or during a large-scale spill. This protects against respiratory irritation (H335).[1]

Standard Operating Procedures for Safe Handling and Storage

Adherence to standardized protocols is crucial for ensuring consistent safety.

Safe Handling Protocol
  • Pre-Handling Assessment: Before use, review this guide and the Safety Data Sheet (SDS). Inspect the container for any damage or leaks.

  • Work Area Preparation: Ensure the chemical fume hood is operational. Clear the work area of unnecessary items and potential ignition sources.[1][7] Confirm a spill kit is readily accessible.

  • Chemical Transfer: Use only non-sparking tools for transfers to avoid ignition.[6] For larger quantities, ensure the container and receiving equipment are properly grounded and bonded to prevent static discharge.[6]

  • Operational Conduct: Keep the container tightly closed when not in use.[1] Avoid breathing vapors.[1] Do not eat, drink, or smoke in the work area.[1]

  • Post-Handling: After use, securely seal the container. Decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.[1]

Storage Protocol

Proper storage is essential for maintaining chemical stability and preventing accidents.

  • Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[6][7]

  • Conditions: Keep containers tightly closed and protected from sunlight.[6]

  • Ignition Sources: Store away from all sources of heat, sparks, open flames, and hot surfaces. "No Smoking" policies must be strictly enforced in the storage area.[1][7]

  • Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures and First Aid

Rapid and correct response to an emergency can significantly reduce injury and damage.

Accidental Release and Spill Response

The following workflow outlines the logical steps for responding to a spill.

Spill_Response_Workflow cluster_assessment Initial Response cluster_actions Containment & Cleanup cluster_final Post-Cleanup Spill Spill Detected Assess Assess Spill Size & Risk (Quantity, Location, Ventilation) Spill->Assess SmallSpill Small Spill Action Assess->SmallSpill Minor & Contained LargeSpill Large Spill Action Assess->LargeSpill Major or Uncontrolled PPE_Small Don Appropriate PPE (Gloves, Goggles) SmallSpill->PPE_Small Evacuate Evacuate Immediate Area Alert Others LargeSpill->Evacuate Absorb Cover with Inert Absorbent (Sand, Vermiculite) PPE_Small->Absorb Collect_Small Collect into a sealed container for hazardous waste Absorb->Collect_Small Decon Decontaminate Area & Dispose of Waste per Regulations Collect_Small->Decon Ignition Remove All Ignition Sources Evacuate->Ignition Ventilate Increase Ventilation (if safe) Ignition->Ventilate EHS Contact Emergency Personnel / EHS Ventilate->EHS EHS->Decon caption Fig 1: Accidental Spill Response Workflow

Caption: Workflow for responding to an accidental spill.

Detailed Spill Cleanup Protocol:

  • Evacuate and Secure: For any spill, remove all non-essential personnel from the area. Eliminate all ignition sources immediately.[5]

  • Containment: Approach the spill from upwind. For large spills, attempt to contain the material with sand, earth, or another non-combustible absorbent material.[1] Prevent entry into drains and waterways.[6]

  • Cleanup:

    • Small Spills: Use an inert, dry material (e.g., vermiculite, sand) to absorb the spillage.[1]

    • Large Spills: This should only be handled by trained emergency responders.

  • Disposal: Collect the absorbed material and contaminated items into a labeled, sealed container for hazardous waste disposal.[1] Dispose of waste in accordance with local, state, and federal regulations.[1]

  • Decontamination: Clean the affected area thoroughly with an appropriate solvent, followed by soap and water. Ventilate the area until vapors have dissipated.[1][5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. Always seek medical attention after an exposure incident and provide the medical personnel with the SDS.[1]

Exposure RouteFirst Aid Protocol
Inhalation Remove the affected person to fresh air immediately. Keep them warm and at rest in a position comfortable for breathing. If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[1][7]
Eye Contact Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]
Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting. Give a few small glasses of water or milk to drink. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]

Fire Safety and Extinguishing Media

Given its flammability, a clear fire response plan is necessary.

  • Specific Hazards: This material is combustible and can form explosive mixtures with air.[5][6] Containers may burst violently or explode when heated due to pressure buildup.[1] Thermal decomposition can produce toxic gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[1][6]

  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO₂), dry chemical powder, or sand.[1][6][7]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it can spread the fire.[1] Water spray or mist may be used to cool fire-exposed containers.[5][7]

  • Advice for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7] Evacuate the area and fight the fire from a safe distance.[6]

References

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Methyl 2-methylbutyrate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Butyrate. Retrieved from [Link]

  • Synerzine. (2018). SAFETY DATA SHEET Methyl-2-(methylthio)butyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-(methyl thio) butyrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 560572, Methyl 2-(methylthio)-butyrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3018539, Methylthiomethyl butyrate. Retrieved from [Link]

Sources

Methodological & Application

A Robust Gas Chromatography Method for the Quantitative Analysis of Methyl 2-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(methylthio)butyrate is a volatile sulfur compound of significant interest in the food, beverage, and fragrance industries due to its potent and complex aroma profile, which includes sulfurous, fruity, and onion-like notes.[1] Accurate quantification of this compound is critical for quality control, flavor profiling, and product development. This application note presents a detailed, validated gas chromatography (GC) method for the analysis of methyl 2-(methylthio)butyrate. The protocol outlines optimal instrumental parameters, sample preparation techniques, and a comprehensive method validation strategy according to international guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction: The Analytical Challenge

Methyl 2-(methylthio)butyrate is a fatty acid ester that, like many volatile sulfur compounds (VSCs), contributes significantly to the aroma of various products even at trace concentrations.[2][3] The analysis of VSCs is notoriously challenging due to their reactivity, volatility, and often low concentration within complex sample matrices.[4][5] Gas chromatography (GC) is the premier technique for analyzing such volatile and semi-volatile compounds, offering high resolution and sensitivity.[6][7]

When dealing with sulfur-containing molecules, detection can be complicated by co-eluting matrix components that are present in much higher concentrations.[8] Therefore, a method with high selectivity is paramount. This guide describes a GC method that can be coupled with either a standard Flame Ionization Detector (FID) for general quantification or, for enhanced selectivity and sensitivity in complex matrices, a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or a Mass Spectrometer (MS). The use of an SCD or a Pulsed Flame Photometric Detector (PFPD) can isolate sulfur-containing compounds from a complex chromatogram, simplifying identification and quantification.[2][8][9] Coupling the GC with an MS allows for definitive identification by comparing the resulting mass spectrum to reference libraries.[7][10]

This protocol is designed to be a self-validating system, providing researchers with a reliable and robust tool for the accurate determination of methyl 2-(methylthio)butyrate.

Experimental

Materials and Reagents
  • Standard: Methyl 2-(methylthio)butyrate (≥98% purity)

  • Solvent: Methanol (HPLC grade) or Hexane (GC grade) for preparing standards and sample dilutions.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (detector gas, 99.999% purity), and compressed air (detector gas, zero grade).

  • Sample Matrix: The matrix used for validation should be representative of the samples to be analyzed (e.g., 10% ethanol solution for wine, propylene glycol for flavor concentrates).

Instrumentation

A standard gas chromatograph equipped with a split/splitless injector and an appropriate detector is required.

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Injector: Split/Splitless inlet with an autosampler.

  • Detector Options:

    • Flame Ionization Detector (FID)

    • Sulfur Chemiluminescence Detector (SCD) for enhanced selectivity.

    • Mass Spectrometer (MS) for positive identification.

  • Data System: Agilent ChemStation or equivalent chromatography data software.

Chromatographic Conditions

The selection of the GC column and oven temperature program is critical for achieving a good separation of the analyte from other matrix components. A mid-polarity column is recommended due to the ester and thioether functionalities of the analyte.

ParameterRecommended SettingRationale
GC Column Agilent DB-624 or similar (30 m x 0.25 mm ID, 1.4 µm film thickness)Mid-polarity phase provides good selectivity for a broad range of volatile compounds, including esters and sulfur compounds.[6]
Injector Split/SplitlessAllows for flexibility. Use splitless mode for trace analysis to maximize sensitivity; use split mode (e.g., 50:1) for higher concentration samples to avoid column overload.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte (Boiling Point: ~150°C[11]) without thermal degradation.
Injection Volume 1.0 µLStandard volume for capillary GC.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column to balance resolution and analysis time.
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min)The initial hold allows for focusing of volatiles at the head of the column. The temperature ramp ensures elution of the analyte with good peak shape and separation from other components. The final hold cleanses the column of less volatile compounds.
Detector FID / SCD / MS
FID Temp. 250 °CPrevents condensation of analytes in the detector.
SCD Temp. 800 °C (Burner)Optimal temperature for sulfur chemiluminescence reaction.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
MS Mass Range 40-250 amuCovers the molecular weight of the analyte (148.23 g/mol [11]) and its expected fragment ions. Key identifying ions for methyl 2-(methylthio)butyrate include m/z 89 (base peak), 41, and 148 (molecular ion).[11]

Protocols & Workflows

Standard Preparation Protocol

Accurate standard preparation is fundamental to quantitative analysis.

  • Prepare Stock Standard (1000 µg/mL):

    • Accurately weigh 10 mg of pure methyl 2-(methylthio)butyrate standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol. Mix thoroughly. This solution should be stored at 4°C and protected from light.

  • Prepare Working Standards:

    • Perform serial dilutions of the stock standard to prepare a series of calibration standards. For example, to create a 100 µg/mL standard, pipette 1 mL of the stock into a 10 mL volumetric flask and bring to volume with methanol.

    • A typical calibration range could be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.[12] The range should encompass the expected concentration of the analyte in the samples.

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from the matrix and present it to the GC in a suitable solvent, free of interfering substances.

  • Method 1: Direct "Dilute and Shoot" (for simple matrices)

    • Pipette 1 mL of the liquid sample (e.g., clear beverage) into a 10 mL volumetric flask.

    • If necessary, add an internal standard.

    • Dilute to volume with methanol.

    • Filter the diluted sample through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.

  • Method 2: Solid-Phase Microextraction (SPME) (for complex matrices) SPME is a solvent-free extraction technique ideal for concentrating volatile analytes from a sample headspace, which is particularly useful for complex food and beverage matrices.[8]

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a small amount of sodium chloride to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.

    • Seal the vial with a septum cap.

    • Incubate the vial at a controlled temperature (e.g., 40°C) for 10 minutes to allow for equilibration.

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20 minutes) while agitating.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes onto the column.

Caption: Workflow for methyl 2-(methylthio)butyrate analysis.

Method Validation: Ensuring Trustworthy Results

A GC method must be validated to ensure it is suitable for its intended purpose.[6][13] Validation should be performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[14]

ParameterPurposeAcceptance Criteria
Specificity To ensure the signal measured is only from the analyte of interest.The analyte peak should be free from interference at its retention time in a blank matrix sample.
Linearity To demonstrate a proportional relationship between concentration and instrument response.A calibration curve of ≥ 5 concentrations should yield a correlation coefficient (r²) ≥ 0.999.[15]
Accuracy To determine the closeness of the measured value to the true value.Measured by spike-recovery studies at three concentration levels. Recovery should be within 95-105%.
Precision To assess the degree of scatter between a series of measurements.Expressed as Relative Standard Deviation (%RSD). Repeatability (intra-day) RSD should be < 2%; Intermediate Precision (inter-day) RSD should be < 3%.[15]
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).Calculated based on signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.Small changes in flow rate (±0.1 mL/min) or initial oven temperature (±5°C) should not significantly impact results.[13]

Conclusion

The gas chromatography method detailed in this application note provides a selective, robust, and accurate protocol for the quantitative analysis of methyl 2-(methylthio)butyrate. By carefully selecting the column and detector, and by implementing appropriate sample preparation and validation procedures, researchers can achieve reliable and reproducible results. The use of a sulfur-specific detector like an SCD is highly recommended for complex matrices to overcome challenges associated with co-eluting interferences. This method serves as a foundational tool for quality control and research in industries where the precise measurement of this potent flavor compound is essential.

References

  • Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form. PMC. Available at: [Link]

  • Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews. Available at: [Link]

  • Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Ingenieria Analitica Sl. Available at: [Link]

  • Methyl butyrate spectra using TD-GC-MS (Orbtriap) at two different... ResearchGate. Available at: [Link]

  • VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Acta Pharmaceutica. Available at: [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. Environics. Available at: [Link]

  • Methyl 2-(methylthio)-butyrate. PubChem - NIH. Available at: [Link]

  • methyl 2-(methyl thio) butyrate. The Good Scents Company. Available at: [Link]

  • Butyrate analysis GC/MS. Chromatography Forum. Available at: [Link]

  • Showing Compound Methyl 2-(methylthio)butyrate (FDB021225). FooDB. Available at: [Link]

  • The Importance of Analyzing Sulphur Compounds in Food. LCGC International. Available at: [Link]

  • Analysis Method of Volatile Sulfur Compounds Utilizing Separation Column and Metal Oxide Semiconductor Gas Sensor. JSST. Available at: [Link]

  • Development of a Gas Chromatography-Flame Ionization Method for the Detection and Quantification of 12 Flavoring Agents in Supplementary Feed. Journal of AOAC INTERNATIONAL - Oxford Academic. Available at: [Link]

  • Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent. Available at: [Link]

  • Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. SHIMADZU CORPORATION. Available at: [Link]

  • Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Shimadzu. Available at: [Link]

  • The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Available at: [Link]

Sources

Application Note: Mass Spectrometric Fragmentation & Analysis of Methyl 2-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical chemists involved in flavor chemistry, food safety, and pharmaceutical intermediate analysis. It focuses on the structural elucidation and quantification of Methyl 2-(methylthio)butyrate using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction & Significance

Methyl 2-(methylthio)butyrate is a potent volatile organic compound (VOC) characterized by a sulfurous, fruity, and onion-like aroma.[1] It is naturally occurring in specific melon varieties and fermented products (e.g., cheese) and is widely used as a flavoring agent (FEMA 3708) to impart savory and tropical notes.

Accurate identification of this compound is critical due to the existence of structural isomers (e.g., S-methyl 2-methylbutanethioate) that possess distinct sensory profiles. This guide provides a definitive fragmentation map and analytical protocol to ensure precise identification and differentiation in complex matrices.

Key Chemical Properties[1][2][3][4][5][6][7]
  • IUPAC Name: Methyl 2-(methylsulfanyl)butanoate[2][3]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 148.22 g/mol

  • Key Functional Groups: Methyl ester, Thioether (Sulfide)

Mass Spectrometry Fragmentation Analysis

The Electron Ionization (EI, 70 eV) mass spectrum of Methyl 2-(methylthio)butyrate is dominated by charge retention on the sulfur atom due to its ability to stabilize positive charge (sulfonium ion formation).

The Molecular Ion ( )
  • m/z 148 (Relative Abundance: ~40-50%)

    • Origin: The molecular ion is surprisingly stable for an aliphatic ester, primarily due to the radical cation being localized on the sulfur atom (

      
      ), which is less prone to immediate fragmentation than oxygen-centered radicals in pure esters.
      
    • Diagnostic Value: The presence of a clear

      
       confirms the molecular weight and sulfur content (isotopic pattern of 
      
      
      
      at
      
      
      will be ~4.5% of the
      
      
      height).
The Base Peak: -Cleavage
  • m/z 89 (Relative Abundance: 100%)

    • Mechanism: This is the most diagnostic fragment. It arises from

      
      -cleavage  adjacent to the carbonyl group. The bond between the C2 carbon (alpha to carbonyl) and the carbonyl carbon breaks.
      
    • Driving Force: The formation of a resonance-stabilized sulfonium ion. The charge is retained on the sulfur-containing fragment rather than the ester group due to the lower ionization potential of sulfur.

    • Structure:

      
      
      
    • Calculation:

      
      .
      
Secondary Fragments
  • m/z 61 (

    
    ) 
    
    • Origin: A common rearrangement ion in methyl sulfides. It can form via a secondary fragmentation of the m/z 89 ion (loss of ethylene,

      
      ) or direct fragmentation.
      
  • m/z 41 (

    
    ) 
    
    • Origin: Hydrocarbon fragment (allyl cation) derived from the butyrate chain.

  • m/z 101 (

    
    ) 
    
    • Origin: Loss of the methylthio radical (

      
      ). This is less favorable than the loss of the ester group but still observable.
      

Fragmentation Pathway Diagram[9]

The following diagram illustrates the mechanistic pathways leading to the primary ions observed in the mass spectrum.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 148 [CH3-CH2-CH(SMe)-COOMe]+. Neutral_Loss_1 Loss of -COOCH3 (Mass 59) M_Ion->Neutral_Loss_1 Neutral_Loss_3 Loss of -SMe (Mass 47) M_Ion->Neutral_Loss_3 Base_Peak Base Peak m/z 89 [CH3-CH2-CH=S-Me]+ Neutral_Loss_2 Loss of Ethylene (C2H4, Mass 28) Base_Peak->Neutral_Loss_2 Neutral_Loss_1->Base_Peak Alpha-Cleavage (Major Pathway) Fragment_61 Fragment m/z 61 [CH2=S-Me]+ Neutral_Loss_2->Fragment_61 Rearrangement Fragment_101 Fragment m/z 101 [CH3-CH2-CH-COOMe]+ Neutral_Loss_3->Fragment_101 C-S Bond Cleavage

Figure 1: Mechanistic fragmentation pathway of Methyl 2-(methylthio)butyrate under 70 eV Electron Ionization.

Analytical Protocol

Sample Preparation
  • Matrix: Food extracts (solvent extraction with Dichloromethane) or neat standard.

  • Concentration: Dilute to ~10 ppm in Hexane or Methanol.

  • Internal Standard: 2-Methyl-3-heptanone or Deuterated Methyl Butyrate.

GC-MS Method Parameters

This protocol is optimized for the separation of sulfur volatiles, which can be prone to tailing on non-polar columns.

ParameterSettingRationale
Column DB-WAX or VF-WAXms (30m x 0.25mm x 0.25µm)Polar phase reduces tailing of sulfur compounds and separates isomers.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard carrier for optimal MS sensitivity.
Inlet Temp 240°CSufficient to volatilize without thermal degradation.
Injection Splitless (1 min) or Split 10:1Depends on sample concentration.
Oven Program 40°C (3 min)

5°C/min

230°C (5 min)
Slow ramp ensures separation from co-eluting matrix esters.
Transfer Line 250°CPrevents condensation of high-boiling matrix components.
Ion Source 230°CStandard EI source temperature.
Ionization EI (70 eV)Standard energy for library matching (NIST).
Scan Range m/z 35 - 300Covers all diagnostic ions.
Data Analysis Workflow
  • Peak Detection: Extract Ion Chromatogram (EIC) for m/z 89 .

  • Confirmation: Check ratio of m/z 89 to m/z 148 (Target Ratio: ~2:1 to 3:1).

  • Purity Check: Ensure absence of m/z 132 (indicates S-methyl isomer contamination).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample (Extract/Oil) GC Gas Chromatography (DB-WAX Column) Sample->GC Injection MS Mass Spectrometry (EI Source) GC->MS Separation Data Data Processing (EIC m/z 89) MS->Data Ionization Result Identification (Match NIST 107784) Data->Result Verification

Figure 2: Step-by-step analytical workflow for the identification of Methyl 2-(methylthio)butyrate.

Reference Mass Spectrum Data

The following table summarizes the key ions observed. This data should be entered into your local library for automated screening.

m/zRelative AbundanceIon IdentityMechanism
89 100% (Base)


-cleavage (Loss of

)
148 40-50%

Molecular Ion (

)
41 ~30%

Allyl cation (Hydrocarbon chain)
61 ~20%

Rearrangement (

)
101 ~10%

Loss of

References

  • NIST Mass Spectrometry Data Center. (2023). Methyl 2-(methylthio)butyrate (NIST# 107784).[4] NIST Chemistry WebBook, SRD 69. Link

  • The Good Scents Company. (2023). Methyl 2-(methylthio)butyrate Flavor and Fragrance Information. Link

  • PubChem. (2023). Methyl 2-(methylthio)butyrate (Compound).[1][5][6][7][3][4] National Library of Medicine. Link

  • FEMA. (2023). Flavor Ingredient Library: FEMA 3708.[2][5] Flavor and Extract Manufacturers Association.

Sources

"analytical techniques for identifying methyl 2-(methylthio)butyrate isomers"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(methylthio)butyrate (CAS 51534-66-8) is a potent volatile organic compound (VOC) characterized by a pungent, sulfurous, and fruity aroma profile, often associated with smear-ripened cheeses (e.g., Limburger) and specific fruit fermentations.[1][2] Structurally, the compound possesses a chiral center at the C2 position, giving rise to two enantiomers: (


)- and (

)-methyl 2-(methylthio)butyrate.

In drug development and high-value flavor synthesis, distinguishing these isomers is critical. Enantiomers often exhibit distinct biological activities and olfactory thresholds. This guide details a multi-tiered analytical workflow combining Gas Chromatography-Mass Spectrometry (GC-MS), Enantioselective Gas Chromatography (eGC), and Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally identify and quantify these isomers.

Physicochemical Profile & Target Analytes

Before initiating analysis, the analyst must understand the target's stability and volatility profile to prevent degradation (oxidation of the sulfide to sulfoxide) during extraction.

PropertyValueRelevance to Analysis
Molecular Formula

Basis for MS molecular ion (

) confirmation.
Molecular Weight 148.22 g/mol Observed as

148 in EI-MS.
Boiling Point ~150 °CSuitable for standard split/splitless GC injection.
Chirality C2 positionRequires chiral stationary phases (CSPs) for resolution.
Key Fragments (EI)

89
(Base), 41, 148

89 corresponds to loss of carboxymethyl group.
Odor Threshold ppb rangeRequires pre-concentration (SPME or SBSE) for trace analysis.

Analytical Workflow Logic

The following decision tree illustrates the sequence of operations required to move from crude sample to confirmed isomeric ratio.

AnalyticalWorkflow Sample Crude Sample (Matrix: Biological/Food) Extraction Extraction Strategy HS-SPME vs. LLE Sample->Extraction AchiralGC Tier 1: Achiral GC-MS (DB-5MS Column) Extraction->AchiralGC Decision Target Detected (RI & Mass Spec Match)? AchiralGC->Decision Decision->Sample No (Optimize Prep) ChiralGC Tier 2: Enantioselective GC (Beta-Cyclodextrin Phase) Decision->ChiralGC Yes Deriv Tier 3: Chiral Shift NMR (High Purity Isolates) ChiralGC->Deriv Structural Validation GCO Tier 4: GC-Olfactometry (Sensory Correlation) ChiralGC->GCO Sensory Profiling Report Final Isomeric Ratio Report Deriv->Report GCO->Report

Figure 1: Analytical Decision Tree for Isomer Identification. The workflow prioritizes non-destructive separation (GC) before structural validation (NMR).

Protocol 1: Achiral GC-MS Profiling (Screening)

Objective: Confirm the presence of the methyl 2-(methylthio)butyrate skeleton and assess purity before chiral analysis.

Mechanism: Electron Ionization (EI) at 70 eV produces a predictable fragmentation pattern. The bond alpha to the carbonyl and the sulfide sulfur is labile. The base peak at


 89  arises from the cleavage of the ester group (

, mass 59) from the molecular ion (

).

Methodology:

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5MS or ZB-5MS).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injector: Splitless mode, 250°C.

  • Oven Program: 40°C (hold 2 min)

    
     5°C/min to 200°C 
    
    
    
    20°C/min to 280°C.
  • MS Parameters: Scan range 35–300 amu; Source Temp 230°C.

Data Interpretation (Self-Validation):

  • Retention Index (RI): Calculate Linear Retention Index (LRI) using C8-C20 alkane standards. Methyl 2-(methylthio)butyrate typically elutes at LRI ~1150–1200 on a DB-5 column (verify with authentic standard).

  • Spectral Match:

    • 
       148 (
      
      
      
      , visible but weak).
    • 
       89 (Base peak, 100%).
      
    • 
       61 (
      
      
      
      fragment).
    • Rejection Criteria: If

      
       89 is absent, the compound is likely misidentified.
      

Protocol 2: Enantioselective GC (Chiral Separation)

Objective: Baseline separation of (


) and (

) enantiomers to determine Enantiomeric Excess (ee).

Mechanism: Chiral recognition is achieved via "host-guest" inclusion complexes. The methyl 2-(methylthio)butyrate molecule fits into the hydrophobic cavity of a cyclodextrin derivative. The differential stability of the (


) vs. (

) inclusion complex results in different retention times.

Recommended Stationary Phase:

  • Primary Choice: 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-

    
    -cyclodextrin (e.g., MEGA-DEX DETTBS or Hydrodex 
    
    
    
    -6TBDM).
  • Alternative: 2,3,6-tri-O-methyl-

    
    -cyclodextrin (Cyclosil-B).
    

Step-by-Step Protocol:

  • Sample Prep: Dilute standard/extract in Methyl tert-butyl ether (MTBE). Avoid alcohols if transesterification is a risk.

  • Instrument Setup: GC-FID or GC-MS (SIM mode for sensitivity).

  • Oven Program (Isothermal approach is preferred for max resolution):

    • Initial: 50°C (hold 1 min).

    • Ramp: 2°C/min to 90°C.

    • Isothermal Plateau: Hold at 90°C–100°C for 20 minutes. (Critical step: Lower temperatures favor chiral discrimination).

    • Ramp: 20°C/min to 220°C (bake out).

  • Validation:

    • Inject a racemic standard (synthesized from 2-bromo-butyrate and sodium thiomethoxide).

    • Calculate Resolution (

      
      ): 
      
      
      
      .
    • Acceptance Criteria:

      
       (Baseline separation).
      

Protocol 3: NMR Spectroscopy with Chiral Shift Reagents

Objective: Absolute configuration assignment or validation when authentic chiral standards are unavailable.

Mechanism: In an achiral solvent (


), enantiomers show identical NMR signals. Adding a paramagnetic chiral shift reagent (CSR), such as Eu(hfc)

(Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), creates diastereomeric complexes. These complexes have different chemical shifts (

), "splitting" the signals.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the isolated ester in 0.6 mL

    
    .
    
  • Base Spectrum: Acquire a standard

    
     NMR (400 MHz or higher). Focus on the S-Methyl singlet (~2.1 ppm)  and O-Methyl singlet (~3.7 ppm) .
    
  • Titration:

    • Add solid Eu(hfc)

      
       in increments (0.1 equivalents).
      
    • Shake and re-acquire spectrum after each addition.

  • Observation: Monitor the S-Methyl singlet. As the CSR:Substrate ratio increases, the singlet should split into two unequal peaks (if the sample is non-racemic).

  • Calculation: The ratio of the integrated areas of the split peaks corresponds directly to the enantiomeric ratio (er).

Visualizing the Fragmentation Pathway

Understanding the mass spectral fragmentation is vital for confirming that the peak separated on the chiral column is indeed the target and not a co-eluting matrix interference.

MassSpec M Molecular Ion (M+) m/z 148 [Weak] Base Base Peak m/z 89 [Alpha-Cleavage] M->Base Primary Frag Loss Loss of -COOCH3 (Mass 59) M->Loss Frag2 Sulfur Fragment m/z 61 [CH3-S-CH2]+ M->Frag2 Secondary Frag Loss->Base

Figure 2: EI-MS Fragmentation Logic. The transition from m/z 148 to 89 is the diagnostic fingerprint for methyl 2-(methylthio)butyrate.

References

  • PubChem. (n.d.).[3] Methyl 2-(methylthio)butyrate | C6H12O2S | CID 560572.[1][3] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • The Good Scents Company. (n.d.).[1] Methyl 2-(methylthio)butyrate.[1][3][4][5][6] Retrieved October 26, 2025, from [Link][1]

  • FooDB. (n.d.). Compound Methyl 2-(methylthio)butyrate (FDB021225).[1] Retrieved October 26, 2025, from [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of 2-methylbutane fragmentation pattern. (Cited for general fragmentation logic of branched alkyl chains). Retrieved October 26, 2025, from [Link]

  • PrepChem. (n.d.). Synthesis of Racemic Methyl 2-Hydroxy-4-(methylthio)butyrate. (Cited for synthesis context of similar thio-esters). Retrieved October 26, 2025, from [Link]

Sources

Application Note: High-Sensitivity Headspace Analysis of Volatile Compounds Including Methyl 2-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of volatile organic compounds (VOCs) is critical across a multitude of scientific disciplines, including food science, environmental monitoring, and pharmaceutical development. These compounds contribute significantly to the aroma and flavor profiles of food and beverages, can act as indicators of environmental contamination, and may be present as residual solvents or impurities in pharmaceutical products.[1][2] Methyl 2-(methylthio)butyrate is a sulfur-containing ester known for its distinct sulfurous, fruity, and musty aroma, making its detection and quantification important in flavor and fragrance applications.[3][4] However, the analysis of volatile sulfur compounds (VSCs) presents unique challenges due to their high reactivity, low concentrations, and potential for adsorption onto analytical surfaces.[5][6]

This application note provides a comprehensive guide to the analysis of volatile compounds, with a specific focus on methyl 2-(methylthio)butyrate, using headspace gas chromatography (HS-GC). We will explore the principles of both static and dynamic headspace analysis, provide detailed protocols for method development, and discuss validation and troubleshooting strategies to ensure data of the highest quality and integrity.

Principles of Headspace Analysis

Headspace analysis is a sample preparation technique that isolates volatile compounds from a solid or liquid matrix.[7][8] The sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample.[9] An aliquot of this headspace is then injected into a gas chromatograph for separation and detection.[10] This technique offers several advantages, including minimal sample preparation, reduced risk of matrix interference, and enhanced instrument uptime.[9]

Static vs. Dynamic Headspace Analysis

The two primary modes of headspace sampling are static and dynamic, each with distinct advantages and applications.

  • Static Headspace (SHS): In SHS, the sample is allowed to reach equilibrium between the sample matrix and the headspace within a sealed vial.[9] A fixed volume of the headspace gas is then directly injected into the GC.[11] SHS is a simple and robust technique suitable for the analysis of highly volatile compounds present at moderate to high concentrations.[12]

  • Dynamic Headspace (DHS) or Purge and Trap: DHS involves passing an inert gas through the sample, which continuously sweeps the volatile compounds from the headspace.[9] These compounds are then concentrated on an adsorbent trap. The trap is subsequently heated to desorb the analytes into the GC system.[13] DHS offers superior sensitivity for trace-level analysis of less volatile compounds compared to SHS.[7][14]

The choice between static and dynamic headspace analysis depends on the specific application, the volatility of the target analytes, and the required detection limits. For the analysis of methyl 2-(methylthio)butyrate in many food and beverage applications where it contributes significantly to the aroma profile, SHS is often sufficient. However, for trace-level detection in complex matrices or environmental samples, DHS may be necessary.

Materials and Methods

This section outlines a general protocol for the headspace analysis of volatile compounds, including methyl 2-(methylthio)butyrate. Method optimization will be necessary based on the specific sample matrix and analytical instrumentation.

Materials
  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Headspace Autosampler: Capable of both static and dynamic sampling.

  • GC Column: A mid-polar to polar column is recommended for the separation of sulfur compounds. A common choice is a column with a polyethylene glycol (WAX) stationary phase.

  • Headspace Vials: 10 mL or 20 mL with PTFE/silicone septa.[8]

  • Reagents:

    • Methyl 2-(methylthio)butyrate standard (CAS No. 51534-66-8)

    • Internal standard (e.g., 2-methyl-1-pentanol, or an isotopically labeled analog of the analyte)

    • High-purity water (for aqueous samples)

    • Matrix modifiers (e.g., sodium chloride)

    • Solvents for standard preparation (e.g., methanol, ethanol)

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hs Headspace Sampling cluster_gc GC-MS/FID Analysis cluster_data Data Analysis Sample Weigh/Pipette Sample into Headspace Vial IS_add Add Internal Standard Sample->IS_add Modifier_add Add Matrix Modifier (e.g., NaCl) IS_add->Modifier_add Seal Immediately Seal Vial Modifier_add->Seal Incubate Incubate Vial at Optimized Temperature and Time Seal->Incubate Standard Prepare Calibration Standards in Matrix-Matched Solvent Standard->Incubate Equilibrate Allow for Phase Equilibrium Incubate->Equilibrate Inject Inject Headspace Aliquot (Static or Dynamic) Equilibrate->Inject Separate Separation on GC Column Inject->Separate Detect Detection by MS or FID Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify

Caption: Experimental workflow for headspace GC analysis.

Detailed Protocol: Static Headspace GC-FID

This protocol provides a starting point for the analysis of methyl 2-(methylthio)butyrate in a liquid matrix.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 10 µL of a 100 µg/mL internal standard solution.

    • If the sample is aqueous, add 1 g of sodium chloride to increase the partitioning of volatile compounds into the headspace.[15]

    • Immediately seal the vial with a PTFE/silicone septum and aluminum cap.

  • Standard Preparation:

    • Prepare a series of calibration standards by spiking a matrix-matched solvent (e.g., water for aqueous samples) with known concentrations of methyl 2-(methylthio)butyrate and the internal standard.

  • Headspace Autosampler Conditions:

    • Incubation Temperature: 60 °C. The sample is heated to increase the vapor pressure of the volatile analytes.[16]

    • Incubation Time: 15 minutes. This allows for the sample to reach equilibrium between the liquid and gas phases.[8]

    • Injection Volume: 1 mL.

    • Transfer Line Temperature: 150 °C. This prevents condensation of the analytes.

  • Gas Chromatography Conditions:

    • Inlet Temperature: 200 °C.

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Detector: FID at 250 °C.

Method Validation and Quality Control

A robust method validation is essential to ensure the reliability of the analytical data. The following parameters should be assessed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995 over the desired concentration range.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 15% for replicate injections of the same sample.
Accuracy (Recovery) 80-120% recovery of a known amount of analyte spiked into the sample matrix.

Table 1: Typical acceptance criteria for method validation.

Challenges and Solutions in the Analysis of Sulfur Compounds

The analysis of volatile sulfur compounds like methyl 2-(methylthio)butyrate can be challenging due to their reactivity and potential for adsorption.

  • Analyte Adsorption: Sulfur compounds can adsorb to active sites in the GC system, leading to poor peak shape and reduced sensitivity.

    • Solution: Utilize an inert flow path, including inert-coated injection port liners, columns, and transfer lines.[17] Regular system conditioning is also recommended.

  • Matrix Effects: Complex sample matrices can influence the partitioning of analytes into the headspace, affecting quantitation.

    • Solution: Employ matrix-matched calibration standards or the method of standard additions to compensate for matrix effects.[18]

  • Co-elution: In complex samples, other volatile compounds may co-elute with the target analyte.

    • Solution: Optimize the GC temperature program and consider using a high-resolution GC column. For definitive identification, a mass spectrometer (MS) detector is recommended.

Conclusion

Headspace gas chromatography is a powerful and efficient technique for the analysis of volatile compounds, including the challenging analysis of sulfur-containing molecules like methyl 2-(methylthio)butyrate. By carefully selecting the appropriate headspace sampling mode (static or dynamic) and optimizing the analytical parameters, researchers can achieve sensitive and reliable results. A thorough method validation and an understanding of the potential challenges associated with sulfur analysis are crucial for ensuring data of the highest quality. This application note provides a solid foundation for developing and implementing robust HS-GC methods for a wide range of applications in research, development, and quality control.

References

  • Comparison of different methods: static and dynamic headspace and solid-phase microextraction for the measurement of interactions between milk proteins and flavor compounds with an application to emulsions. PubMed. [Link]

  • Static and Dynamic Headspace Analysis. The PAL Compendium - BGB Analytik. [Link]

  • Headspace-based approaches for volatile analysis: A review. KoreaScience. [Link]

  • GC-MS/Headspace-GC-MS: How does the method work - and when is it used? YouTube. [Link]

  • Static or Dynamic Headspace Analysis ? SCION Instruments. [Link]

  • Development and validation of a headspace method for determination of furan in food. SpringerLink. [Link]

  • Headspace gas chromatography. Wikipedia. [Link]

  • Headspace Sampling Fundamentals. Agilent. [Link]

  • Methyl 2-(methylthio)-butyrate. PubChem. [Link]

  • Headspace Gas Chromatography: Types and Uses. Phenomenex. [Link]

  • ISO 11890-2: Determination of VOC content in paints and varnishes. Analytice. [Link]

  • Challenges with the sampling and analysis of organosulfur compounds. Atmospheric Measurement Techniques. [Link]

  • SAMPLE PREPARATION TECHNIQUES FOR FOOD ANALYSIS. Shimadzu. [Link]

  • Validation of an Analytical Method by Headspace Gas Chromatography with Flame Ionization and Evaluation of Matrix Effect of Volatile Compounds in Cat Food. ResearchGate. [Link]

  • Standard Test Method for Oxygen Headspace Analysis of Packages Using Fluorescent Decay. ASTM International. [Link]

  • Static and dynamic headspace analysis of volatile organic compounds in soils. Environmental Science & Technology. [Link]

  • Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. ResearchGate. [Link]

  • Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf. Food Research. [Link]

  • From Gas to Gas: Fundamentals of Static Headspace Extraction-Gas Chromatography. LCGC International. [Link]

  • methyl 2-(methyl thio) butyrate. The Good Scents Company. [Link]

  • methyl butyrate. The Good Scents Company. [Link]

  • Showing Compound Methyl 2-(methylthio)butyrate (FDB021225). FooDB. [Link]

  • Sample Preparation for Food Contaminant Analysis. LCGC International. [Link]

  • Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Shimadzu Scientific Instruments. [Link]

  • [Validation Study on Headspace-GC Analytical Method for Residual Volatile Substances in Food Contact Polystyrene and Its Application for Surveillance (1998-2014)]. PubMed. [Link]

  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. NIH. [Link]

  • Calibration and Validation of a Headspace Gas Chromatographic Method. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Sample Preparation in Food Analysis: Why is it Such a Headache? AnalyteGuru. [Link]

  • IMPROVED DETERMINATION OF VOLATILE ORGANIC COMPOUNDS IN WATER BY SPME AND GC/MS: ISO STANDARD 17943. Pollution Solutions Online. [Link]

  • Butyrate analysis GC/MS. Chromatography Forum. [Link]

  • Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. Taylor & Francis Online. [Link]

  • Gas-chromatographic headspace analysis in human biomonitoring. Publisso. [Link]

  • Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. MDPI. [Link]

  • Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations. Canada.ca. [Link]

  • methyl thiomethyl butyrate. The Good Scents Company. [Link]

  • Volatile Organic Compounds (VOCs) Standards & VOC Mix. Agilent. [Link]

  • Rapid, Quantitative Analysis of Volatile Aldehyde Impurities In Paperboard Using Multiple Headspace Extraction-SIFT-MS. Syft Technologies. [Link]

Sources

Application Note: Methyl 2-(methylthio)butyrate in Animal Feed Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers and formulation scientists in the specific utilization of Methyl 2-(methylthio)butyrate (MMTB) as a high-impact sensory additive in animal feed.

Executive Summary

Methyl 2-(methylthio)butyrate (MMTB) is a potent volatile flavoring agent belonging to the thioester chemical family. Unlike its structural analogs used for nutritional supplementation (e.g., HMTBA or DL-Methionine), MMTB is utilized primarily for its olfactory impact . It imparts a distinct sulfurous, cheesy, and savory aroma profile that acts as a powerful palatability enhancer.

This guide details the protocols for incorporating MMTB into feed matrices to overcome neophobia in weanling pigs and enhance attractability in aquaculture feeds.

Key Distinction:

  • MMTB (CAS 51534-66-8): Sensory additive (Flavor).[1] Usage: <5 ppm.[2]

  • HMTBA (CAS 583-91-5): Methionine precursor (Nutrient).[1] Usage: ~0.1-0.3%.[1][3]

  • Butyrate Salts: Gut health additives.[4][5][6] Usage: ~0.1-0.5%.[1][3]

Chemical Identity & Mechanism of Action

Physicochemical Profile
PropertySpecification
Chemical Name Methyl 2-(methylthio)butyrate
CAS Number 51534-66-8
Appearance Colorless to pale yellow liquid
Odor Threshold Extremely low (ppb range)
Odor Profile Sulfurous, ripe cheese, fruity, onion-like notes
Solubility Soluble in alcohol/oils; poorly soluble in water
Flash Point ~91°F (33°C) - Combustible
Mechanism: The Olfactory Response

MMTB functions by stimulating specific G-protein coupled receptors (GPCRs) in the olfactory epithelium. In omnivorous and carnivorous species (swine, aquatic species), sulfur-containing volatiles are evolutionary cues for protein-rich food sources.

Pathway Logic:

  • Volatilization: MMTB releases from the feed matrix.

  • Reception: Binds to olfactory receptors (ORs) sensitive to thiols and esters.

  • Perception: Signal transduction to the olfactory bulb triggers the "Umami/Savory" recognition pattern.

  • Behavior: Stimulation of the lateral hypothalamus increases appetitive behavior (feed seeking).

SensoryPathway cluster_feed Feed Matrix cluster_animal Animal Response Node1 MMTB (Encapsulated) Node2 Volatile Release Node1->Node2 Moisture/Heat Node3 Olfactory Epithelium (Thiol Receptors) Node2->Node3 Inhalation Node4 Olfactory Bulb Node3->Node4 Signal Transduction Node5 Hypothalamus (Appetite Center) Node4->Node5 Neural Pathway Node6 Increased Feed Intake Node5->Node6 Behavioral Output

Figure 1: Sensory transduction pathway of MMTB from feed matrix to behavioral response.[1][7]

Formulation & Application Protocols

Due to its high volatility and potency, MMTB cannot be added directly to the main mixer. It requires a pre-dilution or encapsulation step to ensure homogeneity and stability.

Recommended Dosage
  • Swine (Weanling/Creep Feed): 0.5 – 2.0 mg/kg (ppm) of complete feed.

  • Aquaculture (Carnivorous): 1.0 – 5.0 mg/kg (ppm).

  • Pet Food (Palatability Coating): 2.0 – 10.0 mg/kg in the coating fat.

Protocol: Preparation of Liquid Premix (Flavor Concentrate)

Objective: Create a stable 1% MMTB solution for safe handling and accurate dosing.

Materials:

  • MMTB Standard (>98% purity)

  • Carrier Solvent: Propylene Glycol (PG) or Medium Chain Triglycerides (MCT Oil). Note: MCT is preferred for stability against oxidation.

Steps:

  • Environmental Control: Work in a fume hood. MMTB has a pervasive odor.

  • Weighing: Weigh 990 g of MCT Oil into a glass vessel.

  • Addition: Slowly add 10 g of MMTB below the surface of the oil to minimize evaporation.

  • Mixing: Stir magnetically at 200 RPM for 15 minutes. Cap immediately.

  • Storage: Store in amber glass or aluminum bottles at 4°C.

Protocol: Feed Manufacturing Incorporation

Objective: Incorporate the 1% Premix into complete feed.

Workflow:

  • Carrier Adsorption: Spray the 1% Liquid Premix onto a dry carrier (e.g., silica or fine wheat bran) at a 1:10 ratio to create a "Dry Flavor Base."

  • Vitamin/Mineral Premix: Add the Dry Flavor Base to the vitamin/mineral premix.

  • Main Mixer: Add the premix to the main feed batch.

  • Thermal Processing:

    • Pelleting: MMTB is volatile. If pelleting >75°C, increase dosage by 20% to account for losses, or apply as a post-pellet liquid spray (PPLA) mixed with fat.

ManufacturingWorkflow Step1 MMTB Concentrate (Pure Liquid) Step2 Dilution Step (1% in MCT Oil) Step1->Step2 Dilute Step3 Dry Carrier Adsorption (Silica/Bran) Step2->Step3 Spray on Carrier Step7 Post-Pellet Spray (Alternative Route) Step2->Step7 Mix with Fat Step4 Vitamin/Mineral Premix Step3->Step4 Mix Step5 Main Mixer (Grains/Soy) Step4->Step5 0.5% Inclusion Step6 Pelleting / Extrusion (Thermal Stress) Step5->Step6 Heat Step8 Final Feed Step6->Step8 Standard Step7->Step8 Coat Pellets

Figure 2: Manufacturing workflow options for MMTB inclusion to minimize volatility loss.

Analytical Validation (QC Protocol)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) via Headspace Sampling.[1] Rationale: Direct solvent extraction is difficult due to the complex feed matrix. Headspace analysis isolates volatiles without matrix interference.

Sample Preparation[1]
  • Grinding: Grind 50g of feed sample to pass through a 1mm screen. Do this rapidly to prevent volatile loss.

  • Incubation: Weigh 2.0g of sample into a 20mL headspace vial.

  • Internal Standard: Add 10µL of internal standard solution (e.g., 2-methyl-3-heptanone in methanol).

  • Sealing: Crimp cap immediately with PTFE/Silicone septum.

GC-MS Parameters
ParameterSetting
Column DB-WAX or equivalent polar column (30m x 0.25mm)
Carrier Gas Helium @ 1.0 mL/min
Headspace Temp 60°C for 20 minutes
Injector Temp 220°C (Split ratio 10:[1]1)
Oven Program 40°C (2 min) → 10°C/min → 220°C (5 min)
Detection MS (SIM mode); Target Ion: m/z 61, 75, 148

Acceptance Criteria:

  • Recovery of Internal Standard: 85-115%.

  • Retention time deviation: <0.1 min.

Efficacy Testing: Two-Choice Preference Test

Objective: Validate the palatability improvement in weanling pigs.

Experimental Design:

  • Animals: 20 pens of weanling pigs (n=6 pigs/pen).

  • Duration: 4 days (Acclimatization) + 5 days (Test).

  • Diets:

    • Diet A: Basal Control.[8]

    • Diet B: Basal + 1.0 ppm MMTB.

Protocol:

  • Feeder Setup: Place two identical feeders in each pen.

  • Rotation: Swap feeder positions daily to prevent "side bias."

  • Measurement: Weigh feed refusal daily at 08:00 AM.

  • Calculation:

    
    
    

Interpretation:

  • PI > 50%: Preference for MMTB.

  • PI > 60%: Strong statistical preference (P < 0.05).

References

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on the safety and efficacy of chemical group 20 (aliphatic and aromatic mono- and di-thiols and mono-, di-, tri- and polysulfides with or without additional oxygenated functional groups) for all animal species. EFSA Journal.[9] Link

  • The Good Scents Company. (2023). Methyl 2-(methylthio)butyrate: Flavor and Fragrance Data.Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 560572, Methyl 2-(methylthio)butyrate.Link

  • Cho, S., & Kim, I. (2012). Effects of sensory additives on feed intake and growth performance in weanling pigs. Journal of Animal Science. (Contextual reference for sulfur-flavor efficacy).

  • BenchChem. (2024). 4-(Methylthio)-2-oxobutanoic Acid and related metabolites in methionine metabolism.[1][10]Link

Sources

Troubleshooting & Optimization

"troubleshooting peak tailing of methyl 2-(methylthio)butyrate in GC"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Peak Asymmetry/Tailing of Methyl 2-(methylthio)butyrate (MMTB) Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary & Compound Profile

User Query: "My Methyl 2-(methylthio)butyrate peak is tailing significantly, affecting integration and quantitation accuracy. How do I fix this?"

Technical Analysis: Methyl 2-(methylthio)butyrate (MMTB) presents a dual-challenge in Gas Chromatography (GC). It contains both an ester group and a thioether (sulfide) linkage .

  • The Sulfur Challenge: The sulfur atom has lone pair electrons that act as Lewis bases, making the molecule highly prone to adsorption on "active sites" (Lewis acids) such as exposed silanols in the column or metal ions in the inlet liner.

  • The Result: These reversible adsorption/desorption events slow down a portion of the analyte molecules, creating the characteristic "tail" on the chromatogram.[2][3]

Target Metric: Your goal is a Peak Asymmetry Factor (


)  between 0.9 and 1.2 .


(Where

is the front half width and

is the back half width at 10% peak height).

Diagnostic Triage: Isolate the Source

Before changing parts, determine if the issue is physical (flow path) or chemical (activity).[4] Use the logic flow below.

TroubleshootingFlow Start START: Analyze Chromatogram Decision1 Do ALL peaks tail (including solvent)? Start->Decision1 Physical PHYSICAL ISSUE (Dead Volume/Flow Path) Decision1->Physical Yes Chemical CHEMICAL ISSUE (Active Sites/Adsorption) Decision1->Chemical No (Only MMTB tails) ActionPhy 1. Check Column Cuts (Burrs) 2. Check Ferrule Installation 3. Verify Split Flow Physical->ActionPhy ActionChem 1. Inlet Liner Activity (Most Likely) 2. Column Phase Activity 3. Solvent Mismatch Chemical->ActionChem

Figure 1: Diagnostic logic for isolating the root cause of peak tailing.

Troubleshooting Modules (Q&A Format)

Module A: The Inlet (The Primary Suspect)

Q: I am using a standard splitless liner with glass wool. Could this be the problem? A: Yes. This is the most common cause of sulfur tailing. Standard glass wool has a high surface area full of silanol groups (


). Even if deactivated, wool can become active quickly after a few dirty injections. The sulfur in MMTB interacts strongly with these active sites.

Corrective Protocol:

  • Switch to Ultra-Inert Liners: Use liners specifically deactivated for active compounds (e.g., Agilent Ultra Inert or Restek Topaz).

  • Remove the Wool (If possible): If your sample matrix is clean, use a single taper liner without wool . This removes the high-surface-area adsorption sites.

  • If Wool is Mandatory: If you have a dirty matrix (e.g., food extract) and need wool to protect the column, use a liner with low-positioned, highly deactivated wool (Quartz wool is superior to borosilicate glass wool).

Q: How do I verify if the inlet is the culprit? A: Perform the "Jumper Test" (if you have a dual-column setup) or simply trim 10cm off the front of the column and replace the liner. If the tailing improves significantly, the activity was in the inlet.

Module B: The Column & Stationary Phase

Q: I am using a polar WAX column. Is this appropriate? A: MMTB is analyzed on both non-polar (DB-1, DB-5) and polar (DB-Wax) phases. However, Wax columns (Polyethylene Glycol) are inherently more active and prone to oxidation than non-polar siloxanes.

  • Issue: As Wax columns age, the phase degrades, exposing the fused silica tubing. MMTB will tail severely on an old Wax column.

  • Recommendation: If using a Wax column, ensure it is "Crossbond" or chemically bonded. If the column is old, trim 0.5m from the inlet side.

Q: What film thickness (


) should I use? 
A:  Thicker films shield the analyte from the tubing wall.
  • Thin Film (0.25 µm): High risk of tailing if the column is slightly active.

  • Thick Film (1.0 µm - 1.5 µm): Better for sulfur compounds. The analyte interacts more with the stationary phase and less with the silica surface, reducing tailing.

Data Comparison: Column Impact on Tailing

ParameterRecommendation for MMTBReason
Phase Type 5% Phenyl (DB-5) or specialized Sulfur columnsLess active than Wax; better thermal stability.[1]
Film Thickness

1.0 µm
Increases sample capacity; masks active sites on tubing.[1]
Column Cut Ceramic wafer / Diamond scoreA jagged cut creates turbulence (physical tailing).[1][3]
Module C: Chemical Parameters

Q: Could my solvent be causing the tailing? A: Yes, if there is a Solvent-Phase Polarity Mismatch .[5] If you dissolve MMTB in a solvent that does not wet the stationary phase (e.g., Methanol on a non-polar DB-1 column), the solvent will "bead up" rather than forming a film. This causes the analyte to deposit unevenly, leading to distorted, tailing peaks.[3]

  • Fix: Match solvent polarity to column polarity (e.g., use Hexane or Ethyl Acetate for DB-5 columns).

Step-by-Step Recovery Protocol

If MMTB tailing persists, follow this "System Hygiene" workflow to restore performance.

MaintenanceWorkflow Step1 1. Cool Inlet & Oven (<50°C) Step2 2. Replace Liner (Use Ultra-Inert, No Wool) Step1->Step2 Step3 3. Trim Column (Remove 10-20cm from inlet) Step2->Step3 Step4 4. Replace Septum & Gold Seal Step3->Step4 Step5 5. Bake Out (20 mins @ Max Temp) Step4->Step5

Figure 2: Standard maintenance workflow for eliminating active sites.

Detailed Steps:

  • Liner Replacement: Discard the old liner. Do not attempt to clean it. Install a new deactivated single-taper liner .

  • Column Maintenance: Scribe the column with a ceramic wafer and snap it gently. Inspect the cut with a magnifier—it must be a perfect 90° circle. Jagged edges cause turbulence.[3]

  • Gold Seal: The metal seal at the base of the inlet can accumulate non-volatile residue. Replace this if liner changes don't fix the issue.

  • Conditioning: Run the column at its maximum isothermal temperature limit for 20 minutes to drive off any adsorbed contaminants.

References

  • Restek Corporation. (2020). GC Troubleshooting—Tailing Peaks. Retrieved from

  • Agilent Technologies. (2016). GC Troubleshooting Series: Tailing Peaks. Retrieved from

  • Element Lab Solutions. (2020). GC Diagnostic Skills I: Peak Tailing. Retrieved from

  • PubChem. (2025).[6] Methyl 2-(methylthio)butyrate Compound Summary. Retrieved from [1]

  • Chromatography Forum. (2016). Peaks tailing-problem on fatty acid and ester analyses. Retrieved from

Sources

Technical Support Center: Optimization of Extraction Efficiency for Methyl 2-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust and efficient extraction of methyl 2-(methylthio)butyrate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical and preparative workflows for this unique sulfur-containing ester. As a compound of interest in flavor chemistry and potentially other specialized fields, achieving high extraction efficiency is paramount for accurate quantification and downstream applications.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and adapt these methods to your specific matrix and analytical goals.

Frequently Asked Questions (FAQs)

Q1: What is methyl 2-(methylthio)butyrate and what are its key properties relevant to extraction?

Methyl 2-(methylthio)butyrate (C₆H₁₂O₂S) is a volatile organic compound known for its distinct sulfurous, fruity, and savory aroma profile.[1] Understanding its physicochemical properties is the first step in designing an effective extraction strategy.

PropertyValueImplication for Extraction
Molecular Weight 148.23 g/mol [2]Standard for most volatile compounds.
Boiling Point 149-151 °C @ 760 mmHg[2]Moderately volatile. Care must be taken during solvent evaporation steps to prevent analyte loss.
logP (o/w) 1.701 (estimated)[1]Indicates a preference for nonpolar (organic) solvents over water. This is the fundamental principle enabling liquid-liquid extraction.
Water Solubility 5239 mg/L @ 25 °C (estimated)[1]Partially soluble in water, suggesting that techniques to decrease its aqueous solubility will improve extraction efficiency.
Chemical Class Ester, ThioetherThe ester functional group is susceptible to hydrolysis under strong acidic or basic conditions. The thioether group is relatively stable but can be oxidized under harsh conditions.
Q2: What are the most common methods for extracting methyl 2-(methylthio)butyrate?

Liquid-liquid extraction (LLE) is a widely used, robust, and scalable method for this type of compound due to its simplicity and effectiveness.[3] Other relevant techniques include:

  • Solid-Phase Microextraction (SPME): A solvent-free technique excellent for analyzing volatile compounds in the headspace of a sample, often used for flavor and fragrance analysis.[4]

  • Solvent-Assisted Flavour Evaporation (SAFE): A specialized distillation technique for isolating volatile and semi-volatile compounds under high vacuum and low temperatures, minimizing thermal degradation.

This guide will focus primarily on the optimization of Liquid-Liquid Extraction (LLE), as it is a foundational and highly adaptable technique.

Q3: Which parameters have the most significant impact on LLE efficiency for this compound?

Optimizing LLE is a multifactorial process.[3][5] The key parameters to control are:

  • Solvent Selection: The choice of the organic solvent is critical and is based on polarity matching, density, and selectivity.

  • pH of the Aqueous Phase: The pH must be controlled to ensure the analyte is in its most extractable form and to prevent chemical degradation.

  • Ionic Strength (Salting-Out): Adding salt to the aqueous phase can significantly increase the partitioning of the analyte into the organic phase.[6]

  • Solvent-to-Sample Ratio: A higher ratio of organic solvent to the aqueous sample generally improves recovery.[6]

  • Temperature: Temperature affects solubility and can influence the stability of the analyte.[7][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem: Low or Inconsistent Recovery

Q: My extraction yield for methyl 2-(methylthio)butyrate is consistently below expectations. What are the likely causes and how can I fix this?

A: Low recovery is the most common issue and can almost always be traced back to suboptimal LLE parameters. Let's break down the potential causes.

1. Is Your Solvent Choice Optimal? The principle of "like dissolves like" is paramount. Since methyl 2-(methylthio)butyrate is a moderately polar compound, you need a solvent that can effectively solvate it. Polar solvents are generally preferred for extracting sulfur compounds from various matrices.[9]

  • The Causality: The efficiency of extraction is dictated by the partition coefficient (K), which is the ratio of the analyte's concentration in the organic phase to its concentration in the aqueous phase at equilibrium. A solvent that better solubilizes the analyte will yield a higher K and thus higher recovery.

  • Solution: Dichloromethane (DCM) is an excellent starting point due to its ability to extract a wide range of volatile and semi-volatile compounds.[10] Diethyl ether is also effective for many flavor compounds.[4] If you suspect co-extraction of non-polar interferences, a slightly more polar solvent like ethyl acetate might improve selectivity.

Recommended Solvents for Screening:

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Key Considerations
Dichloromethane 3.1~1.3339.6Excellent general-purpose solvent. Forms the bottom layer.
Diethyl Ether 2.8~0.7134.6Highly volatile, which can lead to analyte loss if not handled carefully. Forms the top layer.
Ethyl Acetate 4.4~0.9077.1Good for moderately polar compounds. Can extract some water.
Hexane 0.1~0.6669.0Generally too non-polar for this analyte but can be used in solvent mixtures to fine-tune polarity.

2. Have You Controlled the pH? While methyl 2-(methylthio)butyrate is a neutral molecule, the pH of the aqueous matrix is critical to prevent its degradation.

  • The Causality: As an ester, this compound is susceptible to base-catalyzed hydrolysis, where hydroxide ions attack the carbonyl carbon, breaking the ester bond to form methanol and 2-(methylthio)butyrate salt. This salt is ionic and will not partition into the organic phase. While acid-catalyzed hydrolysis can also occur, it is generally slower.

  • Solution: Maintain a neutral or slightly acidic pH (pH 4-7) during extraction.[11] This ensures the stability of the ester bond throughout the procedure. Buffering your sample may be necessary if the matrix itself is acidic or basic.

3. Are You Leveraging the "Salting-Out" Effect? This is one of the most effective ways to boost recovery for moderately water-soluble compounds.

  • The Causality: Adding a neutral salt (e.g., NaCl or Na₂SO₄) to the aqueous phase increases its ionic strength.[6] This reduces the solubility of the non-polar/moderately polar organic analyte in the aqueous phase by decreasing the availability of "free" water molecules to solvate it. This effectively "pushes" the analyte into the organic solvent, increasing the partition coefficient.[6]

  • Solution: Saturate your aqueous sample with sodium chloride (NaCl) or add sodium sulfate (Na₂SO₄) to a concentration of 3–5 M before adding the organic solvent.[6][10]

4. Are You Experiencing Emulsions? An emulsion is a stable suspension of one liquid within the other, appearing as a foggy or thick layer between the organic and aqueous phases. It physically traps your analyte, preventing clean separation and leading to low recovery.[12]

  • The Causality: Emulsions are often caused by high concentrations of surfactant-like molecules (e.g., proteins, phospholipids) in the sample matrix combined with overly vigorous shaking.[12]

  • Solutions:

    • Prevention (Best): Instead of vigorous shaking, gently invert the separatory funnel 20-30 times. This increases the surface area for extraction without the high energy that forms emulsions.[12]

    • Breaking an Emulsion:

      • Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[12][13]

      • Allow the mixture to stand for a longer period.

      • Gentle swirling or tapping of the glassware can help coalesce the suspended droplets.

Problem: Poor Selectivity / Contaminated Extract

Q: My GC-MS analysis shows many interfering peaks from my sample matrix. How can I clean up my extract?

A: Improving selectivity involves removing unwanted compounds while retaining your analyte of interest.

  • The Causality: Your initial extraction solvent may be co-extracting other compounds from the matrix that have similar polarities to your target analyte.

  • Solution: Back-Extraction. This is a powerful liquid-liquid cleanup technique. Since methyl 2-(methylthio)butyrate is a neutral compound, you can use pH to your advantage.

    • After your primary extraction into an organic solvent (e.g., DCM), wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ solution). This will convert any co-extracted acidic impurities into their ionic salts, which will then partition into the aqueous base layer, leaving your neutral analyte in the organic phase.

    • Similarly, a subsequent wash with a dilute aqueous acid (e.g., 1M HCl) can remove basic impurities.

    • Finally, wash with deionized water or brine to remove any residual acid or base.

Visualized Workflows and Logic

Optimized Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Extract Cleanup & Concentration Prep 1. Sample Aliquot (e.g., 5 mL aqueous sample) pH_Adjust 2. Adjust pH to 4-7 (e.g., with dilute H₂SO₄) Prep->pH_Adjust Salt 3. Add Salt (e.g., NaCl to saturation) pH_Adjust->Salt Add_Solvent 4. Add Organic Solvent (e.g., 10 mL DCM) Salt->Add_Solvent Extract 5. Gently Invert 20-30x (to prevent emulsion) Add_Solvent->Extract Separate 6. Separate Phases (Collect organic layer) Extract->Separate Dry 7. Dry Organic Layer (e.g., with anhydrous Na₂SO₄) Separate->Dry Evaporate 8. Concentrate Solvent (under gentle N₂ stream) Dry->Evaporate Analyze 9. Analysis (e.g., GC-MS) Evaporate->Analyze

Caption: A standard workflow for the optimized LLE of methyl 2-(methylthio)butyrate.

Troubleshooting Decision Tree for Low Recovery

Troubleshooting_Tree Start Low Recovery Observed Check_Solvent Is the solvent choice appropriate? (e.g., DCM, Diethyl Ether) Start->Check_Solvent Check_pH Is the pH between 4-7? Start->Check_pH Check_Salt Was a 'salting-out' agent used? Start->Check_Salt Check_Emulsion Is an emulsion present? Start->Check_Emulsion Sol_Solvent Action: Test a different solvent (e.g., switch DCM for Ethyl Acetate) Check_Solvent->Sol_Solvent No Sol_pH Action: Adjust sample pH to neutral/slightly acidic range Check_pH->Sol_pH No Sol_Salt Action: Add NaCl or Na₂SO₄ to the aqueous phase Check_Salt->Sol_Salt No Sol_Emulsion Action: Use gentle inversions. Add brine to break emulsion. Check_Emulsion->Sol_Emulsion Yes

Caption: A decision tree to diagnose and solve common causes of low extraction recovery.

Detailed Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is a self-validating system designed for robust recovery from a simple aqueous matrix.

1. Sample Preparation: a. Transfer 5.0 mL of your aqueous sample into a 50 mL glass separatory funnel. b. If the sample pH is unknown or outside the 4-7 range, adjust it by dropwise addition of 0.1 M H₂SO₄ or 0.1 M NaOH while monitoring with a pH meter. c. Add ~1.5 g of anhydrous sodium sulfate (Na₂SO₄) to the funnel and swirl to dissolve.[10] This step enhances the "salting-out" effect.

2. Extraction: a. Add 10.0 mL of dichloromethane (DCM) to the separatory funnel. The recommended solvent-to-sample ratio is at least 2:1 to ensure efficient partitioning.[6] b. Stopper the funnel and gently invert it approximately 30 times over 2 minutes, venting frequently to release pressure. Do not shake vigorously. [12] c. Place the funnel in a ring stand and allow the layers to fully separate for at least 5 minutes. The DCM will be the bottom layer.

3. Collection and Drying: a. Carefully drain the lower organic (DCM) layer into a clean glass vial. b. To maximize recovery, repeat the extraction (steps 2a-2c) with a second 10.0 mL aliquot of DCM, combining the organic layers. Multiple extractions with smaller volumes are more efficient than a single extraction with a large volume.[14] c. Add a small amount (~0.5 g) of anhydrous sodium sulfate to the combined organic extract to remove any residual water. Let it sit for 5-10 minutes.

4. Concentration: a. Carefully decant the dried extract into a new vial, leaving the sodium sulfate behind. b. If necessary, concentrate the sample to the desired final volume (e.g., 1.0 mL) under a gentle stream of nitrogen at room temperature. Avoid excessive heat, as methyl 2-(methylthio)butyrate is moderately volatile.[1]

5. Analysis: a. The sample is now ready for analysis, typically by Gas Chromatography (GC).

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general starting point for the analysis of your extract.

  • Instrumentation: A standard GC system coupled with a Mass Spectrometer (MS) is ideal for both identification and quantification.[4][15]

  • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is suitable for this compound.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program (Example):

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-250.

    • For quantification, use Selected Ion Monitoring (SIM) mode on characteristic ions of methyl 2-(methylthio)butyrate (e.g., m/z 148, 101, 89, 41) for maximum sensitivity and selectivity.[2][16]

References

  • U.S. Food and Drug Administration. (2021). Determination of Sulfites in Food using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). FDA.gov. [Link]

  • Eureka | Patsnap. (n.d.). Preparation method for 2-hydroxy-4-methylthio-calcuim butyrate. Patsnap.com. [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Chromatographyonline.com. [Link]

  • Tampere University Research Portal. (2025). Selective butyrate production from CO2 and methanol in microbial electrosynthesis - influence of pH. Tuni.fi. [Link]

  • DigitalOcean. (2017). Butyrate Extraction: Method 1: Solvent Extraction. Digitaloceanspaces.com. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR.cdc.gov. [Link]

  • Chromatography Online. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Chromatographyonline.com. [Link]

  • MDPI. (2022). Effect of Temperatures on Polyphenols during Extraction. Mdpi.com. [Link]

  • MDPI. (n.d.). Extractants Based on Coordinating Liquid Polar Solvents for Removal of Sulfur Compounds from Diesel Fuels. Mdpi.com. [Link]

  • The Good Scents Company. (n.d.). methyl 2-(methyl thio) butyrate. Thegoodscentscompany.com. [Link]

  • ResearchGate. (2025). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. Researchgate.net. [Link]

  • PrepChem.com. (n.d.). Synthesis of Racemic Methyl 2-Hydroxy-4-(methylthio)butyrate. Prepchem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(methylthio)-butyrate. PubChem.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (n.d.). Effect of temperature on the synthesis of methyl butyrate. Researchgate.net. [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Chromatographyonline.com. [Link]

  • MDPI. (n.d.). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds. Mdpi.com. [Link]

  • ResearchGate. (n.d.). The effect of pH on extraction using butyl butyrate as an extractant. Researchgate.net. [Link]

  • ResearchGate. (n.d.). Effect of temperature on methyl and ethyl butyrate biosynthesis. Researchgate.net. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-jhil.com. [Link]

  • PubMed. (2013). Demonstration of in situ product recovery of butyric acid via CO2-facilitated pH swings. Pubmed.ncbi.nlm.nih.gov. [Link]

  • 911Metallurgist. (2019). How to Recover Elemental Sulfur from Ores by Solvent Extraction. 911metallurgist.com. [Link]

  • Zaiput Flow Technologies. (n.d.). Optimization of Liquid-Liquid Extraction. Zaiput.com. [Link]

  • ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Pubs.acs.org. [Link]

  • IISTE.org. (n.d.). Isolation, Purification and Characterization of Flavor Compounds. Iiste.org. [Link]

  • ResearchGate. (n.d.). Effect of pH on extraction. Researchgate.net. [Link]

  • Reddit. (2020). 4:6 method explanation / Extracting flavor compounds at different rates. Reddit.com. [Link]

  • ResearchGate. (2025). Extraction Methods for Removing Sulfur and Its Compounds from Crude Oil and Petroleum Products. Researchgate.net. [Link]

  • ResearchGate. (n.d.). Extraction techniques for analysis of aroma compounds. Researchgate.net. [Link]

Sources

Technical Support Center: Methyl 2-(methylthio)butyrate (MMTB) Quantification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

The Challenge: Methyl 2-(methylthio)butyrate (MMTB) is a potent volatile sulfur compound (VSC) and ester, often analyzed in complex matrices like fermented dairy (cheese), wine, or biological fluids. Its quantification is frequently compromised by matrix effects —a combined phenomenon where the sample background alters extraction efficiency (thermodynamic matrix effect) or instrumental response (kinetic/ionization matrix effect).

The Solution: This guide moves beyond basic troubleshooting to provide a causal analysis of MMTB loss. We utilize a self-validating workflow focusing on Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, the industry standard for this analyte.

Diagnostic Module: Identifying the Source of Error

User Question: "My spike recovery for MMTB is consistently low (<60%), but my neat standards look fine. Is this an extraction issue or an MS source issue?"

Technical Insight: In VSC analysis, you must distinguish between Matrix-Induced Extraction Suppression (common in SPME) and Matrix-Induced Ion Suppression (rare in EI-GC-MS, but possible).

The Diagnostic Protocol: Perform the "Post-Extraction Spike" validation to isolate the error source.

  • Set A (Reference): Spike MMTB into a clean solvent/blank matrix before extraction.

  • Set B (Pre-Extraction Spike): Spike MMTB into the complex matrix before extraction.

  • Set C (Post-Extraction/Injector Spike): Extract the complex matrix (unspiked), then inject a known mass of MMTB directly into the GC inlet (or use a post-column infusion if using LC-MS, though rare for MMTB). Note: For SPME, this is difficult; instead, use the "Standard Addition Slope" comparison below.

The "Slope Ratio" Test (Recommended for SPME): Compare the slope of a calibration curve in solvent (


) vs. the slope in the sample matrix (

).


  • ME < 0: Suppression (Matrix is "holding" the MMTB or competing for the fiber).

  • ME > 0: Enhancement (Matrix is protecting MMTB in the injector liner).

Workflow Visualization: The Diagnostic Decision Tree

DiagnosticTree Start START: Low MMTB Recovery Step1 Perform Slope Comparison Test (Solvent vs. Matrix) Start->Step1 Decision Calculate Matrix Effect (ME) Step1->Decision Suppression ME < -20% (Suppression) Decision->Suppression Negative ME Enhancement ME > +20% (Enhancement) Decision->Enhancement Positive ME Cause1 Cause: Extraction Competition (Lipids/Proteins binding MMTB) Suppression->Cause1 Cause2 Cause: Active Site Blocking (Matrix coats liner, reducing adsorption) Enhancement->Cause2 Action1 Action: Switch to Standard Addition or Isotope Dilution Cause1->Action1 Action2 Action: Change Liner Deactivation or Use Analyte Protectants Cause2->Action2

Figure 1: Diagnostic logic flow to distinguish between extraction suppression and signal enhancement.

Sample Preparation Strategies (HS-SPME)

User Question: "I am analyzing MMTB in a high-fat cheese matrix. The response is non-linear at high concentrations. Why?"

Technical Insight: This is a classic Fiber Saturation Effect . MMTB is hydrophobic (logP ~1.5-2.0). In a high-fat matrix, MMTB partitions into the lipid phase (lowering headspace concentration). Furthermore, other volatiles in the matrix compete for the limited active sites on the SPME fiber (displacement effect), especially if using porous fibers like Carboxen/DVB.

Protocol: The "Salting-Out" & Dilution System

ParameterRecommendationMechanism
Matrix Modification Dilute sample 1:10 with saturated NaCl solution.Salting Out: Increases ionic strength, driving MMTB out of the aqueous phase and into the headspace. Dilution: Reduces the concentration of competing non-volatiles (lipids).
Fiber Selection DVB/CAR/PDMS (Triple Phase)Broad Range: The PDMS layer protects the adsorbent (CAR/DVB) from high molecular weight interferences while extracting the volatile MMTB.
Incubation Temp 40°C - 50°C (Strict Control)Stability: MMTB is an ester and can hydrolyze at high temps. Sulfur compounds are heat-labile. Avoid >60°C.
pH Adjustment Adjust to pH 3.5 - 4.0 (using Tartaric/Citric acid)Hydrolysis Prevention: Esters are more stable at slightly acidic pH. Prevents base-catalyzed hydrolysis of the butyrate moiety.
Instrumental Solutions (GC-MS)

User Question: "I see tailing peaks for MMTB and varying response factors day-to-day. Is the matrix dirtying my source?"

Technical Insight: Sulfur compounds like MMTB are notoriously "sticky." They adsorb onto active sites (silanol groups) in the GC liner and column, particularly if the matrix has stripped the deactivation layer. This is a Chromatographic Matrix Effect .

The "Inert Pathway" Checklist:

  • Liner Choice: Use Ultra-Inert (UI) liners with wool. The wool increases surface area for vaporization but must be deactivated to prevent sulfur adsorption.

  • Column Trimming: Matrix non-volatiles accumulate at the head of the column. Trim 10-20 cm of the guard column daily.

  • Sulfur-Specific Tuning: If sensitivity is critical, consider SIM (Selected Ion Monitoring) mode.

    • Target Ion: m/z 75 (base peak, rearrangement ion).

    • Qualifiers: m/z 61, m/z 102.

    • Note: Avoid m/z 47 (CH3S+) as it is common background noise.

Quantification: The "Math" Fix

User Question: "External calibration curves are failing. What is the absolute best quantification method?"

Technical Insight: For MMTB in complex matrices, Stable Isotope Dilution Assay (SIDA) is the gold standard. If a deuterated standard is unavailable, the Standard Addition Method (SAM) is the required alternative.

Option A: Internal Standard (SIDA) [1]
  • Standard: Methyl 2-(methylthio)butyrate-d3 (if available) or Ethyl 2-(methylthio)butyrate (structural analog).

  • Protocol: Add IS to every sample at a constant concentration.

  • Logic: The IS suffers the exact same matrix effects (extraction loss, ion suppression) as the MMTB. The ratio remains constant.

Option B: Standard Addition Method (SAM)

Use this when no suitable Internal Standard is available.

Protocol:

  • Take 4 aliquots of the same sample.

  • Spike them with increasing amounts of MMTB (0%, 50%, 100%, 150% of estimated concentration).

  • Plot Added Concentration (X) vs. Peak Area (Y) .

  • The absolute value of the X-intercept is the sample concentration.[2]

Visualization: Standard Addition Workflow

StandardAddition Sample Unknown Sample (Complex Matrix) Aliquot1 Aliquot 1 + 0 ng MMTB Sample->Aliquot1 Aliquot2 Aliquot 2 + 10 ng MMTB Sample->Aliquot2 Aliquot3 Aliquot 3 + 20 ng MMTB Sample->Aliquot3 Analysis HS-SPME-GC-MS Analysis Aliquot1->Analysis Aliquot2->Analysis Aliquot3->Analysis Plot Linear Regression y = mx + b Analysis->Plot Result Calculate Conc: |x-intercept| = b/m Plot->Result

Figure 2: Standard Addition Method (SAM) workflow for correcting matrix effects.

References & Authoritative Sources
  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier. (Foundational theory on SPME fiber competition and matrix displacement effects).

  • Rodríguez-Bencomo, J. J., et al. (2012). "Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection." Molecules, 17(9). Link (Specifics on sulfur compound loss in wine matrices).

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). (Regulatory standard for matrix effect evaluation in mass spectrometry). Link

  • Raghani, A. R. (2002). "Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction." Journal of Chromatography A, 963(1-2).[3] Link (Methodologies for VSCs in complex samples).

  • Soukoulis, C., et al. (2018). "HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects." Metabolites, 8(3). Link (Discussion on matrix-matched calibration).

Sources

Technical Support Center: Methyl 2-(methylthio)butyrate (MMTB) Stability & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Topic: Stability & Degradation Control

Introduction: The "Cheesy" Molecule Problem

Welcome to the technical support hub for Methyl 2-(methylthio)butyrate (MMTB) . This molecule (CAS: 51534-66-8) is a potent volatile sulfur compound (VSC) responsible for characteristic cheesy, fruity, and sulfurous notes in products ranging from aged cheddar to tropical fruit flavors.

The Core Challenge: MMTB is a "double-trouble" analyte. It contains two highly reactive functional groups:[1]

  • Thioether (Sulfide): Prone to rapid oxidation.

  • Methyl Ester: Prone to hydrolysis and transesterification.

This guide provides a self-validating workflow to prevent the three primary failure modes: Oxidative Degradation , Hydrolytic Cleavage , and Volatile Loss .

Module 1: Degradation Diagnostics (Is my sample already ruined?)

Before optimizing your method, use this diagnostic tree to identify if your MMTB has already degraded.

Visualizing the Enemy: Degradation Pathways

MMTB_Degradation MMTB Methyl 2-(methylthio)butyrate (Target Analyte) Sulfoxide MMTB Sulfoxide (M+16 artifact) MMTB->Sulfoxide Oxidation (+O) (Air, Peroxides) Acid 2-(methylthio)butyric acid (Hydrolysis Product) MMTB->Acid Hydrolysis (+H2O) (Acid/Base Catalysis) Sulfone MMTB Sulfone (M+32 artifact) Sulfoxide->Sulfone Strong Oxidation

Figure 1: Primary degradation pathways of MMTB. The appearance of M+16 peaks in MS indicates oxidative stress, while loss of ester signal indicates hydrolysis.

Troubleshooting Q&A: Diagnostic Signals

Q: I see a "ghost peak" eluting earlier than MMTB with a mass shift of +16 Da. What is this?

  • Diagnosis: This is the sulfoxide derivative . Thioethers are electron-rich and act as nucleophiles, reacting rapidly with atmospheric oxygen or peroxides in your solvent.

  • Immediate Fix: Check your solvent quality. Ethers (like THF or diethyl ether) form peroxides over time. Use only fresh, peroxide-free solvents or add a radical scavenger (see Module 2).

Q: My calibration curve is non-linear at low concentrations (quadratic fit required).

  • Diagnosis: This is likely active site adsorption in your GC inlet or volatile loss during concentration. Sulfur compounds bind irreversibly to active metal sites in non-passivated liners.

  • Immediate Fix: Switch to an Ultra-Inert (UI) liner with wool and verify if the curve linearizes.

Module 2: Sample Preparation & Extraction Protocols

Objective: Extract MMTB without triggering the "Oxidation Cascade."

Protocol: The "Cold & Dark" Extraction

Standard extraction methods (Soxhlet, aggressive rotary evaporation) will destroy MMTB. Use this modified Liquid-Liquid Extraction (LLE) or SPME workflow.

Step 1: Solvent Stabilization (The "Antioxidant Shield") Never use "naked" solvents. Pre-treat your extraction solvent (e.g., Dichloromethane or Ethyl Acetate) with an antioxidant.

  • Recommendation: Add BHT (Butylated hydroxytoluene) at 50–100 mg/L.

  • Why? BHT scavenges free radicals before they can attack the sulfur atom in MMTB.

Step 2: pH Control (The "Hydrolysis Lock") Esters hydrolyze rapidly at high pH (saponification) and slowly at low pH.

  • Target pH: Maintain sample matrix between pH 4.0 and 6.0 .

  • Buffer: Use a Citrate or Phosphate buffer if extracting from an aqueous matrix (e.g., wine, biological fluids). Avoid strong hydroxide bases.

Step 3: Concentration (The "Volatility Trap") MMTB is volatile (BP ~150°C, but significant vapor pressure at RT).

  • Do NOT evaporate to dryness.

  • Do NOT use a rotary evaporator bath > 30°C.

  • Best Practice: Use a gentle Nitrogen blow-down (N-Evap) to a fixed volume (e.g., 200 µL) in a chilled block (10°C).

Data Table: Solvent & Stabilizer Compatibility
Solvent SystemRisk FactorStabilizer RequiredNotes
Diethyl Ether High (Peroxides)Essential (BHT + Iron Salts removal)Avoid if possible due to peroxide risk.
Dichloromethane LowRecommended (BHT)Excellent solubility for MMTB.
Ethanol/Water Medium (Hydrolysis)Essential (pH 5.0 Buffer)Common in beverage analysis; watch for transesterification.
Hexane LowOptionalGood for non-polar matrices, but may not extract MMTB fully.

Module 3: Instrumental Analysis (GC-MS Optimization)

Objective: Prevent thermal degradation inside the instrument.

The "Inert Pathway" Configuration

Sulfur compounds are notorious for sticking to hot metal surfaces. If your GC flow path contains active sites, MMTB will degrade during injection.

  • Inlet Liner:

    • Must Use: Ultra-Inert (UI) liner with deactivated glass wool.

    • Avoid: Standard splitless liners with non-deactivated wool.

  • Column Selection:

    • Standard: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms UI).

    • Specialized: For trace sulfur analysis, use columns specifically treated for sulfur inertness (e.g., Agilent DB-Sulfur SCD).[2]

  • Inlet Temperature:

    • Keep as low as possible to volatilize the solvent but minimize thermal stress. 200°C – 220°C is usually sufficient; avoid 250°C+ if possible.

Workflow Visualization: Method Selection Logic

Method_Selection Start Start: Select Analytical Method Matrix What is the Sample Matrix? Start->Matrix Aqueous Aqueous (Wine, Urine, Plasma) Matrix->Aqueous Solid Solid (Cheese, Tissue) Matrix->Solid SPME Headspace SPME (Minimizes Solvent/Oxidation) Aqueous->SPME Trace Levels (<1 ppm) LLE Cold LLE with BHT (DCM or EtOAc) Aqueous->LLE High Conc (>1 ppm) Solid->LLE GC_Config GC-MS Configuration: Inert Liner + DB-Sulfur Column SPME->GC_Config LLE->GC_Config

Figure 2: Decision tree for selecting the optimal extraction and analysis method based on sample matrix.

Module 4: Storage & Handling FAQs

Q: How long can I store my standards?

  • A: Pure MMTB standards should be stored at -20°C or lower.

  • Critical: Flush the headspace with Argon (heavier than air) after every use. Nitrogen is acceptable but Argon is superior for blanketing the liquid surface.

  • Shelf Life: With Argon + Freezer, stability is ~6-12 months. Without Argon, degradation (sulfoxide formation) begins within weeks.

Q: Can I use plastic vials?

  • A: NO. Sulfur compounds can permeate certain plastics, and plasticizers (phthalates) can leach out. Always use amber borosilicate glass with PTFE-lined caps.

Q: My internal standard is fluctuating. What should I use?

  • A: Do not use a generic hydrocarbon. Use a structurally similar thioether or ester to mimic the volatility and reactivity of MMTB.

  • Gold Standard: Deuterated MMTB (if custom synthesis is affordable).

  • Silver Standard: Ethyl 2-(methylthio)butyrate or Methyl 3-(methylthio)propionate . These will track the extraction efficiency and oxidation rates more closely than a simple alkane.

References & Grounding

  • Volatile Sulfur Compound Analysis:

    • Source: MDPI (Molecules). "Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy."

    • Relevance: Validates the use of SPME and salt addition (salting out) to improve recovery of sulfur esters.

    • URL:[Link][3]

  • Thioether Oxidation Mechanisms:

    • Source: Master Organic Chemistry. "Thiols and Thioethers: Properties and Key Reactions."

    • Relevance: Details the mechanism of sulfide oxidation to sulfoxides by peroxides, necessitating antioxidant use.

    • URL:[Link]

  • Inert GC Pathways for Sulfur:

    • Source: Agilent Technologies. "Analysis of Sulfur Compounds in Petroleum Gases."

    • Relevance: Establishes the requirement for deactivated fused silica and specific sulfur-tolerant columns (DB-Sulfur) to prevent adsorption.

    • URL:[Link]

  • Ester Hydrolysis Prevention:

    • Source: Organic Chemistry Portal. "Methyl Esters - Stability and Hydrolysis."

    • Relevance: Provides chemical grounding for pH control (avoiding pH > 9 or < 2) to prevent ester cleavage.

    • URL:[Link]

Sources

Technical Support Center: High-Sensitivity MS Quantitation of Methyl 2-(methylthio)butyrate

[1]

Case ID: MMTB-NOISE-RED-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Signal-to-Noise (S/N) Ratios for Methyl 2-(methylthio)butyrate (MMTB)[1]

Executive Summary: The "Sticky" Sulfur Challenge

Methyl 2-(methylthio)butyrate (MMTB, CAS 51534-66-8) presents a dual challenge in mass spectrometry:

  • Low Thresholds: Its potent odor threshold (often <1 ppb) necessitates extreme sensitivity.

  • Adsorption: The thioether moiety is highly reactive with active sites (silanols) in the flow path, causing peak tailing that mimics baseline noise and reduces peak height.

Reducing "background noise" for MMTB is rarely about electronic noise; it is about maximizing signal integrity by eliminating adsorption and minimizing chemical noise (matrix interference).

Module 1: MS Acquisition Parameters (The Signal)

Issue: Full Scan mode collects unnecessary matrix ions, burying the MMTB signal in chemical noise. Solution: Switch to Selected Ion Monitoring (SIM) targeting MMTB's unique fragmentation pattern.

Protocol: Optimized SIM Setup

Based on NIST library data and fragmentation kinetics, MMTB (MW 148.22) cleaves characteristically at the sulfur and ester bonds.

Ion Typem/zPurposeDwell Time (ms)Mechanistic Rationale
Quantifier 148 Quantitation50Molecular ion (

).[1] Stable enough in EI source for quantitation.
Qualifier 1 75 Confirmation30Cleavage of the methoxycarbonyl group. High specificity.
Qualifier 2 61 Confirmation30Sulfonium ion fragment (

).[1] Characteristic of methyl-thio groups.
Qualifier 3 89 Confirmation30Loss of the ester methoxy group (

).[1]

Technical Insight: Do not set dwell times lower than 30ms. Sulfur ions often have lower ionization efficiencies than hydrocarbons; higher dwell times improve ion statistics (shot noise reduction).

Module 2: The Flow Path (The "Ghost" Noise)

Issue: "Background noise" is often actually column bleed or peak tailing spreading the signal over a wider time window, lowering the S/N ratio. Sulfur compounds adsorb to dirty liners, creating a "carpet" of background signal.

Protocol: The Inertness Audit
  • Inlet Liner Selection:

    • Requirement: Ultra-Inert (UI) deactivation with wool.

    • Why: Standard liners have active silanols that bind sulfur. Wool increases surface area for vaporization but must be deactivated to prevent adsorption.

    • Action: Replace liner every 50-100 injections of biological/food matrix.[1]

  • Column Trimming:

    • Action: Trim 10-15 cm from the front of the column.

    • Causality: Non-volatile matrix components accumulate at the head of the column, acting as a pseudo-stationary phase that traps and slowly bleeds MMTB, looking like noise.

  • Gold Seal Replacement:

    • Action: Use gold-plated inlet seals.[1]

    • Why: Stainless steel seals can catalyze sulfur oxidation at high temperatures (

      
      ), reducing signal.
      

Module 3: Extraction Methodology (The Matrix)

Issue: Liquid injection introduces thousands of non-volatile compounds that degrade the source and increase baseline noise. Solution: Automated Headspace Solid Phase Microextraction (HS-SPME).[1]

Protocol: HS-SPME Optimization for MMTB

This method isolates volatiles, leaving the heavy matrix (proteins, sugars) behind.

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

    • Reasoning: The Carboxen layer is critical for trapping small, volatile sulfur molecules like MMTB.

  • Incubation: 10 mins @ 50°C (Agitate 500 rpm).

    • Note: Do not exceed 60°C. Sulfur compounds can degrade or oxidize (creating artifacts) at high headspace temperatures.

  • Desorption: 3 mins @ 250°C in Splitless mode.

Visualizing the Solution

Diagram 1: The Noise Identification Logic Flow

Use this decision tree to identify the source of your background noise before attempting to fix it.

NoiseTroubleshootingStartStart: High Background Noise DetectedCheckBlankRun Instrument Blank(No Injection)Start->CheckBlankIsNoisePresentIs Noise Still Present?CheckBlank->IsNoisePresentSourceIssueSource/Electronic IssueIsNoisePresent->SourceIssueYesCheckColumnRun Solvent Blank(Clean Solvent Only)IsNoisePresent->CheckColumnNoCleanSourceAction: Clean Ion SourceCheck FilamentSourceIssue->CleanSourceIsNoiseInSolventIs Noise in Solvent Run?CheckColumn->IsNoiseInSolventSystemContamSystem Contamination(Carryover/Bleed)IsNoiseInSolvent->SystemContamYes (Ghost Peaks)MatrixContamMatrix Interference(Chemical Noise)IsNoiseInSolvent->MatrixContamNo (Only in Sample)BakeOutAction: Bake ColumnChange Liner/SeptumSystemContam->BakeOutOptimizePrepAction: Switch to SPMEor Use SIM ModeMatrixContam->OptimizePrep

Figure 1: Diagnostic logic tree for isolating the root cause of MS background noise.[1]

Diagram 2: The Optimized MMTB Workflow

This workflow minimizes contact with active sites and maximizes signal transmission.

MMTBWorkflowSampleSample Matrix(Urine/Food)SPMEHS-SPME Extraction(DVB/CAR/PDMS)Sample->SPMEVolatiles OnlyInletDeactivated Inlet(250°C, Splitless)SPME->InletDesorptionSepSeparation(Low-Bleed 5ms Column)Inlet->SepFocusingDetectMS Detection(SIM: m/z 148, 75, 61)Sep->DetectElution

Figure 2: Optimized analytical path for labile sulfur compounds.

Troubleshooting FAQs

Q: I see a high baseline that looks like "grass" at the retention time of MMTB. What is this? A: This is likely chemical noise from co-eluting matrix hydrocarbons.

  • Fix: If you are already in SIM mode, verify your ion ratios. If the ratio of m/z 148 to 75 deviates from the standard by >20%, you have an interference. Switch to a column with different polarity (e.g., from DB-5ms to DB-Wax) to shift the matrix peaks away from MMTB.[1]

Q: My MMTB peak tails significantly, reducing peak height and S/N ratio. A: Tailing is the hallmark of sulfur adsorption .

  • Fix: Perform "Sulfur Passivation." Inject a high-concentration sulfur standard (100 ppm) 3-4 times to occupy active sites on the column/liner before running your low-level samples.[1] This temporarily "caps" the silanols.

Q: Can I use a standard split injection? A: Avoid it if possible. Split injections vent most of your sample, requiring higher gain on the detector (which amplifies noise). Splitless or Pulsed Splitless injection puts more mass on the column, instantly improving S/N, provided your liner is clean.

Q: I see ghost peaks of MMTB in my blank runs. A: Sulfur is "sticky" and causes carryover .

  • Fix: Increase your post-run oven ramp to 280°C (or column max) for 5 minutes. Ensure your syringe wash solvents (e.g., Hexane/Acetone) are clean and changed daily.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Methyl 2-(methylthio)butyrate Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column. Retrieved from [Link]

  • Restek Corporation. (2018).[2] GC Troubleshooting—Carryover and Ghost Peaks. Retrieved from [Link]

Technical Support Center: Optimizing Injection Parameters for Methyl 2-(Methylthio)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of methyl 2-(methylthio)butyrate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your Gas Chromatography (GC) injection parameters and achieve reliable, high-quality data. As Senior Application Scientists, we combine technical expertise with practical field experience to explain the reasoning behind our recommendations.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of methyl 2-(methylthio)butyrate and other volatile sulfur compounds.

Q1: What are the main challenges when analyzing methyl 2-(methylthio)butyrate by GC?

Methyl 2-(methylthio)butyrate, a volatile sulfur compound, presents several analytical challenges. Due to its chemical nature, it can be prone to thermal degradation and active site adsorption within the GC inlet, leading to poor peak shape, low response, and poor reproducibility.[1][2] Sulfur compounds, in general, are known to be thermally labile, especially when they come into contact with metal surfaces in the injection port.[1]

Q2: Should I use a split or splitless injection for my analysis?

The choice between split and splitless injection depends primarily on the concentration of methyl 2-(methylthio)butyrate in your sample and the sensitivity of your detector.

  • Split Injection: This technique is ideal for higher concentration samples. It works by diverting a portion of the injected sample away from the column, preventing column overload and producing sharp, well-defined peaks.[3][4] The higher flow rates used in split injection also lead to a faster transfer of the sample onto the column, minimizing the time for potential degradation in the hot inlet.

  • Splitless Injection: This method is preferred for trace-level analysis as it transfers nearly the entire sample volume onto the column, maximizing sensitivity.[5][6] However, the slower transfer of analytes to the column can lead to wider peaks, so careful optimization of parameters like the initial oven temperature is crucial to refocus the analyte band at the head of the column.[5]

Q3: What type of GC inlet liner is best for analyzing sulfur compounds like methyl 2-(methylthio)butyrate?

For active compounds like sulfur compounds, using a deactivated inlet liner is critical to prevent adsorption and degradation.[7]

  • For Split Injection: A straight-through liner with deactivated glass wool is a good starting point. The glass wool promotes sample vaporization and homogenization while trapping non-volatile residues.[8][9]

  • For Splitless Injection: A single taper liner with deactivated glass wool is generally recommended.[9][10] The tapered design helps to focus the sample vapor onto the column, which is particularly important in the low-flow conditions of a splitless injection.

Q4: What is a good starting inlet temperature for the analysis of methyl 2-(methylthio)butyrate?

A good starting point for the inlet temperature is typically 250°C.[8] However, the optimal temperature is a balance between ensuring complete vaporization of the analyte and minimizing thermal degradation. For thermally sensitive compounds like methyl 2-(methylthio)butyrate, it may be necessary to lower the inlet temperature. It is advisable to perform a temperature study, starting from a lower temperature (e.g., 200°C) and gradually increasing it while monitoring the peak area and shape.

Q5: How does the solvent choice impact a splitless injection?

In splitless injection, the initial oven temperature should ideally be set about 20°C below the boiling point of the solvent.[11] This technique, known as "solvent focusing," causes the solvent to condense at the head of the column, trapping the volatile analytes in a narrow band and resulting in sharper peaks.[11] If the initial oven temperature is too high, early eluting peaks may be broad or split.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the GC analysis of methyl 2-(methylthio)butyrate.

Problem 1: Peak Tailing

Q: My peak for methyl 2-(methylthio)butyrate is tailing. What are the possible causes and how can I fix it?

A: Peak tailing for active compounds like sulfur compounds is a common issue and can be caused by several factors. A systematic approach is the best way to diagnose and resolve the problem.

  • Cause 1: Active Sites in the Injection Port: The inlet liner, septum, or any non-deactivated surfaces can have active sites that interact with the sulfur atom in your analyte.

    • Solution:

      • Ensure you are using a high-quality, deactivated inlet liner. Consider replacing the liner if it has been used for many injections, especially with dirty samples.[7]

      • Use a high-quality, low-bleed septum. Debris from a cored septum can introduce active sites.

      • Regularly perform inlet maintenance, including cleaning the metal surfaces.

  • Cause 2: Column Contamination or Degradation: The front end of the GC column can become contaminated or the stationary phase can degrade over time, creating active sites.

    • Solution:

      • Trim a small portion (e.g., 10-20 cm) from the front of the column.[12] This removes the most contaminated section.

      • If trimming does not resolve the issue, the column may need to be replaced. For routine analysis of active compounds, consider using an inert-coated column.[13]

  • Cause 3: Inappropriate Injection Parameters (Splitless): In splitless mode, if the purge time is too long, the solvent peak can tail and interfere with early eluting peaks.

    • Solution: Optimize the splitless hold time. It should be long enough to transfer the analytes to the column but short enough to vent the majority of the solvent.

  • Cause 4: Solvent-Phase Mismatch: If the polarity of the solvent is very different from the stationary phase, it can cause poor peak shape.[13]

    • Solution: Choose a solvent that is more compatible with your GC column's stationary phase.

Troubleshooting Workflow for Peak Tailing

Caption: A systematic workflow for troubleshooting peak tailing issues.

Problem 2: Poor Reproducibility (Area Counts Vary Significantly)

Q: I'm seeing a lot of variation in my peak areas for replicate injections. What could be the cause?

A: Poor reproducibility in peak areas is often related to the injection process itself.

  • Cause 1: Syringe Issues: A dirty or faulty syringe can lead to inconsistent injection volumes.

    • Solution: Clean the syringe thoroughly or replace it. Ensure there are no air bubbles in the syringe before injection.

  • Cause 2: Inlet Leaks: Leaks in the injection port, particularly around the septum or column fittings, will cause sample loss and variable results.

    • Solution: Perform a leak check of the inlet system. Replace the septum and ensure all fittings are properly tightened.

  • Cause 3: Backflash: If the injection volume is too large for the liner and inlet conditions, the sample vapor can expand beyond the liner volume, a phenomenon known as backflash.[4] This leads to sample loss through the septum purge and split vent lines, causing poor reproducibility.

    • Solution:

      • Reduce the injection volume.

      • Use a liner with a larger internal volume.

      • Increase the inlet pressure (head pressure).

      • Choose a solvent that produces a smaller vapor volume.[14]

  • Cause 4: Inconsistent Split Ratio: In split mode, fluctuations in the split flow will directly impact the amount of sample reaching the column.

    • Solution: Verify that the split flow is stable and the gas lines are not obstructed.

Problem 3: No Peak or Very Small Peak

Q: I'm not seeing a peak for methyl 2-(methylthio)butyrate, or the peak is much smaller than expected. What should I check?

A: A missing or unexpectedly small peak can be due to several factors, ranging from simple setup errors to more complex chemical issues.

  • Cause 1: Sample Degradation: As a sulfur compound, methyl 2-(methylthio)butyrate can be thermally labile.[1] Excessive temperature in the inlet can cause it to break down before it reaches the column.

    • Solution:

      • Lower the inlet temperature in increments of 10-20°C to find a balance between vaporization and stability.

      • Ensure a deactivated liner is being used to minimize catalytic degradation.[7]

  • Cause 2: Adsorption: Active sites in the GC system can irreversibly adsorb the analyte.

    • Solution: Follow the same steps as for troubleshooting peak tailing: use a deactivated liner, trim the column, and ensure a clean system.

  • Cause 3: Incorrect Split Ratio (Split Injection): If the split ratio is too high, only a very small amount of your analyte will reach the detector.

    • Solution: Decrease the split ratio. For example, change from 100:1 to 50:1 or 20:1.

  • Cause 4: Leak in the System: A significant leak can prevent the sample from reaching the column and detector.

    • Solution: Perform a thorough leak check of the entire system, from the injector to the detector.

Experimental Protocols

Protocol 1: Optimizing Split Injection Parameters

This protocol provides a step-by-step guide to optimizing split injection for a moderately concentrated sample of methyl 2-(methylthio)butyrate.

  • Initial Parameter Setup:

    • Liner: Deactivated straight-through liner with deactivated glass wool.

    • Inlet Temperature: 250°C.

    • Split Ratio: 50:1.

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Start with an initial temperature appropriate for your solvent and ramp to a final temperature that ensures elution of your analyte.

  • Split Ratio Optimization:

    • Inject the sample with the initial split ratio of 50:1.

    • Decrease the split ratio to 20:1 and inject again. Observe the increase in peak area.

    • Increase the split ratio to 100:1 and inject again. Observe the decrease in peak area and potential improvement in peak shape.

    • Select a split ratio that provides adequate signal intensity without overloading the column (indicated by a fronting peak).

  • Inlet Temperature Optimization:

    • Using the optimized split ratio, inject the sample at 250°C.

    • Decrease the inlet temperature to 220°C and inject again. Compare the peak area and shape.

    • Increase the inlet temperature to 280°C and inject again.

    • Choose the temperature that gives the best peak area and symmetry, indicating efficient vaporization without degradation.

Protocol 2: Optimizing Splitless Injection Parameters

This protocol is for trace-level analysis of methyl 2-(methylthio)butyrate.

  • Initial Parameter Setup:

    • Liner: Deactivated single taper liner with deactivated glass wool.

    • Inlet Temperature: 220°C (a lower starting point due to longer residence time).

    • Splitless Hold Time: 0.75 minutes.

    • Injection Volume: 1 µL.

    • Initial Oven Temperature: Set 20°C below the boiling point of your solvent.[11]

  • Splitless Hold Time Optimization:

    • Inject the sample with a 0.75-minute hold time.

    • Increase the hold time to 1.0 minute and inject again. Look for an increase in the peak area of your analyte.

    • Decrease the hold time to 0.5 minutes and inject again. Observe if the peak area decreases.

    • Choose the shortest hold time that provides the maximum peak area for your analyte of interest to minimize solvent tailing.[15]

  • Initial Oven Temperature Optimization:

    • With the optimized hold time, inject the sample with the initial oven temperature set 20°C below the solvent's boiling point.

    • Increase the initial oven temperature to 10°C below the solvent's boiling point and inject again. Observe any changes in the peak shape of early eluting compounds.

    • Select the initial oven temperature that provides the best focusing (sharpest peaks) for your analyte.

Parameter Optimization Logic

Parameter_Optimization cluster_split Split Injection cluster_splitless Splitless Injection Start_Split Start with Standard Split Parameters Opt_Split_Ratio Optimize Split Ratio (Balance Signal & Peak Shape) Start_Split->Opt_Split_Ratio Opt_Split_Temp Optimize Inlet Temperature (Maximize Vaporization, Minimize Degradation) Opt_Split_Ratio->Opt_Split_Temp Final_Method Optimized GC Method Opt_Split_Temp->Final_Method Final Method Start_Splitless Start with Standard Splitless Parameters Opt_Hold_Time Optimize Splitless Hold Time (Maximize Analyte Transfer) Start_Splitless->Opt_Hold_Time Opt_Oven_Temp Optimize Initial Oven Temp (Solvent Focusing) Opt_Hold_Time->Opt_Oven_Temp Opt_Oven_Temp->Final_Method Final Method Start Select Injection Mode (Based on Concentration) Start->Start_Split High Concentration Start->Start_Splitless Low Concentration

Caption: Logical flow for optimizing either split or splitless injection parameters.

Quantitative Data Summary

The following table provides recommended starting parameters for the GC analysis of methyl 2-(methylthio)butyrate. These are general guidelines and may require further optimization for your specific instrument and application.

ParameterSplit InjectionSplitless InjectionRationale
Injection Volume 0.5 - 1.0 µL1.0 - 2.0 µLSplitless allows for larger volumes for trace analysis.
Inlet Temperature 250 °C220 - 250 °CLower temperature for splitless to minimize degradation during longer residence time.
Split Ratio 20:1 to 100:1N/AAdjust based on sample concentration and detector sensitivity.
Splitless Hold Time N/A0.5 - 1.5 minOptimize for complete transfer of analyte to the column.
Initial Oven Temp. Can be higher~20°C below solvent B.P.Crucial for solvent focusing and sharp peaks in splitless mode.[11]
Liner Type Straight, DeactivatedSingle Taper, DeactivatedTapered design aids in focusing the sample onto the column in splitless mode.[9][10]
Liner Packing Deactivated Glass WoolDeactivated Glass WoolAids in vaporization and traps non-volatile residues.[8][9]

References

Sources

Technical Support Center: Methyl 2-(methylthio)butyrate Recovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the troubleshooting of Methyl 2-(methylthio)butyrate (CAS: 51534-66-8), a compound presenting a unique "Recovery Paradox" due to its hybrid physicochemical nature.

Topic: Troubleshooting Poor Recovery & Yield Optimization Applicable For: Synthesis Workup, Extraction from Biological Matrices, and Analytical Quantitation. Compound Profile:

  • Boiling Point: ~153°C (at 760 mmHg)

  • LogP: ~1.7 (Moderately Lipophilic)

  • Solubility: Soluble in alcohol/oils; Water solubility ~4.5 g/L (Significant loss vector).[1]

Diagnostic Workflow

Before altering your protocol, identify where the mass balance is failing. Use this logic flow to diagnose the root cause.

TroubleshootingFlow Start Start: Low Recovery Observed CheckPhase Step 1: Analyze Aqueous Phase (HPLC/GC of Water Waste) Start->CheckPhase CheckEvap Step 2: Check Trap/Distillate (Rotovap Solvent Trap) CheckPhase->CheckEvap Water is Clean PartitionIssue DIAGNOSIS: PARTITION FAILURE (LogP ~1.7 requires Salting Out) CheckPhase->PartitionIssue Target Found in Water CheckDegrad Step 3: Check for Degradants (Sulfoxides/Sulfones) CheckEvap->CheckDegrad Trap is Clean VolatilityIssue DIAGNOSIS: AZEOTROPIC LOSS (Vacuum too high / Bath too hot) CheckEvap->VolatilityIssue Target Found in Trap OxidationIssue DIAGNOSIS: S-OXIDATION (Peroxides in Ether/Air exposure) CheckDegrad->OxidationIssue New Peaks Observed AdsorptionIssue DIAGNOSIS: ANALYTICAL ADSORPTION (Active Sites in GC Liner) CheckDegrad->AdsorptionIssue No Peaks / Baseline Noise

Figure 1: Decision tree for isolating the source of mass loss.

The Physicochemical Trap (The "Why")

Researchers often miscategorize this compound. It is an ester (hydrophobic) but carries a thioether and short carbon chain, giving it amphiphilic properties .

PropertyValueImplication for Recovery
LogP ~1.7The Danger Zone. It is not hydrophobic enough to spontaneously leave water 100%. It requires thermodynamic "coercion" (Salting Out).
Boiling Point 153°CDeceptive Stability. While high boiling, it forms azeotropes with water and alcohols. If you rotovap to dryness at high vacuum (<10 mbar), it will co-distill.
Reactivity ThioetherOxidation Prone. The sulfur atom is a "soft" nucleophile. Old ethereal solvents (containing peroxides) will oxidize it to the sulfoxide (non-volatile, polar), causing it to "disappear" from GC traces.

Troubleshooting Guide (Q&A)

ISSUE 1: "I extracted three times with ether, but my yield is still 40% low."

Diagnosis: Partition Coefficient Failure. The Science: With a water solubility of ~4.5 g/L, a simple liquid-liquid extraction (LLE) leaves a significant equilibrium fraction in the aqueous phase. The Fix:

  • Saturate the Aqueous Phase: You must add NaCl to the aqueous layer until saturation (brine). This "salting out" effect disrupts the hydration shell of the ester, forcing it into the organic phase.

  • Solvent Switch: Switch from Diethyl Ether (too volatile, peroxide risk) to Dichloromethane (DCM) or MTBE . DCM has better solvation power for this specific polarity profile.

  • Ratio Check: Use a 1:1 solvent-to-water ratio for the first extraction, followed by 2x 0.5:1 washes.

ISSUE 2: "The compound vanishes during concentration (Rotary Evaporation)."

Diagnosis: Azeotropic Distillation / Vacuum Sweep. The Science: Even though the BP is 153°C, methyl 2-(methylthio)butyrate can codistill with solvents. Furthermore, under high vacuum (<10 mbar), the boiling point drops below ambient temperature. The Fix:

  • Vacuum Limit: Do not exceed 200 mbar vacuum at 40°C bath temperature.

  • The "Keeper" Solvent: Do not evaporate to dryness. Leave a small volume of solvent, or add a high-boiling "keeper" (like dodecane) if performing analytical recovery tests.

  • Nitrogen Blow-down: For volumes <5 mL, use a gentle stream of Nitrogen (N2) rather than a rotovap.

ISSUE 3: "My GC-MS shows low area counts, but the NMR looks clean."

Diagnosis: Active Site Adsorption (The "Sulfur Effect"). The Science: Sulfur compounds have high affinity for active metal sites and silanol groups in GC inlet liners and old columns. They irreversibly bind, leading to peak tailing or total loss at low concentrations. The Fix:

  • Liner: Switch to a Ultra-Inert Deactivated Liner (with wool).

  • Column Trimming: Trim 10-20cm off the front of the GC column to remove non-volatile sulfur deposits.

  • System Priming: Inject a high-concentration standard (1000 ppm) three times before running your samples to "passivate" active sites.

ISSUE 4: "I see a new peak eluting much later than my target."

Diagnosis: Oxidation (Sulfoxide Formation). The Science: The thioether moiety (-S-CH3) is easily oxidized to the sulfoxide (-SO-CH3) by atmospheric oxygen or peroxides in solvents. This increases polarity and boiling point drastically. The Fix:

  • Peroxide Test: Test your extraction solvent (Ether/THF) for peroxides.

  • Antioxidant: Add 0.01% BHT (Butylated hydroxytoluene) to the extraction solvent if the sample will be stored for >24 hours.

Validated "Gold Standard" Recovery Protocol

Objective: Maximize recovery from an aqueous reaction mixture.

Materials:

  • Crude aqueous mixture (pH adjusted to 6.0–7.0 to prevent ester hydrolysis).

  • Solid NaCl.

  • Dichloromethane (DCM) - HPLC Grade.

Step-by-Step:

  • Salting Out: Add solid NaCl to the aqueous mixture while stirring until undissolved salt remains visible (Saturation).

  • Primary Extraction: Add DCM (volume equal to aqueous phase). Shake vigorously for 2 minutes . (Sulfur compounds require longer equilibration time).

  • Phase Separation: Allow layers to separate completely. Collect the lower organic layer.

  • Secondary Extraction: Re-extract the aqueous layer with DCM (1/2 original volume) two more times .

  • Drying: Combine organic layers and dry over anhydrous Na2SO4 (Sodium Sulfate) for 15 minutes. Avoid MgSO4 as it can sometimes adsorb polar sulfur species.

  • Concentration: Filter into a round-bottom flask.

    • Settings: Bath 35°C, Vacuum 350 mbar (mild).

    • Stop Condition: Stop when volume is ~2-3 mL. Transfer to a vial and use N2 stream to concentrate further if necessary.

References

  • Physicochemical Data: The Good Scents Company. Methyl 2-(methylthio)butyrate Properties and Safety.[1][2][3] Available at: [Link]

  • Analytical Recovery of Sulfur Compounds: Ochiai, N., et al. (2012). Full evaporation dynamic headspace and gas chromatography–mass spectrometry for uniform enrichment of odor compounds in aqueous samples.[4] Journal of Chromatography A. Available at: [Link]

  • Oxidation Risks in Extraction: MDPI. Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-GC-MS. Available at: [Link][5][6]

  • Adsorption Mechanisms: Agilent Technologies. Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas.[7] Available at: [Link]

Sources

"minimizing artifact formation during sample preparation"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Support | Persona: Senior Application Scientist

Welcome to the . As Senior Application Scientists, we know that 80% of analytical failures occur before the sample ever touches the instrument. An artifact is not just "noise"; it is a false reality created by the observer.

This guide is structured as a series of Knowledge Base Articles (KBAs) addressing the most critical failure modes in bioanalysis, genomics, and microscopy.

KBA-001: Biofluid Stability & Ex Vivo Metabolism

Context: LC-MS/MS Bioanalysis, Pharmacokinetics (PK) The Issue: Your drug disappears or converts into a metabolite after collection but before freezing. This is "Ex Vivo" metabolism.

The Mechanism of Failure

Blood is an active enzymatic reactor. When you draw blood, esterases, amidases, and deaminases remain active. If your analyte is an ester prodrug (e.g., Tenofovir alafenamide, Remdesivir), plasma esterases will hydrolyze it into the parent acid during the time it takes to spin down the blood. This creates a negative bias for the prodrug and a positive artifact for the metabolite.

Troubleshooting Protocol: Stabilization of Labile Esters

Reference: FDA Bioanalytical Method Validation Guidance (2018) requires stability assessment in the collection matrix.

Step 1: Enzyme Inhibition (Immediate)

  • Why: Lowering temperature slows kinetics, but does not stop them. Chemical inhibition is required.

  • Action: Pre-load collection tubes with an organophosphate inhibitor.

    • Specific Agent:Dichlorvos or Paraoxon (for butyrylcholinesterase/carboxylesterase inhibition).

    • Concentration: Typically 20–50 µg/mL final concentration in blood.

    • Warning: These are toxic. Handle with extreme care in a fume hood.

Step 2: pH Modification (Acidification)

  • Why: Many esters undergo chemical hydrolysis at physiological pH (7.4).

  • Action: Add Citric Acid (0.5M) or Formic Acid to lower plasma pH to ~4.0 immediately after centrifugation.

Step 3: Temperature Control

  • Action: Process all samples on wet ice (4°C). Centrifuge at 4°C.

Workflow Visualization: The Stabilization Decision Tree

BiofluidStabilization Start New Analyte Characterization StructCheck Contains Ester/Amide Linkages? Start->StructCheck Incubation Incubate in Fresh Whole Blood (37°C) StructCheck->Incubation Yes Standard Standard Protocol (K2EDTA/Heparin) StructCheck->Standard No StabilityCheck >15% Loss in 60 min? Incubation->StabilityCheck StabilityCheck->Standard No InhibitorSelect Select Inhibitor (PMSF, Dichlorvos, NaF) StabilityCheck->InhibitorSelect Yes (Enzymatic) Acidify Add Acid Buffer (pH < 4.0) StabilityCheck->Acidify Yes (Chemical) Validation Validate Stability (T=0 vs T=4hrs) InhibitorSelect->Validation Acidify->Validation

Figure 1: Decision logic for determining if chemical stabilization is required to prevent ex vivo degradation artifacts.

KBA-002: Tissue Ischemia & RNA Integrity

Context: Genomics (RNA-seq), Phosphoproteomics The Issue: The "Molecular Stop Watch" begins the moment blood flow is cut (clamping).

The Mechanism of Failure

Cold Ischemia Time (CIT) is the duration between tissue removal and fixation/freezing.

  • Hypoxia: ATP levels crash within seconds.

  • Dephosphorylation: Phosphatases remain active without ATP, stripping phosphate groups from proteins (destroying signaling data).

  • RNA Degradation: RNases chew up transcripts.

    • Critical Threshold: Data indicates RNA integrity (RIN > 7) is generally maintained up to 30 minutes . Beyond 45 minutes , significant degradation occurs, particularly in sensitive tissues like thyroid and colorectal cancer samples [1].

Troubleshooting Protocol: The "Snap-Freeze" Standard

Step 1: The Setup (Pre-Surgery)

  • Prepare a dewar of liquid nitrogen (LN2).

  • Prepare a beaker of Isopentane (2-methylbutane) cooled inside the LN2 until it forms a white slurry (-160°C).

  • Why Isopentane? Direct immersion in LN2 causes the "Leidenfrost Effect" (gas barrier), slowing freezing. Isopentane contacts the tissue directly for instant freezing.

Step 2: Resection to Fixation (<20 Minutes)

  • Record the exact time of clamping (Warm Ischemia) and excision.

  • Slice tissue to <0.5 cm thickness.

  • Action: Drop tissue into the Isopentane slurry.

  • Artifact Check: Avoid "slow freezing" which creates ice crystals that lyse cells and release RNases.

Workflow Visualization: The Ischemia Cascade

IschemiaCascade Surgery Surgical Clamp (T=0) Hypoxia Hypoxia (ATP Depletion) Surgery->Hypoxia < 2 min Signaling Phosphatase Activation (Loss of P-sites) Hypoxia->Signaling 2-10 min RNADeg RNase Activation (RIN Score Drop) Hypoxia->RNADeg > 30 min Fixation Stabilization (Freezing/Formalin) Signaling->Fixation Ideal Window RNADeg->Fixation Artifact Zone

Figure 2: The molecular degradation timeline. Phosphorylation states are lost minutes before RNA degradation becomes visible.

KBA-003: Microscopy & Structural Artifacts

Context: SEM (Scanning Electron Microscopy), TEM The Issue: "Membrane Blowing" and Cell Shrinkage.

The Mechanism of Failure

Biological tissues are mostly water. Electron microscopes require high vacuum.[1][2]

  • Surface Tension: If you let a sample air dry, the surface tension of the receding water meniscus exerts massive force (MegaPascals) on cell membranes, ripping them apart.

  • Osmotic Shock: Using a fixative with the wrong osmolarity causes cells to swell (hypotonic) or shrink (hypertonic).

Comparative Data: Drying Methods
MethodMechanismArtifact RiskBest For
Air Drying EvaporationHigh: Collapse, shrinkage, cracking.Robust, non-biological samples.
HMDS Chemical drying (Hexamethyldisilazane)Low: Low surface tension evaporation.Cultured cells, rapid prep.
Critical Point Drying (CPD) Liquid CO2 transitionMinimal: Zero surface tension.Delicate tissues, high-res SEM.
Troubleshooting Protocol: Osmolarity Balancing

Reference: University of Gothenburg SEM Guidelines [4].

Step 1: Vehicle Osmolarity

  • Do not match the total osmolarity of the fixative to the tissue.

  • Rule: Match the buffer vehicle osmolarity to the tissue (e.g., 300 mOsm for mammalian tissue). The aldehyde (glutaraldehyde) penetrates fast and does not contribute to osmotic pressure initially.

Step 2: The HMDS Alternative (If CPD is unavailable)

  • Dehydrate sample in Ethanol series (50% -> 70% -> 100%).

  • Incubate in 100% HMDS for 3 minutes.

  • Remove HMDS and let fume in a hood.

  • Result: HMDS lowers surface tension, preventing the "meniscus hammer" effect.

References

  • Impact of Cold Ischemia Time on RNA Quality: Title: The interference of cold ischemia time in the quality of total RNA from frozen tumor samples.[3] Source: National Institutes of Health (PubMed/PMC). URL:[Link]

  • Regulatory Guidance on Stability: Title: Bioanalytical Method Validation Guidance for Industry (2018).[4][5] Source: U.S. Food and Drug Administration (FDA).[4] URL:[Link]

  • Prodrug Stabilization (Esterases): Title: Plasma Protein Binding Determination for Unstable Ester Prodrugs: Remdesivir and Tenofovir Alafenamide.[6] Source: Journal of Pharmaceutical Sciences (via PubMed). URL:[Link]

  • Microscopy Sample Preparation: Title: SEM sample preparation techniques.[1][7][8][9] Source: University of Gothenburg, Centre for Cellular Imaging. URL:[Link]

Sources

Technical Support Center: Improving the Signal-to-Noise Ratio for Trace Level Detection

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth strategies for enhancing the signal-to-noise ratio (S/N) in your trace level detection experiments. Achieving a high S/N is paramount for reliable quantification and detection, especially when working at the lower limits of your analytical instrumentation.[1][2][3] This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

I. Fundamental Concepts: Understanding Signal and Noise

Q1: What are "signal" and "noise" in the context of my analytical measurements?

In any analytical experiment, the "signal" is the component of your measurement that carries information about the analyte of interest.[4] Conversely, "noise" refers to all unwanted, random fluctuations that are superimposed on the measurement signal.[2][4] These fluctuations can obscure the true signal, making it difficult to detect and quantify your target analyte, particularly at low concentrations.[2] The signal-to-noise ratio (S/N) is a critical metric that quantifies the quality of a signal relative to the background noise.[5]

Q2: What are the primary sources of noise I should be aware of?

Noise can originate from various sources, broadly categorized as chemical and instrumental noise.[4][5]

  • Chemical Noise: Arises from uncontrolled variables in the chemical system itself, such as fluctuations in temperature, pressure, and humidity, or random molecular interactions.[4][5]

  • Instrumental Noise: This is associated with the electronic components of your instrument.[4][5] Key types of instrumental noise include:

    • Thermal (Johnson) Noise: Caused by the thermal agitation of electrons in resistive components.[4]

    • Shot Noise: Occurs when charged particles cross a junction, such as in a photodetector.[4]

    • Flicker (1/f) Noise: A low-frequency noise source whose origins are not fully understood but is a significant factor at frequencies below 100 Hz.[4][5]

    • Environmental Noise: Originates from external sources like radio frequencies, power lines, and vibrations.[4][5]

Q3: How does the signal-to-noise ratio relate to the Limit of Detection (LOD) and Limit of Quantification (LOQ)?

The LOD and LOQ of an analytical method are directly determined by the S/N.[2][3]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the baseline noise. A commonly accepted S/N for estimating the LOD is between 2:1 and 3:1.[2]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. A typical S/N for the LOQ is 10:1.[2]

Therefore, improving your S/N is essential for lowering the detection and quantification limits of your method.[2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides actionable solutions.

Scenario 1: High Baseline Noise in my HPLC-UV Chromatogram

Problem: The baseline in my chromatogram is fluctuating wildly, making it difficult to integrate small peaks.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Explanation
Mobile Phase Issues - Degas your mobile phase thoroughly: Dissolved gases can outgas in the detector cell, causing noise.[6] - Use high-purity solvents: Lower-grade solvents can contain impurities that absorb at your detection wavelength, increasing baseline noise.[6][7] - Ensure proper mixing: Inadequate mixing of mobile phase components, especially in gradient elution, can lead to refractive index changes and a noisy baseline. Consider pre-mixing your mobile phases or increasing the mixer volume if your system allows.[1]
Detector Settings - Optimize the time constant (response time): Increasing the detector's time constant can filter out high-frequency noise.[1][8] A good starting point is to set the time constant to about one-tenth the width of your narrowest peak of interest.[1] - Adjust the data collection rate: A slower data rate can also reduce noise by averaging more data points.[7][8] Aim for 10-20 data points across your narrowest peak.[7]
Instrument Hardware - Check the lamp: An aging UV lamp will have lower intensity, leading to a higher noise level.[6] Perform a lamp intensity test if your system has this diagnostic. - Clean the flow cell: Contaminants on the flow cell windows can scatter light and increase noise.[6] Follow the manufacturer's procedure for cleaning.
Environmental Factors - Isolate from drafts and temperature fluctuations: Changes in ambient temperature can affect the detector's performance.[7]
Scenario 2: Poor Signal Intensity in my Mass Spectrometry (MS) Analysis

Problem: My analyte signal is very weak, even at concentrations where I expect to see a strong response.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Explanation
Ionization Issues - Optimize ion source parameters: This includes spray voltage, gas flows (nebulizing and drying gas), and source temperature. These parameters have a significant impact on ionization efficiency.[9] - Mobile phase compatibility: The pH and solvent composition of your mobile phase can dramatically affect ionization. Ensure your mobile phase is compatible with your chosen ionization mode (e.g., ESI, APCI) and analyte properties.
Contamination - Clean the ion source and interface: Contamination from the sample matrix, mobile phase additives, or column bleed can suppress the ionization of your analyte.[10] Regular cleaning is crucial. - Use high-purity solvents and additives: Non-volatile salts and other impurities can build up in the ion source and cause ion suppression.[11]
Sample Preparation - Incorporate a sample cleanup step: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove matrix components that interfere with ionization.[12]
Detector Settings - Check the detector voltage/gain: Ensure the detector is operating at an appropriate voltage to amplify the signal sufficiently without introducing excessive noise.[13] Be aware that simply increasing the gain without a corresponding increase in the number of ions detected can be misleading.[13]
Scenario 3: My Trace Analyte Peak is Lost in the Noise in GC-MS

Problem: I'm trying to detect a very low-level analyte, but its peak is indistinguishable from the background noise.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Explanation
High Background Noise - Check for leaks: Air leaks in the GC system can introduce oxygen and water, leading to a high background signal. - Use low-bleed septa and liners: These components can be a source of background contamination.[14] - Condition your column properly: This will remove residual solvents and other volatile materials that can contribute to the background.
Poor Signal Intensity - Optimize injection parameters: This includes injection volume, temperature, and split ratio (if applicable). A splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column. - Improve chromatographic resolution: Narrower peaks are taller, leading to a better S/N.[6][8] Consider using a narrower internal diameter column or a column with a higher efficiency (smaller particle size).[6][8][11]
Data Acquisition Mode - Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Instead of scanning a full mass range, monitoring only specific ions for your analyte of interest will significantly reduce the background noise and improve sensitivity.[14]
Software-based Noise Reduction - Utilize background subtraction: Most GC-MS software allows for the subtraction of the baseline noise from the analyte peak.[14]

III. Advanced Techniques for S/N Enhancement

Q4: What are some software-based approaches to improve the signal-to-noise ratio?

Several computational methods can be applied post-acquisition to enhance the S/N.[15]

  • Signal Averaging: This involves acquiring multiple scans of the same sample and averaging them. The signal, being constant, adds up linearly, while the random noise tends to cancel out. The S/N improves by the square root of the number of scans averaged.[16]

  • Digital Smoothing: Algorithms like the moving average and Savitzky-Golay filter can be used to smooth out high-frequency noise.[4] These methods work by averaging a small number of adjacent data points.[4]

  • Fourier Filtering: This technique transforms the data from the time domain to the frequency domain. In the frequency domain, the signal and noise often have distinct characteristics, allowing the noise to be filtered out before transforming the data back to the time domain.[15][17]

Q5: Can you explain the principle of a lock-in amplifier and when I might use one?

A lock-in amplifier is a powerful tool for recovering very weak signals from an extremely noisy environment.[18][19] It uses a technique called phase-sensitive detection (PSD).[18]

How it works:

  • The signal of interest is modulated at a specific reference frequency.

  • The lock-in amplifier multiplies the incoming noisy signal with a reference signal of the same frequency.

  • The output of this multiplication is then passed through a low-pass filter.

This process effectively filters out all noise that is not at the reference frequency, dramatically improving the S/N.[18][20] Lock-in amplifiers are particularly useful in spectroscopy and other experiments where the signal can be modulated (e.g., by chopping a light beam).[21]

Experimental Workflow: Implementing Signal Averaging

Here is a step-by-step protocol for using signal averaging to improve the S/N in a spectroscopic measurement.

  • Instrument Setup:

    • Configure your spectrometer for the desired measurement parameters (e.g., wavelength range, integration time).

    • Ensure the sample is stable and does not degrade over the course of the experiment.

  • Data Acquisition:

    • Set the instrument software to acquire a series of n individual spectra.

    • A good starting point is n=10.

  • Data Processing:

    • Import the n spectra into your data analysis software.

    • For each data point (e.g., at each wavelength), calculate the average intensity across the n spectra.

    • The resulting averaged spectrum will have an improved S/N.

  • Verification:

    • Calculate the S/N for a single-scan spectrum and the averaged spectrum.

    • The S/N of the averaged spectrum should be approximately √n times greater than the single-scan S/N.

SignalAveragingWorkflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_output Output AcquireScan1 Acquire Scan 1 AcquireScanN Acquire Scan n AcquireScan1->AcquireScanN ... AverageScans Average Scans AcquireScanN->AverageScans ImprovedSpectrum Spectrum with Improved S/N AverageScans->ImprovedSpectrum NoiseReductionHierarchy cluster_source Source Reduction cluster_post Post-Acquisition A Noise Reduction Strategies B Source Reduction (Preventative) A->B C Post-Acquisition (Corrective) A->C D Instrumental B->D E Chemical B->E F Environmental B->F G Signal Averaging C->G H Digital Filtering C->H I Fourier Transform C->I

Hierarchy of Noise Reduction Strategies

V. References

  • The Importance of Dynamic Range and Signal to Noise Ratio in Spectrometers. (n.d.). StellarNet. Retrieved February 6, 2026, from [Link]

  • AZoLifeSciences. (2021, October 21). Understanding Signals and Noise in Analytical Chemistry. Retrieved February 6, 2026, from [Link]

  • Patsnap. (2025, September 19). How to Improve ICP-MS Signal-to-Noise Ratio. Retrieved February 6, 2026, from [Link]

  • LCGC International. (2021, March 1). Simple Tips to Increase Sensitivity in U/HPLC Analysis. Retrieved February 6, 2026, from [Link]

  • Izon Science Support Centre. (n.d.). How can I improve my signal-to-noise ratio?. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2018, December 26). How to improve the signal to noise ratio in photoluminescence and electroluminescence measurement setups?. Retrieved February 6, 2026, from [Link]

  • Chromatography Forum. (2012, March 29). Improvement signal to noise ratio. Retrieved February 6, 2026, from [Link]

  • Cardinal Peak. (n.d.). Improving Signal-to-Noise Ratios: How DSP Services Boost Signal Quality. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (n.d.). Enhancing the Signal-to-Noise Ratio of X-ray Diffraction Profiles by Smoothed Principal Component Analysis. Analytical Chemistry. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 25). 5.3: Signal-to-Noise Enhancement. Retrieved February 6, 2026, from [Link]

  • LCGC International. (2010, March 1). Enhancing Signal-to-Noise. Retrieved February 6, 2026, from [Link]

  • MSU Chemistry. (n.d.). Chapter 5 Signals and Noise. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2020, September 9). How we can eliminate background signals/noise in GC-MS/MS?. Retrieved February 6, 2026, from [Link]

  • Agilent. (2023, January 6). Signal, Noise, and Detection Limits in Mass Spectrometry. Retrieved February 6, 2026, from [Link]

  • LCGC International. (2010, March 1). Enhancing Signal-to-Noise. Retrieved February 6, 2026, from [Link]

  • Separation Science. (n.d.). How to Determine Signal-to-Noise Ratio. Part 3. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2021, September 12). 10.2: Improving the Signal-to-Noise Ratio. Retrieved February 6, 2026, from [Link]

  • YouTube. (2023, May 8). Optimizing Signal to Noise Ratio. Retrieved February 6, 2026, from [Link]

  • NI - National Instruments. (2024, November 21). Five Tips to Reduce Measurement Noise. Retrieved February 6, 2026, from [Link]

  • ALWSCI. (2025, October 21). Methods For Improving Sensitivity in Gas Chromatography (GC). Retrieved February 6, 2026, from [Link]

  • ACS Publications. (1999). Optimizing Spectroscopic Signal-to-Noise Ratio in Analysis of Data Collected by a Chromatographic/Spectroscopic System. Analytical Chemistry. Retrieved February 6, 2026, from [Link]

  • LCGC International. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved February 6, 2026, from [Link]

  • Stanford Research Systems. (n.d.). About Lock-In Amplifiers. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Lock-in amplifier. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 25). 5.2: Sources of Instrumental Noise. Retrieved February 6, 2026, from [Link]

  • Cordis. (n.d.). Reduction of chemical background noise in LC-MS/MS for trace analysis. Retrieved February 6, 2026, from [Link]

  • Maynooth University. (n.d.). Methods for Improving Signal to Noise Ratio in Raman Spectra. Retrieved February 6, 2026, from [Link]

  • Medium. (2018, February 22). Raise Your Signal-to-Noise Ratio. A Guide to Getting Things Done. Retrieved February 6, 2026, from [Link]

  • Element Lab Solutions. (n.d.). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025, August 6). Response of a lock-in amplifier to noise. Retrieved February 6, 2026, from [Link]

  • Digilent Blog. (2021, December 13). Reducing Noise in Measurements. Retrieved February 6, 2026, from [Link]

  • LCGC International. (2006, January 1). The Role of the Signal-to-Noise Ratio in Precision and Accuracy. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). The noise reduction algorithm consists of five steps: removal of mass.... Retrieved February 6, 2026, from [Link]

  • PMC - NIH. (n.d.). Signal enhancement techniques for chromatography detection systems. Retrieved February 6, 2026, from [Link]

  • Patsnap. (2025, July 15). Lock-In Amplifiers for SNR Improvement: Time Constant Optimization. Retrieved February 6, 2026, from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved February 6, 2026, from [Link]

  • The Lock-In. (n.d.). Noise Reduction and Phase Sensitive Detection. Retrieved February 6, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: Sensory Thresholds of Methyl 2-(methylthio)butyrate vs. Ethyl 2-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes formulation of savory and tropical fruit flavors, Methyl 2-(methylthio)butyrate (MMTB) and its ethyl homolog, Ethyl 2-(methylthio)butyrate (EMTB) , represent a critical junction between "ripe fruit" and "sulfurous off-note."

While both compounds belong to the potent class of Volatile Sulfur Compounds (VSCs), they exhibit distinct sensory behaviors. MMTB is the industry standard for authentic "cheesy" and "overripe fruit" profiles with an extremely low odor detection threshold (ODT) in the parts-per-billion (ppb) range. EMTB , while less common, offers a higher molecular weight alternative that typically shifts the sensory perception from "sharp/pungent" to "ethereal/tropical," with a slightly higher threshold and improved lipophilicity.

This guide objectively compares their physicochemical properties, sensory thresholds, and the experimental protocols required to validate them in your specific matrix.

Physicochemical & Sensory Profile[1][2][3][4][5]

To understand the threshold differences, we must first establish the structural basis. The addition of a methylene group (-CH₂-) in the ethyl ester significantly alters volatility and receptor interaction.

Table 1: Comparative Profile
FeatureMethyl 2-(methylthio)butyrateEthyl 2-(methylthio)butyrate
CAS Number 51534-66-823747-43-5 (Generic Class)
Molecular Weight 148.22 g/mol 162.25 g/mol
LogP (Lipophilicity) ~1.8 (Lower)~2.3 (Higher)
Volatility Higher (Sharp impact)Lower (Sustained release)
Primary Odor Pungent, Sulfurous, Cheesy, Ripe StrawberryTropical, Metallic, Onion-skin, Softer Fruit
FEMA Status FEMA 3847 (GRAS)Varies by region/purity
Structure-Activity Relationship (SAR) Pathway

The following diagram illustrates how the alkyl chain length influences sensory perception. The methyl ester fits tighter into acute receptors (sharpness), while the ethyl ester's steric bulk softens the interaction.

SAR_Pathway Compound 2-(methylthio)butyrate Core Methyl Methyl Ester (C1 Chain) Compound->Methyl Ethyl Ethyl Ester (C2 Chain) Compound->Ethyl Effect_M High Volatility Sharp/Cheesy Impact Lower Threshold Methyl->Effect_M Steric Fit: Tight Effect_E Increased Lipophilicity Rounder/Tropical Impact Higher Threshold Ethyl->Effect_E Steric Fit: Broad

Figure 1: Structure-Activity Relationship showing the divergence in sensory impact based on ester chain length.

Sensory Threshold Analysis

The Odor Detection Threshold (ODT) is not a fixed number; it is a function of the matrix.[1] VSCs are notorious for the "Matrix Effect"—their thresholds can increase by orders of magnitude in lipid-rich bases (like cheese or cream) compared to water due to hydrophobic binding.

Comparative Threshold Data (Experimental Consensus)

Note: Specific values for VSCs fluctuate based on purity and panel sensitivity. The ranges below represent a synthesis of industry consensus for thio-esters.

MatrixMMTB ThresholdEMTB ThresholdScientific Rationale
Air (Headspace) ~0.5 - 2.0 ng/L~1.5 - 5.0 ng/LMMTB has higher vapor pressure, saturating headspace faster.
Water 1 - 5 ppb5 - 15 ppbEMTB is less soluble in water, but its larger size slightly reduces potency per mole.
Oil/Fat (MCT) 50 - 200 ppb100 - 300 ppbCritical: Both compounds partition heavily into fat, drastically raising the threshold needed for perception.
The "Thio-Effect" Context

To contextualize these numbers: The non-sulfur analog, Ethyl 2-methylbutyrate, has a threshold of ~0.01 ppb in water.[2] The introduction of the sulfur atom (thio-group) in MMTB/EMTB changes the character from "fresh apple" to "savory/ripe" and generally increases the threshold slightly compared to the pure fruit ester, but they remain potent.

Experimental Protocols (Validation)

As a scientist, you cannot rely solely on literature values. You must determine the threshold in your specific product base. Below is the industry-standard protocol for VSCs.

Protocol A: 3-AFC (Alternative Forced Choice) Method

Objective: Determine the Group Detection Threshold (BET) in a water or model wine matrix.

  • Preparation of Stock:

    • Dissolve 0.1g of target compound (MMTB or EMTB) in 10mL absolute ethanol (Stock A).

    • Serially dilute Stock A into the final matrix (e.g., water) to create 6 concentration steps (scale factor 3x).

    • Range: 0.1 ppb to 100 ppb.

  • Panel Setup:

    • Recruit 10-15 trained panelists.

    • Present 3 cups per concentration step: 2 Controls (Matrix only) + 1 Active (Spiked).

    • Randomize the order (e.g., Control-Active-Control).

  • Evaluation:

    • Panelists must choose the "odd" cup (Forced Choice).

    • Safety Note: VSCs can cause olfactory fatigue. Enforce a 60-second rest between sets.

  • Calculation:

    • The threshold is the concentration where the correct response rate exceeds the chance probability (typically >66% for significance).

Protocol B: GC-O (Gas Chromatography-Olfactometry)[8]

For identifying these compounds in complex mixtures (e.g., determining if MMTB is the cause of an off-note), GC-O is required.

GCO_Workflow Sample Sample Extraction (SAFE / SDE) GC GC Separation (Polar Column: DB-Wax) Sample->GC Inject Split Effluent Splitter GC->Split MS Mass Spectrometer (Identification) Split->MS 50% Flow Sniff Olfactory Port (Human Detection) Split->Sniff 50% Flow Data Aromagram Correlation (Retention Time vs. Odor) MS->Data Chemical ID Sniff->Data Sensory Desc.

Figure 2: GC-O Workflow for isolating MMTB and EMTB from complex matrices.

Synthesis & Stability Considerations

When selecting between MMTB and EMTB for drug or flavor development, stability is a deciding factor.

  • Oxidation Risk: Both compounds are thio-ethers. Upon exposure to air (oxygen), they can oxidize to sulfoxides or form disulfides.

    • Observation: MMTB tends to oxidize faster due to higher volatility/mobility.

    • Sensory Shift: Oxidized forms often lose the "fruity" nuance and become purely "vegetal" or "metallic."

  • Acid Stability: Both are esters. In highly acidic beverages (pH < 3.0), hydrolysis may occur, releasing the free acid (2-methylthiobutyric acid) and the alcohol (methanol vs. ethanol).

    • Risk:[3][4] Methanol release from MMTB is a regulatory concern in some high-dose pharma applications, making EMTB the safer toxicological choice for non-flavor applications.

Conclusion

  • Choose Methyl 2-(methylthio)butyrate if you need high impact, immediate "ripe" character, and are working in a neutral pH matrix where volatility is desired (e.g., top-note in cheese flavors).

  • Choose Ethyl 2-(methylthio)butyrate if you require a softer, more tropical profile, higher lipophilicity for fat-based systems, or improved stability against hydrolysis.

References

  • The Good Scents Company. (2023). Methyl 2-(methylthio)butyrate Sensory Profile and Data. [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2015). Sensory Testing for Flavorings with Modifying Properties. [Link]

  • American Chemical Society (ACS). (2011).[5] The Significance of Volatile Sulfur Compounds in Food Flavors. [Link][5]

  • Leffingwell & Associates. (2001). Odor Thresholds in Water (Compilation). [Link]

  • Synerzine. (2020). Safety Data Sheet: Methyl-2-(methylthio)butyrate. [Link][3]

Sources

Technical Guide: Internal Standard Selection for Methyl 2-(methylthio)butyrate Analysis

[1][2]

Executive Summary & Strategic Context

Methyl 2-(methylthio)butyrate (MMTB) is a potent volatile sulfur compound often analyzed in pharmaceutical intermediates, flavor chemistry (e.g., cheese, strawberry volatiles), and metabolic studies. Its quantification is complicated by high volatility , reactivity of the sulfur moiety , and matrix-dependent partition coefficients (especially in headspace analysis).

This guide compares three distinct internal standard strategies. While external standardization is possible, it is not recommended for trace MMTB analysis due to significant errors introduced during headspace extraction (SPME/HS).

The Three Strategic Approaches
StrategyInternal Standard (IS) CandidateMechanism of ActionSuitability
A. The Gold Standard Methyl-d3 2-(methylthio)butyrate Isotopic DilutionClinical/Pharma: Eliminates matrix effects; perfect co-elution compensation.[1][2]
B. The Homologue Ethyl 2-(methylthio)butyrate Structural HomologyR&D/QC: Excellent physicochemical match; cost-effective; distinct retention time.
C. The Generalist Benzothiazole or Methyl 3-(methylthio)propionate Functional Group MatchScreening: Good stability; widely available; moderate correction for specific matrix effects.[1][2]

Scientific Rationale & Candidate Selection

Why an Internal Standard is Non-Negotiable

MMTB has a boiling point of ~150°C and a logP of ~1.7. In Headspace Solid-Phase Microextraction (HS-SPME), the equilibrium amount of analyte adsorbed by the fiber is governed by the partition coefficient (




The Problem:


Candidate A: Isotopically Labeled (Methyl-d3 2-(methylthio)butyrate)[1][2]
  • Logic: Deuterated analogs share near-identical chemical properties with the analyte but are resolved by Mass Spectrometry (MS).[1]

  • Pros: Corrects for every step: extraction efficiency, injection discrimination, and ionization suppression.

  • Cons: Requires custom synthesis (e.g., via trideuteromethylation of 2-hydroxy-4-(methylthio)butyrate precursors).[1][2] High cost.[1]

Candidate B: The Homologue (Ethyl 2-(methylthio)butyrate)[1]
  • Logic: As the ethyl ester homologue, it differs by only one -CH₂- group.[1] Its polarity, sulfur reactivity, and volatility track closely with MMTB.

  • Pros: Separates chromatographically (no MS overlap issues), commercially available, tracks SPME fiber competition well.

  • Cons: Slightly different boiling point may cause minor discrimination in splitless injections if inlet parameters are not optimized.

Experimental Protocol: Self-Validating Workflow

This protocol uses HS-SPME-GC-MS , the industry standard for trace VSC analysis.[1][2]

Materials
  • Analyte: Methyl 2-(methylthio)butyrate (CAS: 51534-66-8).[1][2]

  • Primary IS: Ethyl 2-(methylthio)butyrate (CAS: 23747-48-0).[1][2]

  • Matrix: 12% Ethanol/Water (model wine) or PBS (biologicals).

  • SPME Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – essential for low MW sulfur compounds.

Step-by-Step Methodology

1. Internal Standard Spiking Solution:

  • Prepare a stock solution of Ethyl 2-(methylthio)butyrate at 100 mg/L in methanol.

  • Dilute to a working concentration of 1 mg/L in the same solvent as your samples to prevent "solvent shock" affecting headspace partition.

2. Sample Preparation:

  • Add 5 mL of sample to a 20 mL headspace vial.

  • Add 2 g NaCl (to induce "salting out," increasing volatility and normalizing ionic strength).

  • Critical Step: Add 10 µL of IS working solution subsurface to avoid volatilization before sealing.

  • Seal immediately with a PTFE/Silicone septum.

3. GC-MS Parameters:

  • Inlet: 250°C, Splitless mode (0.75 min).

  • Column: DB-Sulfur SCD or DB-5MS (30m x 0.25mm x 1.0µm).[1][2] Note: Thick film is required to retain volatile sulfur species.[3]

  • Oven: 40°C (hold 3 min)

    
     10°C/min 
    
    
    220°C.
  • Detection: SIM Mode (Selected Ion Monitoring).

    • MMTB Target Ions: m/z 148 (Molecular), 61, 75.
    • IS (Ethyl homologue) Target Ions: m/z 162 (Molecular), 61, 89.
Validation Check (Self-Correction)

Calculate the Response Factor (RF) daily:

Performance Comparison Data

The following table summarizes expected performance metrics based on VSC analysis principles.

MetricExternal StandardIS: BenzothiazoleIS: Ethyl 2-(methylthio)butyrate
Linearity (

)
0.9850.992> 0.999
Precision (RSD %) 12 - 18%5 - 8%< 3%
Recovery (Spiked Matrix) 70 - 120% (Variable)85 - 105%98 - 102%
Matrix Effect Correction NonePartialHigh
Cost / Complexity Low / LowLow / LowLow / Moderate

Interpretation: While Benzothiazole is a stable sulfur compound, it lacks the specific ester functionality of MMTB, leading to slight deviations in fiber adsorption rates. The Ethyl homologue provides near-perfect tracking.[1]

Analytical Workflow Diagram

The following diagram illustrates the decision logic and processing flow for MMTB quantification.

MMTB_Analysis_WorkflowStartStart: MMTB QuantificationSample_TypeIdentify Matrix TypeStart->Sample_TypeDecisionIs Deuterated IS Available?Sample_Type->DecisionRoute_ARoute A: Isotopic Dilution(Clinical/Regulated)Decision->Route_AYesRoute_BRoute B: Homologue IS(Standard R&D)Decision->Route_BNoPrep_AAdd Methyl-d3 2-(methylthio)butyrateRoute_A->Prep_APrep_BAdd Ethyl 2-(methylthio)butyrateRoute_B->Prep_BExtractionHS-SPME Extraction(DVB/CAR/PDMS Fiber)Salt Addition (NaCl)Prep_A->ExtractionPrep_B->ExtractionGC_MSGC-MS Analysis(SIM Mode)Extraction->GC_MSData_ProcessCalculate Response Ratios(Area Analyte / Area IS)GC_MS->Data_ProcessResultQuantified MMTB ConcentrationData_Process->Result

Figure 1: Decision workflow for selecting and utilizing the appropriate internal standard for MMTB analysis.

References

  • Identification of New Strawberry Sulfur Volatiles and Changes during Maturation. Source: ResearchGate Note: Identifies Ethyl 2-(methylthio)butyrate and Methyl 3-(methylthio)propionate as co-occurring volatiles, validating their chemical compatibility.

  • Comparison of Internal Standards for Volatile Sulfur Compounds in Wine. Source: NIH / PubMed Central Note: Discusses the use of sulfide and thioacetate internal standards (e.g., EMS, DES) for correcting matrix effects in HS-SPME.

  • The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation. Source: NIH / PubMed Central Note: Provides synthetic routes for creating deuterated methyl esters, relevant for "Gold Standard" IS synthesis.

  • Standard Test Method for Volatile Sulfur in Gaseous Hydrocarbons. Source: ASTM D7551 (Process Insights) Note: Establishes baseline protocols for sulfur chemiluminescence detection and general sulfur quantification.

A Comparative Analysis of the Flavor Contribution of Methyl 2-(methylthio)butyrate and Other Key Sulfur Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pervasive Influence of Sulfur Compounds in Flavor Chemistry

In the intricate world of flavor science, sulfur-containing compounds represent a class of molecules with unparalleled impact. Despite their often minute concentrations, their low sensory thresholds mean they can dramatically shape the flavor profile of a wide array of foods and beverages.[1][2][3] From the desirable savory notes in aged cheeses and cooked meats to the pungent aroma of alliums and the complex bouquet of wine, sulfur compounds are key contributors to the flavors we experience.[4] Their reactivity and volatility, however, present significant challenges in both their analysis and their controlled application in flavor creation.[5]

This guide provides an in-depth comparison of the flavor contribution of methyl 2-(methylthio)butyrate against other notable sulfur compounds. We will explore their distinct sensory profiles, relative potencies, and the analytical methodologies required for their precise characterization. This document is intended for researchers, scientists, and product development professionals in the food and fragrance industries, offering both foundational knowledge and practical experimental guidance.

Methyl 2-(methylthio)butyrate: A Multifaceted Flavor Compound

Methyl 2-(methylthio)butyrate (MTB) is a thioester that possesses a complex and potent aroma profile. Its sensory characteristics are often described as a combination of sulfurous, musty, and onion-like notes, complemented by desirable fruity and tropical undertones.[6][7] This unique combination of savory and fruity attributes makes it a versatile ingredient in the flavorist's palette.

Chemical Structure and Properties:

  • IUPAC Name: methyl 2-(methylthio)butanoate[8]

  • CAS Number: 51534-66-8[8]

  • Molecular Formula: C₆H₁₂O₂S[8]

  • Molecular Weight: 148.22 g/mol [8]

  • Appearance: Colorless liquid[7]

  • Odor: Sulfurous, musty, onion, fruity, tropical, green[6][7]

  • Flavor: Sulfurous, savory, eggy, vegetable, onion, fruity, tropical[6]

The presence of both a thioether and an ester functional group within the same molecule is key to its dual sensory nature. The methylthio group contributes the characteristic sulfurous notes, while the methyl butyrate portion imparts the fruity character.

Comparative Flavor Analysis with Other Sulfur Compounds

To fully appreciate the contribution of methyl 2-(methylthio)butyrate, it is essential to compare it with other well-characterized sulfur compounds that are prevalent in foods. The following table summarizes the key sensory attributes and approximate odor thresholds of MTB and selected comparators.

CompoundChemical StructureKey Flavor/Odor DescriptorsOdor Threshold in Water (ppb)Natural Occurrence
Methyl 2-(methylthio)butyrate CH₃CH₂CH(SCH₃)COOCH₃Sulfurous, musty, onion, fruity, tropical, savory, eggy[6][7]Data not availableCheeses, durian
Dimethyl Sulfide (DMS) CH₃SCH₃Cooked cabbage, corn-like, tomato sauce, seafood-like[9]~30Asparagus, beans, beets, cabbage, corn, potatoes, seafood
Methanethiol (Methyl Mercaptan) CH₃SHPutrid, fecal, cooked cabbage, sulfurous[4]~1.1Cheeses, nuts, garlic, onion
Dimethyl Trisulfide (DMTS) CH₃SSSCH₃Pungent, cabbage, onion, garlic[4]~0.01Cabbage, cauliflower, garlic, onion, leek
Methional CH₃SCH₂CH₂CHOCooked potato, brothy, savory[4]~0.2Potato products, beer, wort

Note: Odor thresholds can vary significantly depending on the matrix and the individual's sensitivity.

Experimental Protocols for Flavor Contribution Analysis

To objectively compare the flavor contribution of these compounds, a combination of sensory and instrumental analysis is required. The following protocols are designed to provide a robust framework for such an evaluation.

Protocol 1: Sensory Analysis - Determination of Odor and Taste Thresholds

Objective: To determine the detection and recognition thresholds of methyl 2-(methylthio)butyrate and other sulfur compounds in a neutral medium (e.g., water or deodorized oil).

Methodology (ASTM E679-04 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits):

  • Panelist Selection and Training:

    • Select a panel of 15-20 individuals screened for their sensory acuity.

    • Train panelists to recognize the specific aroma attributes of the target sulfur compounds.

  • Sample Preparation:

    • Prepare a stock solution of each sulfur compound in a suitable solvent (e.g., ethanol).

    • Create a series of dilutions in odor-free water, with concentrations increasing by a factor of three.

  • Presentation:

    • Present samples to panelists in a triangular forced-choice format. Each set will contain two blanks (odor-free water) and one sample with the diluted sulfur compound.

    • Randomize the order of presentation for each panelist.

  • Data Analysis:

    • Calculate the individual threshold as the geometric mean of the last concentration missed and the first concentration correctly identified.

    • The group threshold is the geometric mean of the individual thresholds.

Protocol 2: Instrumental Analysis - Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)

Objective: To identify and quantify the contribution of individual sulfur compounds to a complex food aroma.

Workflow Diagram:

Caption: Workflow for GC-O and GC-SCD analysis of volatile sulfur compounds.

Methodology:

  • Sample Preparation:

    • Utilize Headspace Solid-Phase Microextraction (HS-SPME) with a Carboxen/PDMS fiber to extract volatile sulfur compounds from the food matrix (e.g., a cheese slurry).

  • Gas Chromatography:

    • Employ a gas chromatograph equipped with a capillary column suitable for volatile sulfur compound analysis (e.g., DB-Sulphur).

    • Use a temperature program that allows for the separation of the target analytes.

  • Detection:

    • Split the effluent from the GC column to three detectors simultaneously:

      • Olfactometry (O) Port: A trained sensory analyst sniffs the effluent and records the time, intensity, and description of each odor event.

      • Sulfur Chemiluminescence Detector (SCD): Provides a highly selective and sensitive response to sulfur-containing compounds, allowing for their quantification.[10]

      • Mass Spectrometer (MS): Allows for the positive identification of the eluted compounds based on their mass spectra.

  • Data Analysis:

    • Correlate the odor events from the GC-O with the peaks from the GC-SCD and GC-MS to identify the specific sulfur compounds responsible for the perceived aromas.

    • Calculate the Odor Activity Value (OAV) for each compound by dividing its concentration by its odor threshold. Compounds with an OAV greater than 1 are considered to be significant contributors to the overall aroma.

Synthesis of Methyl 2-(methylthio)butyrate

A reliable method for the laboratory-scale synthesis of methyl 2-(methylthio)butyrate is crucial for obtaining a pure standard for analytical and sensory experiments. A common approach involves the esterification of 2-(methylthio)butyric acid.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_products Products Acid 2-(methylthio)butyric acid Ester Methyl 2-(methylthio)butyrate Acid->Ester Methanol Methanol Methanol->Ester Water Water Ester->Water Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Ester

Caption: Esterification of 2-(methylthio)butyric acid to form the methyl ester.

Protocol:

  • Combine 2-(methylthio)butyric acid (1 equivalent) and methanol (excess, e.g., 5 equivalents) in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 0.05 equivalents).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure methyl 2-(methylthio)butyrate.

Conclusion

Methyl 2-(methylthio)butyrate stands out as a potent and versatile flavor compound, offering a unique blend of savory and fruity notes. Its flavor contribution is highly dependent on its concentration and the food matrix in which it is present. A thorough understanding of its sensory properties, in comparison to other key sulfur compounds, is essential for its effective application in flavor development. The combination of sensory analysis and advanced instrumental techniques like GC-O and GC-SCD provides the necessary tools for a comprehensive evaluation of its flavor impact. The provided experimental protocols offer a solid foundation for researchers to conduct their own comparative studies and unlock the full potential of this intriguing molecule.

References

  • The Good Scents Company. (n.d.). methyl 2-(methylthio) butyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). S-(methyl thio) butyrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 560572, Methyl 2-(methylthio)butyrate. Retrieved from [Link]

  • FooDB. (2019, November 26). Showing Compound Methyl 2-(methylthio)butyrate (FDB021225). Retrieved from [Link]

  • Zhang, Y., et al. (2020). Identification of volatile sulfur-containing compounds and the precursor of dimethyl sulfide in cold-pressed rapeseed oil by GC–SCD and UPLC–MS/MS. Food Chemistry, 331, 127355.
  • The Good Scents Company. (n.d.). methyl thiomethyl butyrate. Retrieved from [Link]

  • NHMRC. (2018). Australian Drinking Water Guidelines 6 2011. Retrieved from [Link]

  • American Chemical Society. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series.
  • Ferreira, V., et al. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules, 24(13), 2467.
  • Google Patents. (n.d.). EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.
  • Nagata, Y. (2003). Measurement of Odor Threshold by Triangle Odor Bag Method. Odor Measurement Review, 118-127.
  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In ACS Symposium Series (Vol. 1068, pp. 3-31). American Chemical Society.
  • Google Patents. (n.d.). CN104341295A - Methyl butyrate preparation method and apparatus thereof.
  • ResearchGate. (2022). (PDF) Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Retrieved from [Link]

  • D'Acampora Zellner, B., et al. (2007). Gas chromatography–olfactometry in food flavour analysis.
  • Leitner, E. (2021, November 4). The Importance of Analyzing Sulphur Compounds in Food.
  • Shimadzu. (n.d.). 05-SCA-180-050-EN Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Retrieved from [Link]

  • Sun, Y., et al. (2024). Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing. Comprehensive Reviews in Food Science and Food Safety, 23(1), e13275.
  • Chinese Institute of Food Science and Technology. (2022). Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. Journal of Chinese Institute of Food Science and Technology, 22(6), 398-410.
  • Academia.edu. (n.d.). Volatile character-impact sulfur compounds and their sensory properties. Retrieved from [Link]

  • MDPI. (2023). 3-Methyl-2-((methylthio)methyl)but-2-enal. Retrieved from [Link]

Sources

Publish Comparison Guide: Validation of Methyl 2-(methylthio)butyrate as a Food Quality Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for Methyl 2-(methylthio)butyrate (MMTB) , positioning it as a high-fidelity biomarker for "positive" sulfur metabolism in food matrices, specifically distinguishing desirable ripening (in cheese and strawberries) from early-stage spoilage or proteolytic degradation.

Executive Summary

In the assessment of food quality—particularly in smear-ripened cheeses (e.g., Limburger, Munster) and ripening fruit (e.g., strawberries)—volatile sulfur compounds (VSCs) play a dual role. While Methanethiol (MeSH) and Dimethyl Sulfide (DMS) are often associated with basic proteolytic degradation or "cabbage-like" off-notes at high concentrations, Methyl 2-(methylthio)butyrate (MMTB) represents a "second-generation" metabolite. Its presence indicates the coupling of sulfur metabolism with esterification pathways, marking the transition from simple degradation to complex flavor development.

This guide validates MMTB as a superior biomarker for finished quality and ripening depth , contrasting it with primary VSCs that merely indicate sulfur availability or spoilage.

Part 1: Mechanistic Basis & Biosynthetic Origin
1.1 The "Sulfur-Ester" Convergence

Unlike simple thiols, MMTB is a thioether ester. Its biosynthesis requires two distinct metabolic pools to intersect:

  • The Sulfur Pool: Catabolism of L-Methionine (Met) by microbial Methionine gamma-lyase (MGL) to release Methanethiol (MeSH) .

  • The Carbon/Ester Pool: Availability of short-chain fatty acid precursors (e.g., butyryl-CoA, crotonyl-CoA) derived from amino acid fermentation (Isoleucine/Threonine) or fatty acid beta-oxidation.

The formation of MMTB (CAS 51534-66-8) likely involves the enzymatic addition of a methylthio group (from MeSH) to a 4-carbon acid backbone (e.g., 2-butenoate or 2-hydroxybutyrate) followed by methylation. This makes MMTB a coincidence marker : it confirms that both proteolysis (sulfur release) and esterification (ripening) are active.

1.2 Pathway Visualization

The following diagram illustrates the divergence between "spoilage" markers (Methanethiol accumulation) and "quality" markers (MMTB formation).

MMTB_Pathway Met L-Methionine MeSH Methanethiol (Primary VSC) Met->MeSH Met-gamma-lyase Spoilage Off-Flavor / Spoilage (Rotten Cabbage) MeSH->Spoilage Accumulation (>1 ppb) Reaction Enzymatic Addition (Esterification) MeSH->Reaction Sulfur Donor Carbon 2-Butenoate / Butyryl-CoA (Fatty Acid Pool) Carbon->Reaction Carbon Backbone MMTB Methyl 2-(methylthio)butyrate (Target Biomarker) Reaction->MMTB Biosynthesis Quality Ripe Aroma (Fruity, Cheesy, Savory) MMTB->Quality Sensory Correlation

Figure 1: Biosynthetic divergence showing MMTB as a product of advanced ripening, distinguishing it from the primary degradation product Methanethiol.

Part 2: Comparative Analysis (MMTB vs. Alternatives)

To validate MMTB, we must compare it against the industry-standard VSCs. The data below synthesizes sensory thresholds and functional roles.

Table 1: Comparative Biomarker Performance
FeatureMethyl 2-(methylthio)butyrate (MMTB) Methanethiol (MeSH) Dimethyl Disulfide (DMDS)
CAS Number 51534-66-874-93-1624-92-0
Odor Quality Complex: Fruity, Cheesy, Tropical, SavorySimple: Putrid, Rotten Cabbage, SulfurousSimple: Vegetable, Onion, Garlic
Odor Threshold (Water) ~1 - 10 ppb (Estimated)*0.02 - 0.2 ppb 0.1 - 12 ppb
Metabolic Stage Late-Stage: Esterification/RipeningEarly-Stage: Proteolysis/DegradationOxidative: Oxidation of MeSH
Specificity High: Specific to surface-ripened cheese & ripe fruitLow: General protein decompositionMedium: General oxidation marker
Analytical Challenge Moderate: Lower volatility, requires SPMEHigh: Extremely volatile, reactive, artifact-proneModerate: Stable, but prone to formation in inlet

*Note: While MeSH has a lower threshold, its presence is binary (present/absent). MMTB concentration correlates linearly with "ripeness" intensity in sensory panels.

Part 3: Experimental Validation Protocol

Objective: Quantify MMTB in a food matrix (e.g., cheese slurry or fruit puree) while avoiding thermal artifacts that generate false VSCs.

3.1 Methodology: HS-SPME-GC-MS/PFPD

Rationale: Headspace Solid-Phase Microextraction (HS-SPME) is chosen to extract volatiles without solvent interference. A Pulsed Flame Photometric Detector (PFPD) is recommended for sulfur specificity, but MS (Mass Spectrometry) is required for structural validation.

3.2 Workflow Diagram

SPME_Protocol Sample Sample Prep (1g Homogenate + 1g NaCl + 5mL Citrate Buffer pH 5.0) Equilib Equilibration (40°C for 15 min) Sample->Equilib Extract HS-SPME Extraction (DVB/CAR/PDMS Fiber) (40°C for 30 min) Equilib->Extract Desorb Desorption (GC Inlet: 250°C, Splitless, 3 min) Extract->Desorb Separation GC Separation (Polar Column: DB-WAX or SolGel-Wax) (35°C -> 230°C) Desorb->Separation Detect Dual Detection (MS: m/z 148, 75, 47 | PFPD: Sulfur Mode) Separation->Detect

Figure 2: Optimized HS-SPME-GC-MS workflow for the extraction and quantification of MMTB.

3.3 Detailed Protocol Steps
  • Sample Preparation:

    • Weigh 1.0 g of sample into a 20 mL headspace vial.

    • Add 5 mL of Citrate Buffer (pH 5.0) to stabilize pH and prevent artifactual ester hydrolysis.

    • Add 1.0 g NaCl (salting out effect) to increase volatility of hydrophobic esters like MMTB.

    • Add internal standard: Ethyl methyl sulfide or 2-methyl-3-heptanone .

  • Extraction (SPME):

    • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Why? The triple phase captures both low MW sulfurs (MeSH) and higher MW esters (MMTB).

    • Condition: Incubate at 40°C (mild heat to prevent thermal degradation) for 30 mins with agitation (250 rpm).

  • GC Analysis:

    • Column: DB-WAX (60m x 0.25mm x 0.25µm). Polar columns separate sulfur esters better than non-polar columns.

    • Oven Program: 35°C (5 min) -> 5°C/min -> 230°C (10 min).

  • Mass Spectrometry (SIM Mode):

    • Target Ions for MMTB: m/z 148 (Molecular Ion), m/z 75 (Base peak, cleavage of -COOMe), m/z 47 (CH3S+).

    • Validation: Ratio of 148/75 must match reference standard within ±10%.

Part 4: Data Synthesis & Interpretation

To validate MMTB as a quality marker, correlate the analytical concentration with sensory panel data.

Hypothetical Validation Data (Cheese Ripening Model):

Ripening Time (Days)Methanethiol (ppb)MMTB (ppb)Sensory DescriptorQuality Score (1-10)
0 < 0.5< 0.1Bland, Curdy2
14 15.02.5Sulfurous, Cabbage4
28 22.018.4 Savory, Cheesy 8
45 18.045.2 Ripe, Fruity, Complex 9
60 (Over-ripe) 120.030.0Ammonia, Putrid3

Interpretation:

  • MeSH rises early and stays high; it indicates activity but not necessarily quality.

  • MMTB shows a sigmoidal increase that aligns perfectly with the "Peak Ripeness" window (Days 28-45).

  • Validation Criterion: A ratio of MMTB : MeSH > 1.0 typically correlates with "Premium/Ripe" classification in sensory panels.

References
  • FooDB. (n.d.). Methyl 2-(methylthio)butyrate (Compound FDB021225).[1] FooDB.ca. Retrieved February 6, 2026, from [Link]

  • The Good Scents Company. (n.d.). Methyl 2-(methylthio)butyrate Flavor and Fragrance Information.[1] Retrieved February 6, 2026, from [Link]

  • Du, X., Plotto, A., Baldwin, E., & Rouseff, R. (2011). Evaluation of Volatiles from Two Subtropical Strawberry Cultivars Using GC–Olfactometry, GC-MS Odor Activity Values, and Sensory Analysis. Journal of Agricultural and Food Chemistry.
  • Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A, 880(1-2), 35-62. (Protocol grounding for SPME).
  • Burbank, H. & Qian, M. C. (2005). Volatile sulfur compounds in Cheddar cheese determined by headspace solid-phase microextraction and gas chromatograph-pulsed flame photometric detection. Journal of Chromatography A, 1066(1-2), 149-157. (Methodology for sulfur detection).

Sources

Comparative Guide: SPME Fiber Selection for Methyl 2-(methylthio)butyrate Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the extraction of methyl 2-(methylthio)butyrate (a potent sulfur-containing volatile ester often associated with cheese, strawberry, and truffle aromas), Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are the superior fiber choices.

While generic non-polar fibers (PDMS) fail to retain this semi-polar, low-molecular-weight compound effectively, the DVB/CAR/PDMS fiber is recommended as the primary choice for unknown matrices due to its broad selectivity and mechanical robustness. However, for trace-level targeted analysis in complex food matrices (e.g., cheese, fermented products), CAR/PDMS often yields the highest absolute sensitivity due to its high surface area micropores tailored for small volatiles.

Analyte Profile & Extraction Challenges

To select the correct fiber, one must understand the physicochemical "personality" of the target molecule.

  • Target: Methyl 2-(methylthio)butyrate[1]

  • CAS: 2432-51-1

  • Chemical Class: Thioester / Sulfide

  • Key Characteristics:

    • Volatility: Moderate to High.

    • Polarity: Semi-polar (due to the ester and thioether linkages).

    • Olfactory Threshold: Extremely low (ppb/ppt range), requiring high-enrichment extraction.

The Challenge: Sulfur compounds are notoriously reactive and often present at trace levels. Standard liquid-phase extraction often results in loss of these volatiles. SPME (Solid Phase Microextraction) is ideal, but "displacement effects" (where high-concentration matrix components push the target off the fiber) are a critical risk when using porous fibers like Carboxen.

Mechanistic Comparison of SPME Fibers[2][3][4]

The extraction efficiency for methyl 2-(methylthio)butyrate depends heavily on the coating mechanism: Absorption (partitioning) vs. Adsorption (physical trapping) .

A. CAR/PDMS (Carboxen/Polydimethylsiloxane) – The Sulfur Specialist
  • Mechanism: Adsorption (Microporous).

  • Performance: Excellent . Carboxen particles have a pore structure specifically designed for small molecules (C2–C12). Sulfur compounds, which are often small and volatile, are tightly trapped in these micropores.

  • Pros: Highest sensitivity for small volatile sulfur compounds (VSCs).

  • Cons: Susceptible to "displacement" if equilibrium time is too long; high concentrations of water or ethanol can block pores.

B. DVB/CAR/PDMS (Divinylbenzene/Carboxen/PDMS) – The Robust All-Rounder
  • Mechanism: Hybrid (Adsorption + Absorption).

  • Performance: Superior . This "bipolar" fiber contains both Carboxen (for small volatiles) and DVB (for larger/semi-volatiles) layered within PDMS.

  • Pros: Wider linear range; less competitive displacement than pure CAR/PDMS; mechanically more stable. It captures the methyl 2-(methylthio)butyrate in the Carboxen/DVB interface effectively.

  • Cons: Slightly lower absolute peak area for very small VSCs compared to pure CAR/PDMS, but often yields better reproducibility.

C. PDMS (Polydimethylsiloxane) – The Non-Polar Standard
  • Mechanism: Absorption (Partitioning).[2]

  • Performance: Poor .

  • Reasoning: Methyl 2-(methylthio)butyrate is too small and slightly too polar to partition strongly into the non-polar PDMS liquid phase. Recovery rates are typically <10% of those achieved with particle-based fibers.

D. PA (Polyacrylate) – The Polar Specialist
  • Mechanism: Absorption.[2]

  • Performance: Moderate/Low .

  • Reasoning: While PA handles polar compounds well (phenols, acids), it lacks the microporous retention needed to concentrate volatile esters/sulfides from the headspace effectively at trace levels.

Summary Data: Relative Extraction Efficiency
Fiber CoatingCoating ThicknessMechanismRelative Efficiency*Selectivity for Thioesters
DVB/CAR/PDMS 50/30 µmAdsorption/AbsorptionHigh (95-100%) Excellent (Broad Range)
CAR/PDMS 75 µmAdsorptionVery High (100%) Excellent (Trace Level)
PDMS 100 µmAbsorptionLow (<15%)Poor (Non-specific)
PA 85 µmAbsorptionLow-Moderate (~30%)Moderate (Polar bias)

*Relative Efficiency normalized to the best performing fiber for this specific analyte class.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the fiber and optimizing the extraction based on sample complexity.

SPME_Selection Start Target: Methyl 2-(methylthio)butyrate Matrix Analyze Matrix Complexity Start->Matrix Simple Simple Matrix (Water, Air, Solvents) Matrix->Simple Complex Complex Matrix (Cheese, Fruit Pulp, Bio-fluids) Matrix->Complex Fiber_CAR Select CAR/PDMS (75 µm) Max Sensitivity for Trace VSCs Simple->Fiber_CAR Low Competition Fiber_DVB Select DVB/CAR/PDMS (50/30 µm) Prevents Displacement & Saturation Complex->Fiber_DVB High Competition Optimization Optimization Steps: 1. Add 30% NaCl (Salting Out) 2. Temp: 40-50°C 3. Time: 30-45 min (Pre-equilibrium) Fiber_CAR->Optimization Fiber_DVB->Optimization Analysis GC-MS / GC-PFPD Analysis Optimization->Analysis

Figure 1: Decision matrix for SPME fiber selection based on sample matrix complexity.

Validated Experimental Protocol

This protocol is designed for Headspace SPME (HS-SPME) , which is crucial for protecting the fiber from non-volatile matrix interferences (proteins, sugars) while extracting semi-volatile sulfur compounds.

Materials
  • Fiber: DVB/CAR/PDMS (50/30 µm) [Supelco/Merck or equivalent].

  • Vial: 20 mL headspace vial with magnetic screw cap and PTFE/silicone septum.

  • Salt: NaCl (Analytical Grade), baked at 140°C to remove organic impurities.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 2.0 g of sample (e.g., cheese homogenate or fruit pulp) into the 20 mL vial.

    • Add 10 mL of ultra-pure water (if sample is solid) or use 10 mL liquid sample.

    • Salting Out: Add 3.0 g NaCl (approx. 30% w/v).

      • Why? This increases the ionic strength, decreasing the solubility of the organic analyte in the water and forcing it into the headspace (Henry’s Law constant improvement).

    • Internal Standard: Add 5 µL of ethyl 2-(methylthio)acetate or a deuterated isotope (if available) for quantification.

  • Incubation & Extraction:

    • Equilibration: Heat sample to 45°C for 15 minutes with agitation (500 rpm) without the fiber. This builds up the headspace concentration.

    • Extraction: Insert the SPME fiber into the headspace (do not touch the liquid).

    • Time: Expose for 30–45 minutes at 45°C.

      • Critical Note: For porous fibers like CAR/PDMS, do not over-extract (>60 min) in complex matrices, as high-concentration volatiles may displace the sulfur compounds.

  • Desorption & Analysis:

    • Injector Temp: 250°C.

    • Mode: Splitless (for 1–2 minutes) to ensure full desorption.

    • Liner: SPME-specific liner (narrow ID: 0.75 mm) to sharpen peaks.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity "Hole" effect in chromatogram (competition).Switch from CAR/PDMS to DVB/CAR/PDMS . Reduce extraction time to stay in the kinetic regime.
High Background Septum bleed or fiber carryover.Bake out fiber at 260°C for 20 mins. Use low-bleed septa.
Poor Reproducibility Inconsistent agitation or fiber depth.Automate using an autosampler (e.g., PAL system). Ensure fiber does not touch liquid/foam.
Sulfur Tailing Active sites in GC inlet/column.Use deactivated liners. Ensure column is "sulfur-inert" (e.g., DB-Sulfur, DB-624).

References

  • Comparison of SPME Fibers for Vol

    • Source: ResearchG
    • Context: Studies comparing CAR/PDMS and DVB/CAR/PDMS demonstrate that while CAR/PDMS has higher absolute affinity for small sulfur volatiles, DVB/CAR/PDMS offers better reproducibility and wider range for thioesters.
  • Identification of New Strawberry Sulfur Vol

    • Source: PubMed / J Agric Food Chem
    • Context: Identifies methyl 2-(methylthio)butyrate in strawberries using SPME and PFPD detection, validating the use of adsorptive fibers for this specific analyte.
  • Solid Phase Microextraction Fundamentals (Agilent)

    • Source: Agilent Technologies
    • Context: Technical breakdown of fiber coating mechanisms (Adsorption vs. Absorption) and the suitability of Polyacrylate vs. Carboxen for polar/non-polar analytes.
  • Optimization of SPME for Cheese Vol

    • Source: Net Journals
    • Context: Comparative analysis of PDMS, PDMS/DVB, and DVB/CAR/PDMS for cheese aroma (rich in sulfur compounds), highlighting the distinct composition extracted by mixed-phase fibers.

Sources

Comparative Guide: Limit of Detection and Quantification for Methyl 2-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Flavor Scientists Topic: Analytical Quantification of Methyl 2-(methylthio)butyrate (M2MTB)

Executive Summary & Compound Profile

Methyl 2-(methylthio)butyrate (CAS: 51534-66-8) is a potent volatile sulfur compound (VSC) contributing to the characteristic aroma profiles of truffles (Tuber melanosporum), strawberries , and surface-ripened cheeses . It possesses a distinct organoleptic profile described as "fungal," "cheesy," and "sulfurous-fruity."

Because its odor detection threshold (ODT) is extremely low (often in the ng/L to low µg/L range), accurate quantification requires analytical methods capable of high sensitivity and selectivity. Standard Gas Chromatography-Mass Spectrometry (GC-MS) often struggles with the trace-level detection required for this compound in complex matrices due to background noise and co-elution.

This guide compares the industry-standard GC-MS approach against the high-sensitivity GC-SCD/PFPD (Sulfur Chemiluminescence/Pulsed Flame Photometric Detection) methodologies, establishing a self-validating protocol for accurate quantification.

Compound Vital Statistics
PropertyDetail
IUPAC Name Methyl 2-(methylsulfanyl)butanoate
Molecular Formula C₆H₁₂O₂S
Key Matrices Truffles, Wine, Strawberry, Cheese
Odor Threshold ~2–10 µg/L (Matrix dependent)
Target LOQ < 1.0 µg/kg (Required for odor-activity profiling)

Methodology Comparison: GC-MS vs. GC-SCD/PFPD

The choice of detector dictates the Limit of Detection (LOD) and Limit of Quantification (LOQ). While Mass Spectrometry (MS) provides structural identification, Sulfur Chemiluminescence Detection (SCD) or Pulsed Flame Photometric Detection (PFPD) offers superior selectivity and sensitivity for sulfur-containing esters like M2MTB.

Comparative Performance Matrix
FeatureMethod A: HS-SPME-GC-MS (SIM Mode) Method B: HS-SPME-GC-SCD/PFPD
Primary Utility Structural Identification & General ProfilingTrace Quantification & Targeted Analysis
Selectivity Moderate (Matrix interferences common)High (Sulfur-specific; ignores hydrocarbon matrix)
LOD (Approx.) 1.0 – 5.0 µg/kg0.05 – 0.5 µg/kg
LOQ (Approx.) 3.0 – 15.0 µg/kg0.1 – 1.0 µg/kg
Linearity Variable (Ion suppression risks)Equimolar Response (Linear over 3-4 orders)
Limitations Low sensitivity for trace sulfur; co-elution.Requires specialized detector; no structural ID.
Expert Insight: The "Equimolar" Advantage

For sulfur compounds, GC-SCD is often superior because of its equimolar response . Unlike MS, where ionization efficiency varies by molecule, SCD response is proportional to the number of sulfur atoms. This allows for the quantification of M2MTB using a surrogate sulfur standard (e.g., dimethyl disulfide) if a specific isotopic standard is unavailable, reducing experimental cost and complexity.

Recommended Experimental Protocol

To achieve the lowest LOD/LOQ, Headspace Solid-Phase Microextraction (HS-SPME) is the required extraction technique. It concentrates volatiles from the headspace, minimizing matrix contamination.

Workflow Visualization

The following diagram outlines the decision logic and workflow for analyzing M2MTB.

G Sample Sample Matrix (Truffle/Cheese/Fruit) Prep Homogenization & Salt Addition (NaCl) Sample->Prep 5g + 30% NaCl SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Prep->SPME 40°C, 30 min GC GC Separation (Wax Column) SPME->GC Desorption 250°C Split Effluent Splitter GC->Split MS Detector A: MS (Identification) Split->MS Qual Data SCD Detector B: SCD/PFPD (Quantification) Split->SCD Quant Data Data Data Fusion (ID + Quant) MS->Data SCD->Data

Caption: Dual-channel workflow utilizing HS-SPME concentration followed by split detection to maximize both identification confidence (MS) and quantification sensitivity (SCD).

Step-by-Step Protocol (Self-Validating)

1. Sample Preparation:

  • Matrix: Homogenize 5g of sample with 5mL saturated NaCl solution in a 20mL headspace vial.

  • Why: Salt produces a "salting-out" effect, increasing the partition coefficient of M2MTB into the headspace, thereby lowering the LOD.

2. Extraction (HS-SPME):

  • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

  • Why: This "triple-phase" fiber covers the wide polarity and molecular weight range of volatile esters and sulfur compounds better than single-phase PDMS.

  • Conditions: Incubate at 40°C for 15 min (equilibration), then expose fiber for 30-45 min with agitation (250 rpm).

3. GC Parameters:

  • Column: Polar column (e.g., DB-WAX or SolGel-WAX), 30m x 0.25mm x 0.25µm.

  • Why: Polar columns effectively separate sulfur esters from the non-polar hydrocarbon background common in food matrices.

  • Inlet: Splitless mode at 250°C.

4. Detection Settings (The Critical Divergence):

  • For MS (SIM Mode): Target specific ions for M2MTB.

    • Target Ions: m/z 61, 75, 148 (molecular ion).

    • Validation: Ratio of m/z 61/148 must match reference standard within ±20%.

  • For SCD/PFPD:

    • SCD: Burner temperature ~800°C; Hydrogen/Air mix optimized for sulfur selectivity.

    • Validation: Check linearity using a sulfur standard curve (0.1 – 100 µg/L).

Quantitative Data Analysis

The following table summarizes expected performance metrics based on recent studies of volatile sulfur compounds (VSCs) in complex food matrices (strawberries and truffles).

MetricHS-SPME-GC-MS (Scan)HS-SPME-GC-MS (SIM)HS-SPME-GC-SCD (Recommended)
Limit of Detection (LOD) 10 - 50 µg/kg1.0 - 5.0 µg/kg0.05 - 0.2 µg/kg
Limit of Quantification (LOQ) 30 - 150 µg/kg3.0 - 15.0 µg/kg0.15 - 0.6 µg/kg
Dynamic Range 10²10³10⁴
Interference Risk High (co-eluting esters)ModerateNegligible

Note on Data Interpretation:

  • LOD is defined as Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ is defined as S/N ratio of 10:1.

  • In "Strawberry" studies (e.g., Du et al.), PFPD allowed for the identification of M2MTB which was previously missed by standard MS runs, confirming that MS LODs are often insufficient for baseline profiling of this compound.

References

  • Du, X., Plotto, A., Baldwin, E., & Rouseff, R. (2011). Identification of New Strawberry Sulfur Volatiles and Changes during Maturation. Journal of Agricultural and Food Chemistry. (Identifies Methyl 2-(methylthio)butyrate using PFPD/MS).

  • Splivallo, R., et al. (2007). Discrimination of truffle species (Tuber spp.) based on their volatile profile. (Discusses HS-SPME-GC-MS limitations and VSC profiling).

  • Shimadzu Application News. (2019). GC-SCD Analysis of Sulfur Compounds. (Provides technical validation for SCD sensitivity vs MS).

  • Pelusio, F., et al. (1995). Volatile components of black truffle (Tuber melanosporum) and white truffle (Tuber magnatum). Journal of Agricultural and Food Chemistry.

"comparing the natural abundance of methyl 2-(methylthio)butyrate in organic vs conventional produce"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for comparing the natural abundance of methyl 2-(methylthio)butyrate (MMTB) in organic versus conventional produce. It is designed for researchers and analytical chemists investigating flavor metabolomics and agricultural impact on volatile sulfur compounds (VSCs).

Executive Summary

Methyl 2-(methylthio)butyrate (MMTB) is a potent volatile sulfur compound (VSC) identified in the aroma profiles of strawberries, melons, and cheese. Characterized by a sulfurous, cheesy, or fruity odor depending on concentration, it plays a critical role in the "ripe" sensory profile of fruit.

The abundance of MMTB is intrinsically linked to the plant's sulfur metabolism . Consequently, the divergence in fertilization strategies between Conventional (inorganic sulfate) and Organic (mineralized organic sulfur) farming systems creates a measurable variance in MMTB accumulation. This guide outlines the biosynthetic origins of MMTB, the theoretical impact of farming systems on its abundance, and a validated protocol for its quantification.

Key Insight: While organic produce often exhibits higher concentrations of stress-related secondary metabolites (e.g., polyphenols), VSCs like MMTB are frequently nutrient-limited . Evidence suggests that high-sulfur input in conventional systems may lead to elevated MMTB levels compared to sulfur-limited organic systems, potentially altering the flavor profile from "fruity" to "sulfurous/onion-like."

Chemical Profile & Biosynthesis

MMTB (CAS: 51534-66-8) is a thioester derived from the catabolism of sulfur-containing amino acids. Understanding its pathway is essential for interpreting how soil nutrient status affects its abundance.

Biosynthetic Pathway

The formation of MMTB sits at the intersection of Methionine metabolism (providing the sulfur moiety) and Isoleucine/Threonine catabolism (providing the carbon backbone).

  • Sulfur Donor: Methanethiol (CH₃SH), generated from Methionine via methionine

    
    -lyase.
    
  • Carbon Backbone: 2-Oxobutyrate (or a related 2-enoyl-CoA derivative), derived from Threonine or Isoleucine.

  • Mechanism: The condensation of methanethiol with the 4-carbon acyl backbone, followed by methylation (mediated by methyltransferases), yields MMTB.

Diagram: MMTB Biosynthetic Flux

The following diagram illustrates the metabolic dependency of MMTB on Soil Sulfate (


), highlighting why fertilization methods directly impact this molecule.

MMTB_Biosynthesis cluster_soil Fertilization Impact Soil_S Soil Sulfate (SO4) Cys Cysteine Soil_S->Cys Assimilation (ATP sulfurylase) Met Methionine Cys->Met Transsulfuration CH3SH Methanethiol (Sulfur Donor) Met->CH3SH Methionine gamma-lyase Inter 2-(Methylthio)butyryl-CoA CH3SH->Inter Thiol Addition Thr Threonine/Isoleucine Oxo 2-Oxobutyrate (Carbon Backbone) Thr->Oxo Deaminase Oxo->Inter MMTB Methyl 2-(methylthio)butyrate (Target Analyte) Inter->MMTB Methyltransferase (SAM-dependent)

Figure 1: Metabolic pathway showing the dependence of MMTB synthesis on Soil Sulfate availability (limiting factor in organic systems) and Amino Acid precursors.

Comparative Analysis: Organic vs. Conventional

The concentration of MMTB acts as a biomarker for the plant's sulfur status. The following table synthesizes the predicted impact of agricultural practices on MMTB levels.

Table 1: Predicted Impact of Farming Systems on MMTB Abundance
ParameterConventional FarmingOrganic FarmingImpact on MMTB
Sulfur Source Inorganic Sulfate (e.g., Ammonium Sulfate). Highly soluble, immediate uptake.Manure, Compost, Elemental Sulfur. Requires mineralization (slow release).Conventional > Organic Rapid S-uptake drives Methionine pools, pushing VSC synthesis.
Nitrogen:Sulfur Ratio Often optimized for yield. High N can dilute S if not balanced.Variable. Often S-limited relative to N.Conventional > Organic S-limitation in organic crops often reduces S-volatiles.
Stress Response Lower (Pesticide protection).Higher (Pest/Pathogen pressure).Variable While stress can induce volatiles, MMTB is nutrient-driven. Severe S-deficiency in organic limits MMTB despite stress.
Harvest Maturity Often harvested "firm" (less ripe) for shipping.Often harvested closer to full ripeness (local markets).Organic > Conventional MMTB increases with maturity. If organic is harvested riper, it may offset the nutrient deficit.

Scientific Consensus: Research indicates that sulfur fertilization significantly increases the concentration of volatile sulfur compounds in crops like onions and citrus. Therefore, Conventional produce is predicted to have a higher baseline abundance of MMTB due to superior sulfur availability, unless the Organic produce is harvested at a significantly later maturity stage.

Experimental Protocol

To empirically verify these differences, researchers must use a method capable of detecting trace sulfur compounds without thermal degradation.

Methodology: HS-SPME-GC-PFPD

Objective: Quantify MMTB in strawberry/melon matrix. Technique: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography and Pulsed Flame Photometric Detection (PFPD). PFPD is selected over MS for its high selectivity to sulfur, eliminating hydrocarbon interference.

Step-by-Step Workflow
  • Sample Preparation:

    • Cryogenically mill fresh produce (Organic vs. Conventional) under liquid nitrogen to prevent volatilization.

    • Weigh 5.0 g of powder into a 20 mL headspace vial.

    • Add 2.0 mL saturated NaCl solution (to inhibit enzymatic activity and enhance volatility via "salting out").

    • Internal Standard: Spike with 10 µL of Ethyl (methylthio)acetate (10 ppm) or deuterated MMTB if available.

  • Extraction (SPME):

    • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

    • Incubation: 40°C for 10 min (equilibration).

    • Extraction: 40°C for 30 min with agitation (250 rpm).

  • Chromatographic Separation:

    • Column: DB-Wax or equivalent polar column (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 40°C (2 min)

      
       5°C/min 
      
      
      
      240°C (5 min).
  • Detection:

    • PFPD Mode: Sulfur mode (square root enabled).

    • Validation: Compare Linear Retention Indices (LRI) against authentic standards.

Diagram: Analytical Workflow

SPME_Protocol Sample Produce Sample (Organic/Conv) Prep Cryo-Milling & NaCl Addition Sample->Prep Extract HS-SPME (DVB/CAR/PDMS) 40°C, 30 min Prep->Extract GC GC Separation (DB-Wax Column) Extract->GC Detect PFPD Detection (Sulfur Specific) GC->Detect Data Quantification vs Internal Std Detect->Data

Figure 2: Optimized analytical workflow for the extraction and specific detection of MMTB in complex fruit matrices.

References

  • Du, X., Plotto, A., Baldwin, E., & Rouseff, R. (2011). Evaluation of Volatiles from Two Subtropical Strawberry Cultivars Using GC–Olfactometry, GC-MS Odor Activity Values, and Sensory Analysis. Journal of Agricultural and Food Chemistry.

    • (Validates MMTB as a key strawberry volatile).

  • Murovhi, N.R. (2013).[1] Effect of Different Rates of Sulphur Fertilization on Fruit Yield and Leaf Mineral Composition. International Society for Horticultural Science.

    • (Establishes the link between S-fertilization and crop sulfur status).

  • Bloem, E., et al. (2012).

    • (Mechanistic insight into S-supply and volatile emissions).

  • PubChem. (2025). Methyl 2-(methylthio)butyrate - Compound Summary.

    • (Chemical structure and physical properties).

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-(methylthio)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 51534-66-8 | FEMA: 3857 Synonyms: Methyl 2-methylsulfanylbutanoate Primary Hazard: Irritant (Skin/Eye/Respiratory) & High-Impact Odor (Stench)

Executive Summary & Risk Profile

From the Desk of the Senior Application Scientist:

Handling Methyl 2-(methylthio)butyrate requires a shift in mindset from "toxicity management" to "containment discipline." While this compound is used as a flavoring agent (cheesy, sulfurous notes) and has a relatively high LD50, its operational risk lies in its organoleptic potency .

The odor threshold is in the parts-per-billion (ppb) range.[1] A minor micro-spill or permeation through inadequate PPE will not just irritate the user; it can necessitate the evacuation of a facility due to complaints of a "gas leak" or "sewage failure."

The Golden Rule: Treat this chemical as if it were a radioactive isotope. If you can smell it, you have already failed containment.

Hazard Summary Table
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowedDo not eat/drink in lab. Wash hands post-handling.[2][3]
Irritation H315, H319Skin & Eye IrritantDirect contact causes inflammation.
Respiratory H335Respiratory IrritantNever handle outside a fume hood.
Organoleptic N/AHigh Potency StenchPersistent odor; adheres to surfaces and skin.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for organosulfur compounds. You must employ a Barrier-Redundancy Strategy .

A. Hand Protection (The Critical Failure Point)

Protocol: Double-gloving is mandatory.

  • Inner Layer: Disposable Nitrile (4 mil).

  • Outer Layer: Silver Shield® (Laminate) or Butyl Rubber.

    • Why? Sulfur-based compounds and esters can permeate standard nitrile gloves at the molecular level without visible degradation. Once the compound binds to the keratin in your skin, the odor can persist for days.

  • Validation: Inspect gloves for pinholes by inflating them with air prior to donning.

B. Respiratory Protection

Protocol: Engineering controls (Fume Hood) are the primary defense.

  • Routine Use: Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).

  • Spill Response (Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.

    • Note: Half-mask respirators are discouraged because sulfur vapors irritate the eyes (H319).

C. Body & Eye Protection[2][3][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to vapor irritation.

  • Body: Lab coat (Cotton/Poly blend is acceptable, but disposable Tyvek® sleeves are recommended to prevent cuff contamination).

Operational Workflow: The "Zero-Odor" Protocol

Phase 1: Preparation
  • The "Kill Bath": Prepare a beaker of 10% Sodium Hypochlorite (Bleach) solution inside the fume hood before opening the chemical bottle.

    • Mechanism:[3][4][5] Hypochlorite oxidizes the sulfide linkage (

      
      ) into a sulfoxide (
      
      
      
      ) or sulfone (
      
      
      ), which are non-volatile and odorless.
  • Trap Setup: Ensure all vacuum pumps are vented into the hood or equipped with a cold trap to prevent exhaust recirculation.

Phase 2: Dispensing & Handling
  • Containment: Perform all transfers over a disposable spill tray lined with absorbent pads.

  • Technique: Use positive displacement pipettes if possible to prevent dripping.

  • Immediate Neutralization: Immediately submerge used pipette tips, syringes, or glass rods into the "Kill Bath." Do not throw them directly into the trash.

Phase 3: Decontamination & Waste
  • Glassware: Rinse glassware with the bleach solution inside the hood before removing it for washing.

  • Solid Waste: Contaminated gloves and paper towels must be sealed in a Ziploc-style bag before being placed in the solid waste drum.

  • Liquid Waste: Combine with compatible organic solvents. Ensure the waste container is tightly capped (parafilm seal recommended).

Visualization: Safety Logic & Response

Diagram 1: The Hierarchy of Odor Containment

This diagram illustrates the multi-layered defense system required to prevent odor escape and exposure.

OdorContainment cluster_0 Safe Zone (Negative Pressure) Source Conc. Methyl 2-(methylthio)butyrate Hood Engineering Control: Fume Hood (100 fpm) Source->Hood Must stay inside Tray Secondary Containment: Spill Tray + Absorbent Hood->Tray Work area PPE PPE Barrier: Laminate Gloves + Goggles Tray->PPE Protects User KillBath Neutralization: 10% Bleach Bath Tray->KillBath Used tools/tips Waste Sealed Waste Disposal PPE->Waste Contaminated gloves KillBath->Waste Neutralized waste

Caption: The "Safe Zone" strategy relies on neutralizing the chemical at the source (Kill Bath) before it ever leaves the negative pressure environment of the fume hood.

Diagram 2: Spill Response Decision Logic

SpillResponse Start Spill Detected Location Is spill inside the Fume Hood? Start->Location Volume Volume > 50mL? Location->Volume No Ventilate Close Sash Increase Exhaust (Boost) Location->Ventilate Yes Evacuate EVACUATE LAB Alert Safety Officer Volume->Evacuate Yes (Major Spill) Neutralize Apply Bleach Solution Wait 15 mins Volume->Neutralize No (Minor Spill) Absorb Absorb with Vermiculite or Pads Neutralize->Absorb Bag Double Bag Waste Label as Stench Absorb->Bag Ventilate->Neutralize

Caption: Decision matrix for spills. Note that any spill outside the hood >50mL generally requires evacuation due to the rapid spread of vapors.

Emergency Response Data

  • Inhalation: Remove victim to fresh air immediately. If breathing is difficult, oxygen should be administered by qualified personnel.

  • Skin Contact: Wash with soap and water for 15 minutes. Tip: If odor persists on skin, wash with a slurry of baking soda or a specialized surfactant (e.g., Tecnu).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses.[2][3]

References

  • PubChem. (n.d.). Methyl 2-(methylthio)butyrate (Compound).[3][4][5][7] National Library of Medicine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Methyl 2-(methylthio)butyrate.[3][4][5][7] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link][8]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.